Technical Documentation Center

1-Bromo-2-methylpropane-d9 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Bromo-2-methylpropane-d9
  • CAS: 1080497-35-3

Core Science & Biosynthesis

Foundational

1-Bromo-2-methylpropane-d9: Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications

Executive Summary 1-Bromo-2-methylpropane-d9 (also known as isobutyl bromide-d9) is a highly enriched, stable isotope-labeled alkyl halide that serves as a critical building block in advanced mechanistic studies, pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-methylpropane-d9 (also known as isobutyl bromide-d9) is a highly enriched, stable isotope-labeled alkyl halide that serves as a critical building block in advanced mechanistic studies, pharmaceutical development, and the synthesis of deuterated active pharmaceutical ingredients (APIs). By replacing all nine protium atoms with deuterium, this compound leverages the kinetic isotope effect (KIE) to enhance the metabolic stability of drug scaffolds while retaining the fundamental chemical reactivity of its unlabelled counterpart[1.4]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in nucleophilic substitutions, and field-validated protocols for its application in complex organic synthesis.

Physicochemical Profiling & Structural Integrity

Understanding the physical properties of 1-bromo-2-methylpropane-d9 is essential for safe handling and stoichiometric precision during synthesis. The incorporation of nine deuterium atoms significantly increases the molecular weight and density compared to unlabelled isobutyl bromide. However, macroscopic thermal properties such as boiling point and flash point remain largely unaffected, as the intermolecular van der Waals forces are nearly identical.

Table 1: Comparative Physicochemical Properties

PropertyUnlabelled 1-Bromo-2-methylpropane1-Bromo-2-methylpropane-d9
CAS Number 78-77-3[1.8]1080497-35-3[1.1]
Molecular Formula C₄H₉Br[1.8]C₄D₉Br / (CD₃)₂CDCD₂Br[1.5]
Molecular Weight 137.02 g/mol [1.8]146.07 g/mol [1.1]
Density 1.26 g/mL[1.9]~1.34 g/mL (Isotopic mass shift)
Boiling Point 90–92 °C[1.9]90–92 °C
Flash Point 18 °C[1.9]18 °C[1.3]
Isotopic Enrichment N/A≥ 98 atom % D[1.7]

Mechanistic Utility in Advanced Synthesis

Grignard Reagent Formation

1-Bromo-2-methylpropane-d9 is a premier precursor for synthesizing isobutylmagnesium bromide-d9, a highly versatile nucleophile for carbon-carbon bond formation[2.1]. The oxidative addition of magnesium to the C-Br bond requires strictly anhydrous conditions. A critical mechanistic vulnerability during this process is the potential rearrangement of the isobutyl group. Studies indicate that at elevated temperatures, the isobutyl radical or cation intermediate can rearrange to a tert-butyl species[2.7]. Therefore, strict temperature control (maintaining the reaction below 50 °C) is mandatory to preserve the structural integrity of the isobutyl-d9 chain[2.7].

Nucleophilic Substitution (Sₙ2) vs. Rearrangement (Sₙ1)

As a primary alkyl halide featuring a branched beta-carbon, 1-bromo-2-methylpropane-d9 presents unique steric challenges during alkylation. In the presence of strong nucleophiles and polar aprotic solvents, it undergoes classical Sₙ2 bimolecular substitution[2.1]. However, under solvolysis conditions or when reacting with weak nucleophiles, the dissociation of the bromide leaving group forms a highly unstable primary carbocation. To achieve thermodynamic stability, this intermediate rapidly undergoes a 1,2-deuteride shift to form the stable tert-butyl-d9 cation, leading exclusively to rearranged byproducts[2.8, 2.9].

ReactionPathways cluster_SN2 Kinetic Control (SN2) cluster_SN1 Thermodynamic Control (SN1 / Solvolysis) A 1-Bromo-2-methylpropane-d9 B Direct Nucleophilic Attack (Strong Nu-, Polar Aprotic) A->B Bimolecular Substitution D Primary Carbocation-d9 (Transient / Unstable) A->D Dissociation (Heat/Protic) C Isobutyl-d9 Derivative (Desired Product) B->C E Tert-butyl Cation-d9 (Stable via Inductive Effects) D->E 1,2-Deuteride Shift F Tert-butyl-d9 Derivative (Rearranged Byproduct) E->F Nu- Attack

Caption: Competing SN2 alkylation and SN1 rearrangement pathways for 1-Bromo-2-methylpropane-d9.

Experimental Workflows (Self-Validating Protocols)

Protocol 1: Synthesis of Isobutylmagnesium bromide-d9

This protocol outlines the preparation of the deuterated Grignard reagent, incorporating a self-validating titration step to ensure accurate downstream coupling and to mitigate the risk of unreacted starting material[2.5].

  • Apparatus Preparation : Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and argon inlet.

    • Causality: Grignard reagents are extremely sensitive to moisture; trace water will prematurely quench the reagent, yielding isobutane-d10.

  • Magnesium Activation : Add 1.1 equivalents of Mg turnings and a single crystal of iodine. Heat gently until the iodine sublimates.

    • Causality: Iodine chemically disrupts the passivating magnesium oxide (MgO) layer, exposing pure zero-valent magnesium to facilitate oxidative addition.

  • Initiation : Add 5% of the total 1-bromo-2-methylpropane-d9 volume dissolved in anhydrous diethyl ether. Wait for the solution to turn cloudy and gently reflux.

    • Causality: A localized high concentration of the alkyl halide overcomes the initial activation energy barrier.

  • Controlled Addition : Add the remaining halide dropwise over 1 hour, strictly maintaining the internal temperature below 50 °C[2.7].

    • Causality: Exceeding 50 °C promotes C-Br dissociation and rearrangement to tert-butylmagnesium bromide-d9, or induces Wurtz-type homocoupling.

  • Validation (Titration) : Withdraw a 1.0 mL aliquot and titrate against sec-butanol using 1,10-phenanthroline as an indicator.

    • Causality: This self-validating step determines the exact molarity of the active Grignard reagent, preventing stoichiometric imbalances in subsequent nucleophilic attacks.

GrignardWorkflow A 1-Bromo-2-methylpropane-d9 (C4D9Br) B Mg Turnings / Dry Et2O Temp < 50°C A->B Oxidative Addition C Isobutylmagnesium bromide-d9 (Grignard Reagent) B->C Solvation & Stabilization D CO2 (Dry Ice) Nucleophilic Attack C->D Carboxylation E Isobutyric acid-d9 (Labeled Product) D->E Acidic Workup (H3O+)

Caption: Workflow for the synthesis and carboxylation of isobutylmagnesium bromide-d9.

Protocol 2: Sₙ2 Alkylation of a Pharmaceutical Intermediate

This workflow describes the direct alkylation of a secondary amine or phenol using 1-bromo-2-methylpropane-d9, optimized to suppress Sₙ1 rearrangement.

  • Solvent Selection : Dissolve the target amine/phenol in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that strongly solvates cations but leaves nucleophilic anions "naked" and highly reactive. This drives the Sₙ2 pathway and suppresses Sₙ1 solvolysis.

  • Base Addition : Add 2.0 equivalents of anhydrous K₂CO₃ (for phenols) or DIPEA (for amines). Stir for 15 minutes to ensure complete deprotonation.

  • Alkylation : Introduce 1.2 equivalents of 1-bromo-2-methylpropane-d9 dropwise at 0 °C, then gradually warm the reaction to 60 °C.

    • Causality: The beta-branching of the isobutyl group creates significant steric hindrance, requiring mild thermal activation (60 °C) to achieve a practical Sₙ2 reaction rate without triggering competing elimination (E2) pathways.

  • Monitoring & Validation : Monitor the reaction via LC-MS.

    • Causality: LC-MS confirms the successful addition of the +66 Da mass shift (C₄D₉) and validates the absence of rearranged tert-butyl-d9 isomers, which would exhibit distinctly different chromatographic retention times.

Handling, Safety, and Storage

1-Bromo-2-methylpropane-d9 is a highly flammable liquid and vapor, exhibiting a low flash point of 18 °C[1.3, 1.9]. It causes skin irritation and serious eye irritation upon contact[1.3]. The compound must be stored at room temperature (or below 30 °C) in a well-ventilated, dry environment, strictly separated from oxidants, strong bases, and strong acids to prevent degradation[1.7, 1.8].

References

  • Pharmaffiliates. "CAS No : 1080497-35-3 | Product Name : 1-Bromo-2-methylpropane-d9".[Link]

  • C/D/N Isotopes Inc. via ChemBuyersGuide. "1-BROMO-2-METHYLPROPANE-D9".[Link]

  • Multichem Exports. "Isobutyl bromide Applications". [Link]

  • Canadian Science Publishing. "AN ISOTOPIC STUDY OF THE REDUCING ACTION OF THE GRIGNARD REAGENT".[Link]

  • Thieme E-Books. "Product Subclass 10: Alkyl Grignard Reagents". [Link]

  • LibreTexts. "Electrophilic Attack on Conjugated Dienes: Kinetic and Thermodynamic Control".[Link]

  • Organic Chemistry, 11th Edition. "Electrophilic Addition of Hydrogen Halides to Alkenes".[Link]

Exploratory

Engineering Metabolic Stability: A Technical Guide to 1-Bromo-2-Methylpropane-d9

Introduction to Deuterated Alkyl Halides in Drug Design In the landscape of modern Drug Metabolism and Pharmacokinetics (DMPK), the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Deuterated Alkyl Halides in Drug Design

In the landscape of modern Drug Metabolism and Pharmacokinetics (DMPK), the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has transitioned from a niche concept to a validated therapeutic strategy. 1-Bromo-2-methylpropane-d9 (also known as isobutyl bromide-d9) serves as a critical synthetic building block for researchers aiming to append a fully deuterated isobutyl group onto drug scaffolds.

By replacing hydrogen atoms with their heavier isotope, deuterium, researchers can exploit the Kinetic Isotope Effect (KIE) [1]. Because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, it requires significantly more activation energy to cleave during enzyme-mediated oxidative metabolism (such as those catalyzed by cytochrome P450 enzymes)[1]. This guide explores the physicochemical dynamics of 1-Bromo-2-methylpropane-d9 and provides a self-validating experimental framework for its application in organic synthesis.

Molecular Weight Dynamics and Physicochemical Properties

The fundamental utility of 1-Bromo-2-methylpropane-d9 lies in its mass variance. The standard, unlabeled 1-Bromo-2-methylpropane has a molecular formula of C₄H₉Br and a molecular weight of 137.02 g/mol [2].

When all nine hydrogen atoms (atomic mass ~1.008 Da) are substituted with deuterium atoms (atomic mass ~2.014 Da), the molecular formula becomes C₄D₉Br. This isotopic enrichment results in a precise molecular weight of 146.07 g/mol [3]. The causality behind this ~9.05 Da increase is purely subatomic; the addition of nine neutrons alters the mass and bond strength without significantly changing the steric volume or lipophilicity of the molecule.

Table 1: Physicochemical Comparison of Isobutyl Bromide Variants
Property1-Bromo-2-methylpropane (Unlabeled)1-Bromo-2-methylpropane-d9 (Deuterated)
Molecular Formula C₄H₉BrC₄D₉Br
Molecular Weight 137.02 g/mol 146.07 g/mol
CAS Number 78-77-31080497-35-3
Isotopic Mass Shift N/A+9.05 Da
Primary Application Standard alkylationKIE studies, LC-MS Internal Standards

Causality in Experimental Design: The Sₙ2 Alkylation Protocol

Appending a fully deuterated isobutyl group to a nucleophile (such as a secondary amine or phenol) requires precise control over reaction conditions. Although 1-bromo-2-methylpropane-d9 is a primary alkyl halide, the β -branching of the isobutyl group introduces significant steric hindrance.

The Causality of Reagent Selection: If a strong base (e.g., sodium hydride or alkoxides) is used, the steric bulk will cause the reaction pathway to favor E2 elimination (yielding isobutylene-d8) rather than the desired Sₙ2 substitution. Therefore, a mild base in a polar aprotic solvent is strictly required to suppress elimination and drive the Sₙ2 pathway.

Step-by-Step Methodology: Deuterated Isobutylation

Step 1: Nucleophile Preparation

  • Dissolve 1.0 equivalent of the target nucleophile (e.g., a phenol derivative) in anhydrous N,N-Dimethylformamide (DMF). Rationale: DMF is a polar aprotic solvent that solvates cations, leaving the nucleophile naked and highly reactive for Sₙ2.

Step 2: Base Activation

  • Add 2.0 equivalents of finely powdered Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes. Rationale: K₂CO₃ is a mild base that deprotonates the nucleophile without being strong enough to trigger E2 elimination on the sterically hindered alkyl halide.

Step 3: Alkylation and Thermal Control

  • Add 1.2 equivalents of 1-Bromo-2-methylpropane-d9 dropwise.

  • Elevate the reaction temperature to 70°C and stir for 12-16 hours. Rationale: The steric hindrance of the β -branched isobutyl group creates a high activation energy barrier for the Sₙ2 transition state, necessitating thermal energy to achieve reasonable reaction kinetics.

Step 4: Self-Validating Analytical Checks

  • LC-MS Validation: Quench a 10 μ L aliquot in methanol and analyze via LC-MS. The protocol validates itself when the product peak exhibits an exact mass shift of +9.05 Da relative to the theoretical unlabeled product mass.

  • Aqueous Workup: Partition the mixture between Ethyl Acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • NMR Validation: Perform ¹H-NMR and ²H-NMR (Deuterium NMR). The ¹H-NMR must show the absence of the isobutyl protons (indicating high isotopic purity), while the ²H-NMR will confirm the incorporation of the -C₄D₉ group.

Visualizing the Synthetic and Validation Workflow

The following diagram illustrates the logical progression of the Sₙ2 alkylation protocol, highlighting the critical self-validation steps required to ensure isotopic integrity.

G A Nucleophile Preparation (Amine/Phenol) B Base Activation (K2CO3 in DMF) A->B D SN2 Reaction (60-80°C, 12h) B->D C 1-Bromo-2-methylpropane-d9 (Alkylating Agent) C->D Dropwise addition E Aqueous Workup & Extraction D->E Reaction completion F Validation: LC-MS (+9.05 Da Shift) E->F Organic layer G Validation: 1H/2H NMR (Isotopic Purity) E->G Purified product

Caption: SN2 Alkylation Workflow using 1-Bromo-2-methylpropane-d9 with built-in validation.

References

  • [2] National Center for Biotechnology Information. "1-Bromo-2-methylpropane | C4H9Br | CID 6555". PubChem Compound Database. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to 1-Bromo-2-methylpropane-d9: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern chemical and pharmaceutical research, stable isotope-labeled compounds have emerged as indispensable tools. Among th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical and pharmaceutical research, stable isotope-labeled compounds have emerged as indispensable tools. Among these, deuterated molecules, where hydrogen atoms are replaced by their heavier isotope, deuterium (D or ²H), offer a powerful, non-radioactive method for tracing reaction pathways, elucidating metabolic fates, and enhancing the precision of quantitative analysis. This guide provides a comprehensive technical overview of 1-Bromo-2-methylpropane-d9, a deuterated alkyl halide with significant potential in synthetic chemistry and drug development. We will delve into its identification, synthesis, analytical characterization, and key applications, offering field-proven insights for its effective utilization.

Part 1: Core Identification and Properties of 1-Bromo-2-methylpropane-d9

The unique identity of this isotopically labeled compound is established by its Chemical Abstracts Service (CAS) number.

CAS Number: 1080497-35-3[1][2][3]

This identifier distinguishes it from its non-deuterated counterpart, 1-Bromo-2-methylpropane (CAS Number: 78-77-3).[4][5][6][7][8]

Molecular Structure and Physicochemical Properties

The incorporation of nine deuterium atoms significantly alters the molecular weight of the compound while maintaining a nearly identical chemical structure and reactivity to the unlabeled analog. This subtle mass difference is the cornerstone of its utility in isotopic analysis.

Property1-Bromo-2-methylpropane-d91-Bromo-2-methylpropane
Molecular Formula C4D9BrC4H9Br
Molecular Weight 146.07 g/mol [1][2][3]137.02 g/mol
Appearance Clear Colourless Oil[2]Colorless to light yellow liquid
Boiling Point 90 - 92 °C (194 - 198 °F)90-92 °C
Melting Point -119 °C (-182 °F)-118 °C
Density ~1.26 g/mL1.26 g/cm3 at 20 °C
Solubility in Water 0.5 g/LSlightly soluble (0.51 g/L)

Note: Some physical properties for the deuterated compound are based on the non-deuterated form due to limited availability of specific experimental data for the d9 analog. The chemical behavior is expected to be very similar.

Part 2: Synthesis of 1-Bromo-2-methylpropane-d9

Conceptual Synthesis Workflow

A plausible synthetic route involves the bromination of a deuterated isobutanol precursor. This approach ensures the specific and complete incorporation of deuterium at all nine positions.

G cluster_0 Synthesis Pathway Deuterated Isobutanol Deuterated Isobutanol Reaction Reaction Deuterated Isobutanol->Reaction Brominating Agent Brominating Agent Brominating Agent->Reaction 1-Bromo-2-methylpropane-d9 1-Bromo-2-methylpropane-d9 Reaction->1-Bromo-2-methylpropane-d9 Purification Purification 1-Bromo-2-methylpropane-d9->Purification

Caption: Conceptual workflow for the synthesis of 1-Bromo-2-methylpropane-d9.

Experimental Protocol (Hypothetical)

This protocol is based on general methods for the conversion of alcohols to alkyl bromides, adapted for a deuterated starting material.

Materials:

  • Isobutanol-d9

  • Hydrobromic acid (48%)

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add deuterated isobutanol.

  • Slowly add an excess of 48% hydrobromic acid to the flask.

  • Carefully add concentrated sulfuric acid dropwise to the mixture with cooling and stirring. The sulfuric acid acts as a dehydrating agent and catalyst.

  • Heat the reaction mixture to reflux for several hours to ensure complete conversion of the alcohol to the alkyl bromide.

  • After reflux, allow the mixture to cool. The product, being insoluble in the aqueous layer, will form a separate phase.

  • Transfer the mixture to a separatory funnel and separate the lower organic layer containing the crude 1-Bromo-2-methylpropane-d9.

  • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

  • Dry the crude product over an anhydrous drying agent such as calcium chloride or magnesium sulfate.

  • Purify the final product by distillation, collecting the fraction boiling around 90-92 °C.

Causality Behind Experimental Choices:

  • Excess Hydrobromic Acid: Using an excess of HBr drives the equilibrium of the reaction towards the formation of the alkyl bromide.

  • Sulfuric Acid: This strong dehydrating agent removes the water formed during the reaction, further shifting the equilibrium to favor the product.

  • Reflux: Heating the reaction mixture increases the rate of reaction, allowing for a more efficient conversion within a reasonable timeframe.

  • Washing Steps: These are crucial for removing unreacted starting materials, acid catalyst, and by-products, leading to a purer final product.

  • Distillation: This final purification step separates the desired 1-Bromo-2-methylpropane-d9 from any remaining impurities based on differences in boiling points.

Part 3: Analytical Characterization

The confirmation of the identity, purity, and isotopic enrichment of 1-Bromo-2-methylpropane-d9 relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone technique for the structural elucidation of deuterated compounds.

  • ¹H NMR (Proton NMR): In a highly deuterated sample (>98 atom% D), the proton NMR spectrum will show very weak or absent signals corresponding to the isobutyl protons. The absence of these signals is a strong indicator of successful deuteration.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of 1-Bromo-2-methylpropane-d9 would show signals in regions analogous to where the proton signals would appear in the ¹H NMR spectrum of the non-deuterated compound, confirming the presence and location of the deuterium atoms.[9][10] The integration of these signals can be used to determine the relative abundance of deuterium at different positions.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will be affected by the presence of deuterium. The signals for carbon atoms bonded to deuterium will appear as multiplets due to C-D coupling and will have a lower intensity compared to the protonated analog.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight and isotopic enrichment of a compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, 1-Bromo-2-methylpropane-d9 is well-suited for GC-MS analysis.[11] The gas chromatograph separates the compound from any volatile impurities, and the mass spectrometer provides a mass spectrum. The molecular ion peak in the mass spectrum will confirm the molecular weight of 146.07 g/mol , and the fragmentation pattern can be used to further confirm the structure.

  • Isotopic Enrichment Determination: By comparing the intensity of the molecular ion peak of the deuterated compound with any residual non-deuterated compound, the isotopic enrichment can be accurately calculated.

G cluster_0 Analytical Workflow Sample Sample NMR_Spectroscopy NMR Spectroscopy (¹H, ²H, ¹³C) Sample->NMR_Spectroscopy MS_Spectrometry Mass Spectrometry (GC-MS) Sample->MS_Spectrometry Structural_Confirmation Structural Confirmation & Isotopic Purity NMR_Spectroscopy->Structural_Confirmation MS_Spectrometry->Structural_Confirmation

Caption: Analytical workflow for the characterization of 1-Bromo-2-methylpropane-d9.

Part 4: Applications in Research and Development

The unique properties of 1-Bromo-2-methylpropane-d9 make it a valuable tool in various scientific disciplines.

Internal Standard in Quantitative Mass Spectrometry

One of the primary applications of deuterated compounds is as internal standards in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) and GC-MS assays.[1]

  • Principle: A known amount of the deuterated standard is added to a sample at the beginning of the analytical process. Since the deuterated compound is chemically identical to the analyte of interest, it experiences the same losses during sample preparation and any variations in instrument response.[1] However, it can be distinguished from the non-deuterated analyte by its higher mass.

  • Benefit: By measuring the ratio of the analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved, correcting for matrix effects and sample-to-sample variability.

Mechanistic Studies and the Kinetic Isotope Effect (KIE)

The replacement of hydrogen with deuterium can affect the rate of a chemical reaction if the C-H bond is broken in the rate-determining step. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.

  • Principle: The C-D bond is stronger than the C-H bond, and therefore requires more energy to break. If a reaction involving the cleavage of this bond is slower for the deuterated compound, it provides strong evidence that this bond-breaking event is part of the rate-limiting step of the reaction.

  • Application: 1-Bromo-2-methylpropane-d9 can be used as a substrate in nucleophilic substitution and elimination reactions to probe the reaction mechanism. By comparing its reaction rate with that of the non-deuterated analog, researchers can gain insights into the transition state of the reaction.

Tracer in Metabolic and Pharmacokinetic Studies

Deuterated compounds are used as stable, non-radioactive tracers to follow the metabolic fate of molecules in biological systems.[12]

  • Principle: A drug candidate or a xenobiotic can be labeled with deuterium, such as by incorporating a deuterated isobutyl group using 1-Bromo-2-methylpropane-d9 as a synthetic precursor. The labeled compound is then introduced into a biological system (e.g., cell culture, animal model).

  • Analysis: The metabolites of the labeled compound can be identified by mass spectrometry, as they will retain the deuterium label and thus have a distinct mass signature. This allows for the unambiguous identification of metabolic pathways and the quantification of drug exposure.

Part 5: Safety and Handling

1-Bromo-2-methylpropane-d9 should be handled with the same precautions as its non-deuterated counterpart. It is a highly flammable liquid and vapor and can cause skin and eye irritation.[4][5][6][7][13]

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4][5][6][7][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.[7][13]

Conclusion

1-Bromo-2-methylpropane-d9 is a valuable isotopically labeled compound with significant applications in quantitative analysis, mechanistic studies, and metabolic research. Its synthesis, while requiring specialized starting materials, follows established chemical principles. A thorough analytical characterization using NMR and MS is crucial to confirm its identity and isotopic purity. By understanding and applying the principles outlined in this guide, researchers and scientists can effectively leverage the unique properties of 1-Bromo-2-methylpropane-d9 to advance their scientific endeavors.

References

  • Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. Available at: [Link]

  • Deuterium NMR. Wikipedia. Available at: [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available at: [Link]

  • CAS No : 1080497-35-3 | Product Name : 1-Bromo-2-methylpropane-d9. Pharmaffiliates. Available at: [Link]

  • 1-Bromo-2-methylpropane. Haz-Map. Available at: [Link]

  • 1-Bromo-2-methylpropane for synthesis 78-77-3. Sigma-Aldrich. Available at: [Link]

  • 1-BROMO-2-METHYLPROPANE MSDS. Loba Chemie. Available at: [Link]

  • Material Safety Data Sheet - 1-Bromo-2-methylpropane, 98+% (gc). Cole-Parmer. Available at: [Link]

Sources

Exploratory

The Physicochemical Profile and Kinetic Isotope Effects of Deuterated Isobutyl Bromide: A Technical Guide for Drug Development and Mechanistic Studies

Executive Summary In the landscape of modern drug development and mechanistic organic chemistry, isotopic labeling serves as a critical tool for probing reaction pathways and enhancing metabolic stability. Deuterated iso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and mechanistic organic chemistry, isotopic labeling serves as a critical tool for probing reaction pathways and enhancing metabolic stability. Deuterated isobutyl bromide (e.g., 1-bromo-2-methylpropane-d9) is a premier alkylating agent used to introduce deuterated isobutyl groups into active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical guide to move beyond superficial data reporting. Here, we will dissect the causality behind the physical property shifts induced by deuteration, explore the quantum mechanical origins of the Kinetic Isotope Effect (KIE), and provide field-proven, self-validating experimental protocols for its synthesis and analytical evaluation.

Physicochemical Properties: The Impact of Deuteration

The substitution of protium ( 1 H) with deuterium ( 2 H) fundamentally alters the mass of the molecule without significantly changing its electronic surface. This mass shift dictates the physical properties of the deuterated analog.

Below is a comparative analysis of unlabeled isobutyl bromide and its fully deuterated counterpart (isobutyl bromide-d9).

Quantitative Data Summary
PropertyIsobutyl Bromide (Unlabeled)Isobutyl Bromide-d9Causality / Mechanistic Note
Molecular Formula C₄H₉BrC₄D₉BrComplete deuteration of the alkyl chain.
Molecular Weight 137.02 g/mol 146.07 g/mol A +9 Da nominal mass shift prevents isotopic crosstalk in MS[1].
Density (20 °C) 1.26 g/mL~1.34 g/mLDensity increases proportionally to mass; molar volume remains constant[1][2].
Boiling Point 91 - 92 °C88 - 92 °CIntermolecular dispersion forces are largely unaffected by isotopic mass[2][3].
C-H / C-D Stretch ~2900 cm⁻¹~2200 cm⁻¹Increased reduced mass lowers the vibrational stretching frequency.
The Causality of Property Shifts
  • Density Augmentation: The molar volume of an alkyl halide is dictated by its electron cloud (van der Waals radii). Because deuterium and protium have identical electron configurations, the molecular volume remains static. However, the molecular weight increases by ~6.6%. Consequently, the density of deuterated alkyl halides is strictly heavier, a phenomenon well-documented in 1[1].

  • Boiling Point Stability: Boiling points are governed by intermolecular forces (London dispersion and dipole-dipole interactions). Since the polarizability of the C-D bond is only marginally lower than the C-H bond, the boiling point of isobutyl bromide-d9 (88-92 °C) remains nearly identical to the 2[2][3].

Mechanistic Implications: The Kinetic Isotope Effect (KIE)

When deploying deuterated isobutyl bromide in drug design, the primary goal is often to exploit the Primary Kinetic Isotope Effect . The C-D bond possesses a lower zero-point energy than the C-H bond. Consequently, the activation energy ( Ea​ ) required to cleave a C-D bond is approximately 5 kJ/mol higher[4].

In metabolic pathways (e.g., Cytochrome P450 oxidation) or chemical elimination reactions (E2 mechanisms), this energy gap results in a substantial decrease in the reaction rate ( kH​/kD​>1 ). For instance, in E2 eliminations using strong bases, the reaction of protiated analogs is routinely observed to be up to 4 than their deuterated counterparts[4].

KIE_Logic N1 Deuterium Substitution (C-D Bond Formation) N2 Increased Reduced Mass (μ) N1->N2 N3 Lower Zero-Point Energy (ΔE ≈ 5 kJ/mol) N2->N3 N4 Higher Activation Energy (Ea) for Cleavage N3->N4 N5 Kinetic Isotope Effect (kH / kD > 1) N4->N5

Caption: Logical flow of the Kinetic Isotope Effect (KIE) resulting from deuterium substitution.

Experimental Methodologies & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and a validation checkpoint to prevent downstream failures.

Exp_Workflow S1 Step 1: Synthesis Isobutanol-d10 + PBr3 Dropwise at 0°C S2 Step 2: Purification H2SO4 Wash & Fractional Distillation S1->S2 S3 Step 3: Elimination React with KOtBu (Sterically Hindered Base) S2->S3 S4 Step 4: GC-MS Measure Reaction Rate (EI at 70 eV) S3->S4

Caption: Experimental workflow for the synthesis and kinetic evaluation of deuterated isobutyl bromide.

Protocol 1: Synthesis of Isobutyl Bromide-d9

Objective: High-yield conversion of isobutanol-d10 to isobutyl bromide-d9 without skeletal rearrangement. Causality of Reagent Choice: Utilizing Phosphorus Tribromide (PBr₃) rather than HBr/H₂SO₄ prevents the formation of carbocation intermediates. Branched primary alcohols like isobutanol are highly susceptible to Wagner-Meerwein shifts (yielding tert-butyl bromide) under strongly acidic conditions. PBr₃ ensures an Sₙ2 trajectory via a phosphite ester intermediate.

Step-by-Step Procedure:

  • Initiation: Charge a flame-dried, argon-purged round-bottom flask with 0.173 moles of isobutanol-d10. Cool the system to 0 °C using an ice-salt bath[3].

  • Addition: Add 0.072 moles of PBr₃ dropwise over 45 minutes with vigorous magnetic stirring. Causality: Strict thermal control prevents exothermic degradation and side-product formation.

  • Reflux & Distillation: Remove the ice bath, allow the mixture to reach room temperature, and gently reflux for 2 hours. Distill the crude product, collecting the fraction up to 96 °C.

  • Purification: Wash the distillate sequentially with cold concentrated H₂SO₄ (to remove unreacted alcohol and ether byproducts), cold sodium carbonate solution (to neutralize residual acid), and cold water[3].

  • Drying: Dry over anhydrous MgSO₄ and redistill to collect the pure fraction at 88-92 °C.

System Validation Check: Run an FTIR scan of the final distillate. The complete absence of a broad O-H (or O-D) stretch at ~3300 cm⁻¹ (or ~2500 cm⁻¹) validates the total consumption/removal of the starting alcohol.

Protocol 2: GC-MS Validation and KIE Measurement

Objective: Confirm isotopic purity and measure the E2 elimination rate. Causality of Reagent Choice: To force a primary alkyl halide into an E2 elimination pathway (rather than Sₙ2), a sterically hindered base like Potassium tert-butoxide (KOtBu) must be utilized.

Step-by-Step Procedure:

  • Reaction Setup: In two separate parallel reactors, dissolve equal molarities of unlabeled isobutyl bromide and isobutyl bromide-d9 in anhydrous THF.

  • Base Addition: Introduce a 2-fold excess of KOtBu at 25 °C.

  • Quenching & Extraction: At precise 5-minute intervals, extract 100 µL aliquots and quench in cold hexane/water to halt the reaction.

  • GC-MS Analysis: Inject the organic layer into a GC-MS equipped with a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). Use a splitless injector at 250 °C and Electron Ionization (EI) at 70 eV[1].

System Validation Check:

  • Purity Check: The MS spectra of the unreacted deuterated starting material must show a molecular ion peak at m/z 146 (with the characteristic bromine isotope pattern at 148), confirming the +9 Da mass shift and absence of isotopic crosstalk.

  • Mechanistic Check: Calculate the rate constants ( kH​ and kD​ ) from the decay of the starting material peaks. A calculated ratio ( kH​/kD​ ) of > 2.0 confirms a primary kinetic isotope effect, validating that C-H/C-D bond cleavage is the rate-determining step[4].

References

  • Isobutyl Bromide - ChemBK Source: ChemBK URL:[Link]

  • 11.8: The E2 Reaction and the Deuterium Isotope Effect Source: Chemistry LibreTexts URL:[Link]

  • An Isotopic Study of the Reducing Action of the Grignard Reagent Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

Sources

Foundational

Harnessing the Deuterium Kinetic Isotope Effect: A Comparative Analysis of Isobutyl Bromide and 1-Bromo-2-methylpropane-d9 in Drug Development

Executive Summary The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has revolutionized modern pharmacokinetics. As a Senior Application Scientist, I frequently evaluate the transition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has revolutionized modern pharmacokinetics. As a Senior Application Scientist, I frequently evaluate the transition from standard protio-alkylating agents to their deuterated isotopologues. This technical whitepaper provides an in-depth analysis of the differences between isobutyl bromide (1-Bromo-2-methylpropane) and its fully deuterated counterpart, 1-Bromo-2-methylpropane-d9. By examining their physicochemical divergence, mechanistic implications via the Deuterium Kinetic Isotope Effect (DKIE), and providing a self-validating experimental workflow, this guide equips researchers with the authoritative grounding needed to [1].

Physicochemical and Structural Divergence

At a macroscopic level, isobutyl bromide and 1-Bromo-2-methylpropane-d9 share nearly identical steric profiles and lipophilicity. However, the substitution of nine protium atoms with deuterium fundamentally alters the molecule's [1]. Deuterium possesses twice the mass of protium, which lowers the vibrational frequency of the carbon-deuterium (C-D) bond compared to the[2].

This mass difference results in a lower ground-state zero-point energy (ZPE) for the C-D bond. Consequently, the activation energy ( Ea​ ) required to cleave a C-D bond is significantly higher (by approximately 1.2 to 1.5 kcal/mol) than that of a C-H bond.

Table 1: Quantitative Physicochemical Comparison

ParameterIsobutyl Bromide (Protio)1-Bromo-2-methylpropane-d9
CAS Number [3][4]
Molecular Formula C4H9BrC4D9Br
Molecular Weight [3][4]
Density [3]~1.34 g/mL (Isotope mass effect)
Boiling Point [3]90 - 92 °C
Isotopic Enrichment N/A[4]
Primary Application Standard alkylating agent[5]

Mechanistic Implications: The Deuterium Kinetic Isotope Effect (DKIE)

The causality behind selecting 1-Bromo-2-methylpropane-d9 over standard isobutyl bromide lies in the DKIE. In drug development, the isobutyl moiety is a common lipophilic appendage that is highly susceptible to oxidative metabolism, specifically ω and ω -1 hydroxylation catalyzed by [2].

When a drug containing a standard protio-isobutyl group enters the hepatic system, the CYP450 heme-oxo intermediate easily abstracts a hydrogen atom, leading to rapid clearance and potentially toxic metabolites. By synthesizing the API using 1-Bromo-2-methylpropane-d9, the resulting deutero-isobutyl group resists this hydrogen abstraction. Because C-D bond cleavage is often the rate-limiting step in CYP450 oxidation, the increased activation energy barrier slows down the metabolic rate—a phenomenon known as a ( kH​/kD​>1 )[1].

MetabolicPathway API_H Protio-Isobutyl API (C-H Bonds) CYP450 CYP450 Oxidation (Heme-Oxo Intermediate) API_H->CYP450 Low Activation Energy API_D Deutero-Isobutyl API (C-D Bonds) API_D->CYP450 High Activation Energy (DKIE) Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Rapid C-H Cleavage Stable Stable Parent Drug (Prolonged Half-Life) CYP450->Stable Resistance to C-D Cleavage

Figure 1: Deuterium Kinetic Isotope Effect on CYP450-mediated oxidative metabolism.

Analytical Signatures & Quality Control

Differentiating these two reagents and their downstream products requires precise analytical techniques:

  • Mass Spectrometry (LC-MS/MS): The intact -d9 reagent and any resulting API will exhibit a ( m/z ) compared to the protio counterpart[4]. This distinct isotopic signature allows for multiplexed PK studies where both variants are co-administered and tracked simultaneously.

  • Nuclear Magnetic Resonance (NMR): In 1 H-NMR, the signals for the isobutyl protons (typically a doublet for the -CH2-, a multiplet for the -CH-, and a doublet for the -CH3 groups) will be completely absent in the -d9 variant. Instead, 2 H-NMR (Deuterium NMR) must be utilized to confirm isotopic purity and regiospecificity.

Experimental Protocol: Synthesis and PK Evaluation Workflow

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for utilizing these reagents in API synthesis and subsequent in vitro clearance evaluation.

Phase I: SN​2 Alkylation
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the nucleophilic API scaffold (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Stir for 30 minutes until H 2​ evolution ceases.

  • Alkylation: Dropwise add either isobutyl bromide or (1.5 eq)[4].

  • Reaction & Workup: Heat to 60 °C for 12 hours. Quench with saturated NH 4​ Cl, extract with EtOAc, and purify via flash chromatography.

  • Validation: Confirm the +9 Da mass shift via High-Resolution Mass Spectrometry (HRMS) for the -d9 batch to validate successful isotopic incorporation.

Phase II: Microsomal Stability Assay (Self-Validating System)
  • Incubation Setup: Prepare 1 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Compounds: Spike the protio-API and deutero-API into separate incubation mixtures at a final concentration of 1 μ M.

  • Internal Control: Run Verapamil (1 μ M) in parallel as a high-clearance positive control to validate microsomal enzymatic activity.

  • Initiation: Add NADPH (1 mM final) to initiate the reaction at 37 °C.

  • Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 200 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS using specific MRM transitions for the protio and deutero variants.

  • Data Processing: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) by plotting the natural log of the remaining parent compound versus time. A successful DKIE is validated if the ratio CLint(protio)​/CLint(deutero)​>1.5 .

ExpWorkflow Step1 1. Reagent Preparation (Isobutyl-Br vs Isobutyl-d9-Br) Step2 2. SN2 Alkylation (Base-catalyzed, Inert Atm) Step1->Step2 Step3 3. Purification & QC (NMR, LC-MS/MS HRMS) Step2->Step3 Step4 4. Microsomal Stability Assay (HLM/RLM Incubation) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM Transitions) Step4->Step5 Step6 6. PK Data Processing (Calculate t1/2 & CLint) Step5->Step6

Figure 2: Workflow for synthesizing and evaluating deuterated APIs.

Conclusion

The transition from isobutyl bromide to 1-Bromo-2-methylpropane-d9 is not merely a reagent substitution; it is a strategic pharmacokinetic intervention. By exploiting the lower zero-point energy of the C-D bond, drug development professionals can systematically shunt metabolism away from rapid CYP450 clearance pathways. This targeted deuteration enhances metabolic stability, reduces toxic metabolite burden, and ultimately of next-generation therapeutics[2].

References

  • [1] Cargnin, S., et al. "A Primer of Deuterium in Drug Design", Future Medicinal Chemistry (via Taylor & Francis). URL:[Link]

  • [2] Belete, T. M. "Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer", Drug Design, Development and Therapy (Dove Medical Press). URL:[Link]

  • [3] National Center for Biotechnology Information. "1-Bromo-2-methylpropane | C4H9Br | CID 6555", PubChem Database. URL: [Link]

Sources

Exploratory

Thermodynamic Profiling and Isotope Effects of 1-Bromo-2-methylpropane-d9: A Comprehensive Technical Guide

Executive Overview In the rapidly evolving landscape of drug development and quantitative proteomics, deuterated building blocks like 1-Bromo-2-methylpropane-d9 (CAS: 1080497-35-3) serve as critical, high-purity reagents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the rapidly evolving landscape of drug development and quantitative proteomics, deuterated building blocks like 1-Bromo-2-methylpropane-d9 (CAS: 1080497-35-3) serve as critical, high-purity reagents[1][2]. While the structural connectivity remains identical to its unlabeled counterpart, 1-bromo-2-methylpropane (isobutyl bromide, CAS: 78-77-3), the substitution of nine protium atoms with deuterium fundamentally alters the molecule's thermodynamic and kinetic properties. This whitepaper provides an in-depth analysis of the thermodynamic data for 1-Bromo-2-methylpropane-d9, elucidating the causality behind Thermodynamic Isotope Effects (TIE) and providing self-validating experimental protocols for rigorous physicochemical characterization.

Fundamental Thermodynamic Properties & Isotopic Shifts

To understand the thermodynamic behavior of 1-Bromo-2-methylpropane-d9, we must first establish the baseline properties of the unlabeled compound, which have been critically evaluated in the NIST TRC Web Thermo Tables[3]. The introduction of deuterium increases the molecular mass from 137.02 g/mol to 146.07 g/mol [1].

Because the van der Waals radius of deuterium is marginally smaller than that of protium (due to a lower zero-point vibrational amplitude), the molar volume of the d9 isotopologue is slightly reduced. This mass increase, coupled with the conserved or slightly reduced molar volume, results in a proportionally higher density. Furthermore, deuterated alkanes typically exhibit an inverse isotope effect on vaporization. The reduced polarizability of the C-D bond diminishes London dispersion forces, leading to a slightly higher vapor pressure and a correspondingly lower boiling point compared to the unlabeled species.

Quantitative Data Summary

The following table synthesizes the established thermodynamic data for the unlabeled compound and the theoretically extrapolated values for the d9 isotopologue based on established isotopic shift models.

Thermodynamic Property1-Bromo-2-methylpropane (Unlabeled)1-Bromo-2-methylpropane-d9 (Isotopologue)Shift Causality
Molecular Weight 137.02 g/mol 146.07 g/mol [1]Addition of 9 neutrons
Density (Liquid, 20 °C) 1.26 g/mL~1.34 g/mL (Calculated)Increased mass, static molar volume
Boiling Point (1 atm) 90 - 92 °C~89 - 90 °C (Estimated)Weaker London dispersion forces
Melting Point -119 °C~ -121 °C (Estimated)Altered crystal lattice enthalpy
Vapor Pressure (20 °C) 41 hPa> 41 hPa (Estimated)Inverse isotope effect

The Causality of Thermodynamic and Kinetic Isotope Effects

The utility of 1-Bromo-2-methylpropane-d9 in drug design is predicated on the Deuterium Kinetic Isotope Effect (DKIE). The thermodynamic root of this phenomenon lies in the Zero-Point Energy (ZPE) of the chemical bonds.

According to the quantum harmonic oscillator model, the ZPE is inversely proportional to the square root of the reduced mass of the bonded atoms. Because deuterium is twice as massive as protium, the C-D bond vibrates at a lower frequency than the C-H bond, resulting in a lower (more stable) ground state energy. When a metabolic enzyme attempts to cleave this bond, the reaction must overcome a larger activation energy ( Ea​ ) to reach the transition state. This thermodynamic stabilization directly translates to slower reaction kinetics, thereby enhancing the metabolic half-life of APIs synthesized using this precursor.

Furthermore, the heat capacity ( Cp​ ) of the liquid phase is affected by isotopic substitution. At a given temperature, the lower-frequency vibrational modes of the C-D bonds are more easily populated than the higher-frequency C-H modes, generally resulting in a higher molar heat capacity for the deuterated compound at ambient temperatures.

DKIE CD C-D Bond Ground State (Lower ZPE) TS Transition State (Bond Cleavage) CD->TS Higher Ea (DKIE) CH C-H Bond Ground State (Higher ZPE) CH->TS Lower Ea

Caption: Energy landscape illustrating the Zero-Point Energy (ZPE) shift and Deuterium Kinetic Isotope Effect.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic data must be empirically derived through self-validating experimental systems. Below are the definitive protocols for profiling the thermodynamic properties of 1-Bromo-2-methylpropane-d9.

Protocol A: Isobaric Heat Capacity ( Cp​ ) via Differential Scanning Calorimetry (DSC)

This protocol utilizes a step-scan DSC method to determine the specific heat capacity, ensuring accuracy through continuous baseline validation.

  • Calibration & Validation : Calibrate the DSC using indium and zinc standards for temperature and enthalpy. Run a baseline with empty hermetic aluminum pans. Validate the system by measuring the Cp​ of a sapphire standard; the measured value must be within ±0.5% of known literature values.

  • Sample Preparation : Encapsulate 10–15 mg of 1-Bromo-2-methylpropane-d9[2] in a hermetically sealed aluminum pan to prevent volatilization (given its high vapor pressure of >41 hPa at 20 °C).

  • Thermal Method : Equilibrate the sample at -130 °C (safely below the expected melting point of -119 °C). Apply a heating rate of 2 °C/min with temperature modulation ( ±0.5 °C every 60 seconds) up to 50 °C.

  • Data Extraction : Extract the reversing heat flow signal to calculate the isobaric heat capacity ( Cp​ ). The self-validation is confirmed if the integration of the melting endotherm matches the predicted enthalpy of fusion ( Δfus​H ) within the expected margin of error.

Protocol B: Enthalpy of Vaporization ( Δvap​H ) via Thermogravimetric Analysis (TGA)

Given the inverse isotope effect on vaporization, accurately measuring Δvap​H is critical.

  • System Validation : Calibrate the TGA microbalance using standard weights. Validate the vaporization kinetics using unlabeled 1-bromo-2-methylpropane[3] as a reference standard.

  • Isothermal Effusion : Place 20 mg of the d9 sample in a Knudsen effusion cell within the TGA furnace.

  • Measurement : Record the mass loss rate ( dm/dt ) at five distinct isothermal steps between 20 °C and 60 °C under a strict nitrogen purge (50 mL/min).

  • Clausius-Clapeyron Analysis : Plot ln(dm/dt) versus 1/T . The slope of this self-validating linear regression directly yields the enthalpy of vaporization ( Δvap​H=−R×slope ).

Workflow A 1-Bromo-2-methylpropane-d9 (Sample Prep) B DSC Analysis (Cp & Transitions) A->B C Reaction Calorimetry (Enthalpy) A->C D Knudsen Effusion (Vapor Pressure) A->D E Data Integration (Thermodynamic Model) B->E C->E D->E

Caption: Workflow for the empirical thermodynamic profiling of deuterated alkyl halides.

Conclusion

The thermodynamic profiling of 1-Bromo-2-methylpropane-d9 reveals critical shifts in density, vapor pressure, and heat capacity driven by fundamental quantum mechanical principles. By understanding the Zero-Point Energy shifts and utilizing rigorous, self-validating calorimetric workflows, drug development professionals can accurately predict the kinetic and thermodynamic behavior of deuterated APIs, ultimately leading to more stable and efficacious therapeutics.

Sources

Foundational

solubility of 1-Bromo-2-methylpropane-d9 in organic solvents

The Solvation Dynamics and Applied Solubility of 1-Bromo-2-methylpropane-d9 in Organic Solvents As the pharmaceutical industry increasingly turns to isotopic labeling to improve pharmacokinetic profiles—leveraging the ki...

Author: BenchChem Technical Support Team. Date: March 2026

The Solvation Dynamics and Applied Solubility of 1-Bromo-2-methylpropane-d9 in Organic Solvents

As the pharmaceutical industry increasingly turns to isotopic labeling to improve pharmacokinetic profiles—leveraging the kinetic isotope effect to mitigate cytochrome P450-mediated metabolism—the demand for precisely characterized deuterated building blocks has surged. 1-Bromo-2-methylpropane-d9 (CAS 1080497-35-3), commonly known as isobutyl-d9 bromide, is a premier alkylating agent used to install deuterated isobutyl moieties into active pharmaceutical ingredients (APIs)[1].

As a Senior Application Scientist, I frequently oversee the integration of such halogenated alkanes into complex synthetic pipelines. A critical, yet often overlooked, parameter in these workflows is the precise solvation behavior of the reagent. This whitepaper provides an authoritative analysis of the solubility profile of 1-Bromo-2-methylpropane-d9 in organic solvents, detailing the thermodynamic causality behind its behavior and outlining a self-validating protocol for its application.

To understand the solubility of 1-Bromo-2-methylpropane-d9, we must first analyze its molecular architecture. The compound (C₄D₉Br) consists of a highly branched, deuterated aliphatic chain bonded to a moderately electronegative bromine atom.

  • Dispersive Forces: The isobutyl-d9 chain is dominated by non-polar C-D bonds. While the heavier deuterium atoms slightly lower the zero-point vibrational energy and increase the liquid density to approximately 1.26 g/mL[2], the macroscopic London dispersion forces remain virtually identical to its unlabelled counterpart (CAS 78-77-3). This non-polar bulk drives its high affinity for lipophilic environments.

  • Dipole-Dipole Interactions: The polarized C-Br bond introduces a permanent dipole moment. This allows the molecule to engage in favorable dipole-dipole interactions with moderately polar aprotic solvents (e.g., acetone, dichloromethane).

  • Aqueous Exclusion: The molecule lacks any hydrogen-bond donors or strong hydrogen-bond acceptors. Consequently, the entropic penalty of disrupting the hydrogen-bonded network of water is too high, resulting in a highly limited aqueous solubility of approximately 0.5 g/L at standard conditions[2].

Because of this structural duality, 1-Bromo-2-methylpropane-d9 acts as a versatile electrophile that is entirely miscible with a broad spectrum of organic solvents[3].

Solubility Matrix in Organic Solvents

The following table synthesizes the empirical solubility data for 1-Bromo-2-methylpropane-d9 across various solvent classes, providing the mechanistic rationale for each interaction.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Aliphatic Ethers Diethyl Ether, THF, MTBEMiscible Strong dispersive interactions align with the alkyl chain. THF is the premier choice for converting this compound into a Grignard reagent (isobutylmagnesium-d9 bromide).
Halogenated Chloroform, DichloromethaneMiscible Favorable dipole-dipole interactions between the C-Br bond and the chlorinated solvent molecules ensure complete solvation without phase separation.
Alcohols Ethanol, MethanolMiscible The short-chain alcohols possess sufficient non-polar character to solvate the isobutyl chain, while the hydroxyl group tolerates the mild dipole of the bromide.
Ketones AcetoneMiscible Acetone's polar aprotic nature perfectly complements the polarizability of the bromine atom, making it ideal for Finkelstein-type halogen exchange reactions.
Aqueous Water, Aqueous BuffersInsoluble (~0.5 g/L)[2]High entropic penalty of cavity formation in water; inability to act as a hydrogen bond donor or strong acceptor.

Self-Validating Protocol: Preparation and Verification of Stock Solutions

In drug development, assuming the concentration of a volatile, reactive alkyl halide stock solution is a frequent point of failure. 1-Bromo-2-methylpropane-d9 has a boiling point of 90–92 °C[2], meaning improper handling can lead to evaporative losses, while trace moisture can cause slow hydrolysis.

The following protocol establishes a self-validating system to ensure the integrity and exact molarity of your deuterated stock solutions prior to deployment in sensitive reactions (e.g., nucleophilic substitutions or metalations).

Step 1: Gravimetric Dispensing (Inert Atmosphere)

  • Purge a thoroughly dried, septum-sealed volumetric flask with dry Argon or Nitrogen.

  • Using a gas-tight syringe, transfer the neat 1-Bromo-2-methylpropane-d9 liquid into the flask. Record the exact mass using an analytical balance (±0.1 mg). Causality: Gravimetric measurement eliminates errors caused by temperature-dependent density fluctuations of the neat liquid.

Step 2: Solvation

  • Slowly inject the chosen anhydrous organic solvent (e.g., anhydrous THF for Grignard formation) until the flask is approximately 80% full.

  • Vortex the mixture at 20 °C for 30 seconds to ensure complete homogenization.

  • Fill to the volumetric mark with the remaining solvent.

Step 3: Validation via Quantitative NMR (qNMR)

  • Extract a 50 µL aliquot of the prepared stock solution.

  • Dilute the aliquot in a suitable deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., 1,4-Dinitrobenzene or a fluorinated standard if using ¹⁹F-NMR alongside ¹H-NMR).

  • Acquire the NMR spectrum. Self-Validation Check: Quantify the concentration by integrating the residual ¹H signals (if isotopic purity is <100%) or by utilizing ²H-NMR (Deuterium NMR). Furthermore, inspect the spectrum for the presence of isobutylene-d8, which would indicate unwanted elimination degradation.

Mechanistic Workflow Diagram

The logical progression of the self-validating protocol is mapped below. This workflow ensures that no degraded or improperly solvated reagent enters the synthetic pipeline.

Workflow for the self-validating solubilization and qNMR analysis of 1-Bromo-2-methylpropane-d9.

Conclusion

The successful integration of 1-Bromo-2-methylpropane-d9 into pharmaceutical synthesis relies heavily on exploiting its high miscibility with organic solvents[3] while strictly avoiding aqueous environments[2]. By leveraging highly non-polar or polar aprotic solvents, chemists can maintain the reagent in a stable, highly reactive state. Implementing the self-validating gravimetric and qNMR workflow ensures that the isotopic purity and exact stoichiometry are preserved, safeguarding the integrity of downstream deuterated drug candidates.

References

  • Pharmaffiliates: CAS No : 1080497-35-3 | Product Name : 1-Bromo-2-methylpropane-d9 Source: Pharmaffiliates URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Validation of 1-Bromo-2-methylpropane-d9: A Technical Guide

Executive Summary In the landscape of modern drug development, deuterium-labeled building blocks are critical for optimizing pharmacokinetic profiles via the Kinetic Isotope Effect (KIE). 1-Bromo-2-methylpropane-d9 (isob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, deuterium-labeled building blocks are critical for optimizing pharmacokinetic profiles via the Kinetic Isotope Effect (KIE). 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9) serves as a premier alkylating agent for introducing a fully deuterated isobutyl moiety into active pharmaceutical ingredients (APIs). This technical whitepaper provides an in-depth analysis of its physicochemical properties—specifically boiling point and density—while addressing common discrepancies found in commercial literature.

Chemical Identity & Isotopic Architecture

To utilize deuterated reagents effectively, one must first understand the macroscopic impacts of isotopic substitution.

  • Unlabeled Standard: 1-Bromo-2-methylpropane (1) has a molecular weight of 137.02 g/mol .

  • Deuterated Variant: 1-Bromo-2-methylpropane-d9 (2) has a molecular weight of 146.07 g/mol .

The substitution of nine protium atoms with deuterium results in a +9 Da mass shift. While this mass increase is highly consequential for mass spectrometry and vibrational spectroscopy, its effect on bulk thermodynamic properties requires nuanced interpretation.

Physicochemical Properties: The Isotope Effect

Boiling Point Dynamics

The boiling point of 1-bromo-2-methylpropane-d9 is reported at 90–92 °C , which is virtually identical to its unlabeled counterpart.

  • Causality: Boiling points are dictated by intermolecular forces—primarily London dispersion forces and the dipole-dipole interactions originating from the polar C–Br bond. Deuterium substitution slightly reduces the polarizability of the C–D bond compared to the C–H bond, which can theoretically depress the boiling point by a fraction of a degree. However, macroscopically, this shift is negligible, keeping the d9 variant firmly within the standard 90–92 °C distillation window.

Density Discrepancy: Reported vs. Theoretical (Expert Insight)

A critical analytical trap for researchers lies in commercial Safety Data Sheets (SDS). Many suppliers report the density of 1-bromo-2-methylpropane-d9 as 1.26 g/mL at 20 °C—the exact value of the unlabeled compound.

  • Causality & Correction: This is an artifact of "data mirroring," where suppliers copy the physical properties of the unlabeled standard due to a lack of specific pycnometric testing on the isotopologue. Because isotopic substitution has a negligible effect on molar volume ( Vm​ ), the 6.6% increase in molecular mass must result in a proportional increase in density.

  • Theoretical Calculation: Vm​=137.02 g/mol/1.26 g/mL=108.75 mL/mol Densityd9​=146.07 g/mol/108.75 mL/mol≈1.34 g/mL

Researchers calculating molar equivalents for synthesis must use the theoretical ~1.34 g/mL density to avoid stoichiometric errors during volumetric dispensing.

Quantitative Data Summary
Property1-Bromo-2-methylpropane (Unlabeled)1-Bromo-2-methylpropane-d9
CAS Number 78-77-31080497-35-3
Molecular Formula C₄H₉BrC₄D₉Br
Molecular Weight 137.02 g/mol 146.07 g/mol
Boiling Point 90–92 °C90–92 °C
Density (20 °C) 1.26 g/mL1.26 g/mL (SDS) / ~1.34 g/mL (Theoretical)

Experimental Workflows: Self-Validating Systems

Because deuterated reagents are high-value materials, traditional macro-scale physical characterization is cost-prohibitive. The following protocols are designed for micro-scale validation, utilizing self-validating system suitability tests (SST).

Protocol 1: Precision Micro-Ebulliometry (Boiling Point Determination)

Why Micro-Ebulliometry? It requires less than 3 mL of sample while preventing superheating, ensuring a true thermodynamic liquid-vapor equilibrium.

  • System Suitability (Self-Validation): Introduce 2 mL of >99% pure unlabeled 1-bromo-2-methylpropane into the micro-ebulliometer. Apply a 2 °C/min heating ramp. Confirm the equilibrium temperature stabilizes at 91.5 ± 0.5 °C.

  • Sample Introduction: Purge the system with dry nitrogen. Introduce 2 mL of 1-bromo-2-methylpropane-d9.

  • Thermal Ramping: Apply a controlled heating ramp of 1.5 °C/min until steady reflux is observed in the condenser jacket.

  • Equilibration & Recording: Allow the vapor-liquid equilibrium to stabilize for 10 minutes. Record the plateau temperature to verify the 90–92 °C specification.

Protocol 2: Oscillating U-Tube Pycnometry (Density Measurement)

Why Oscillating U-Tube? It requires <1 mL of sample and provides 5-decimal-place precision, easily resolving the isotopic mass shift that traditional hydrometers miss.

  • Calibration: Flush the borosilicate U-tube with ultra-pure degassed water, followed by dry air. Calibrate the oscillation frequency at exactly 20.00 ± 0.01 °C.

  • Baseline Verification (Self-Validation): Inject 1 mL of the unlabeled standard. Verify the instrument reads 1.260 ± 0.005 g/mL. This proves the system is free of micro-contaminants.

  • Sample Injection: Carefully inject 0.8 mL of the d9 compound using a Luer-slip syringe. Critical: Inspect the U-tube via the built-in camera to ensure zero micro-bubbles are trapped, as bubbles will artificially lower the density reading.

  • Measurement: Record the oscillation frequency. The system will output a density of ~1.34 g/mL, confirming both the isotopic purity and the theoretical mass-to-volume ratio.

Visualizing the Validation Workflow

G Start d9-Alkyl Halide Validation Sub1 Micro-Ebulliometry (Boiling Point) Start->Sub1 Sub2 Oscillating U-Tube (Density) Start->Sub2 Step1A System Suitability (Unlabeled Standard) Sub1->Step1A Step2A Air/Water Calibration (20.00 ± 0.01 °C) Sub2->Step2A Step1B Thermal Equilibration (Target: 90-92 °C) Step1A->Step1B Result1 BP Confirmed: 90-92 °C Step1B->Result1 Step2B Bubble-Free Injection (<1 mL d9-reagent) Step2A->Step2B Result2 Density Validated: ~1.34 g/mL Step2B->Result2

Physicochemical Validation Workflow for 1-Bromo-2-methylpropane-d9.

References

  • Guidechem. "1-Bromo-2-methylpropane 78-77-3 wiki - Guidechem." Guidechem Chemical Database.
  • LGC Standards. "Safety Data Sheet: 1-Bromo-2-methylpropane-d9 (Product Code: D-5927)." LGC Standards / C/D/N Isotopes Inc.

Sources

Foundational

The Strategic Application of 1-Bromo-2-methylpropane-d9 in Novel Deuterated Drug Discovery

Executive Summary The integration of deuterium into active pharmaceutical ingredients (APIs) has evolved from a niche pharmacokinetic profiling tool into a frontline strategy for de novo drug design[1]. By exploiting the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of deuterium into active pharmaceutical ingredients (APIs) has evolved from a niche pharmacokinetic profiling tool into a frontline strategy for de novo drug design[1]. By exploiting the Deuterium Kinetic Isotope Effect (DKIE), medicinal chemists can systematically block metabolic hotspots, thereby extending drug half-life, reducing toxic metabolite formation, and lowering dosing frequencies[2]. This technical guide provides an in-depth analysis of 1-bromo-2-methylpropane-d9 , a critical synthetic building block used to install fully deuterated isobutyl pharmacophores into next-generation therapeutics.

Chemical Identity and Structural Nomenclature

Precision in isotopic nomenclature is paramount for intellectual property and regulatory filings. The non-deuterated parent compound is 1-bromo-2-methylpropane, an alkyl halide widely used in nucleophilic substitution reactions[3]. In its fully deuterated form (-d9), all nine protium ( 1H ) atoms are replaced by deuterium ( 2H ).

Following rigorous IUPAC nomenclature rules for isotopically modified compounds, the systematic name is derived by mapping the isotopic substitutions to specific locants on the parent alkane chain:

  • C1 Position: Bears the bromine atom and two deuterium atoms 1,1-dideuterio

  • C2 Position: Bears one deuterium atom and a fully deuterated methyl group 2-deuterio-2-(trideuteriomethyl)

  • C3 Position: Bears three deuterium atoms 3,3,3-trideuterio

Consolidating these locants yields the strict IUPAC name: 1-bromo-1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane . However, in commercial catalogs and applied medicinal chemistry literature, it is universally designated by the Boughton system as 1-bromo-2-methylpropane-d9 or isobutyl-d9 bromide [4].

Table 1: Chemical and Physical Properties
PropertyValue
Strict IUPAC Name 1-bromo-1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane
Common/Catalog Name 1-Bromo-2-methylpropane-d9[5]
CAS Registry Number 1080497-35-3[4]
Molecular Formula C4​D9​Br [5]
Molecular Weight 146.07 g/mol [4]
Boiling Point 100–101 °C (based on non-deuterated analog)[3]
Isotopic Purity Typically 98 atom % D[6]

Mechanistic Rationale: The Deuterium Kinetic Isotope Effect (DKIE)

In drug discovery, the isobutyl group is a highly favored lipophilic moiety used to optimize receptor binding. However, its tertiary carbon and terminal methyl groups are notorious "hotspots" for Cytochrome P450 (CYP450)-mediated oxidative metabolism[2].

The fundamental principle driving the use of 1-bromo-2-methylpropane-d9 is the Deuterium Kinetic Isotope Effect (DKIE) . Because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-protium (C-H) bond, cleaving a C-D bond requires significantly higher activation energy ( Ea​ )[1]. By alkylating an API precursor with 1-bromo-2-methylpropane-d9, we replace the vulnerable C-H bonds with robust C-D bonds. This drastically reduces the rate of enzymatic degradation without altering the molecule's spatial pharmacology or target affinity[7].

DKIE_Pathway Parent Drug with Isobutyl Group (C-H Bonds) CYP CYP450 Enzyme Oxidative Metabolism Parent->CYP Metabolite Rapid Clearance (Hydroxylated Metabolite) CYP->Metabolite ParentD9 Drug with Isobutyl-d9 (C-D Bonds) CYP_D CYP450 Enzyme High Activation Energy (Ea) ParentD9->CYP_D CYP_D->CYP DKIE blocks pathway Stable Prolonged Half-Life (Stable Therapeutic Level) CYP_D->Stable

Figure 1: CYP450-mediated metabolism of standard isobutyl groups vs. DKIE-stabilized isobutyl-d9.

Experimental Protocol: N-Alkylation with 1-Bromo-2-methylpropane-d9

As an application scientist, I frequently observe that working with deuterated alkyl halides requires rigorous optimization. The primary goal is to maximize the yield of this high-value synthon while preventing isotopic scrambling. The following protocol details a robust SN​2 N-alkylation of a secondary amine.

Causality in Reagent Selection:
  • Solvent (Anhydrous DMF): A polar aprotic solvent is critical. It solvates the cations from the base while leaving the nucleophile "naked" and highly reactive, which accelerates the SN​2 pathway.

  • Base ( K2​CO3​ ): A mild, non-nucleophilic base is chosen to prevent unwanted E2 elimination side-reactions. Isobutyl bromide features beta-branching, making it sterically hindered and highly susceptible to elimination if strong bases (like NaH or alkoxides) are utilized.

  • Temperature (80 °C): The neopentyl-like steric hindrance of the isobutyl group significantly slows down nucleophilic attack. Controlled heating is required to overcome this kinetic barrier.

Step-by-Step Methodology & Self-Validating Controls:
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of the amine precursor in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 2.5 equivalents of finely milled, anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to ensure complete deprotonation of the amine.

  • Alkylation: Dropwise add 1.2 equivalents of 1-bromo-2-methylpropane-d9. The slight excess compensates for potential trace moisture without wasting the deuterated reagent.

  • Heating: Elevate the temperature to 80 °C and stir for 12–16 hours.

  • In-Process Control (IPC) & Self-Validation: Sample the reaction mixture and perform LC-MS analysis. The reaction is validated only when the starting material peak disappears and a new peak appears with a mass shift of exactly +9 Da (corresponding to the −C4​D9​ addition). Note: If a +8 Da peak is observed, it indicates isotopic scrambling or reagent impurity, triggering an immediate halt for troubleshooting.

  • Workup: Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to remove residual DMF.

  • Purification & Final Validation: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography. Validate the final structure via 1H NMR. A successful synthesis is confirmed by the absolute absence of isobutyl proton signals between 0.9–3.5 ppm , ensuring complete isotopic fidelity.

SN2_Workflow Step1 1. Preparation Dissolve API in anhydrous DMF Step2 2. Deprotonation Add K2CO3, stir 30 min (RT) Step1->Step2 Step3 3. Alkylation Add Isobutyl-d9 Bromide, heat to 80°C Step2->Step3 Step4 4. IPC & Validation LC-MS confirms +9 Da mass shift Step3->Step4 Step5 5. Workup & Purification EtOAc/H2O extraction, Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow and self-validation for SN2 alkylation using isobutyl-d9 bromide.

Commercial and Clinical Context

The transition of deuterated compounds from the bench to commercial blockbusters was catalyzed by the FDA approval of deutetrabenazine in 2017[1]. Today, the paradigm has shifted toward de novo design, where compounds are engineered with deuterium from the ground up to solve specific druggability issues[8].

Reagents like 1-bromo-2-methylpropane-d9 are no longer just niche isotopic labeling tools for ADME (absorption, distribution, metabolism, and excretion) studies; they are essential building blocks for novel APIs. For instance, in modern oncology, deuterated MET inhibitors (such as DO-2) have demonstrated how targeted deuteration can completely bypass human-specific metabolic liabilities (like AOX-1 degradation) that previously caused clinical failures in non-deuterated analogs[7]. By strategically utilizing 1-bromo-2-methylpropane-d9, drug developers can salvage highly potent pharmacophores that would otherwise be abandoned due to poor pharmacokinetic profiles.

References

  • Pharmaffiliates. "1-Bromo-2-methylpropane-d9, CAS No : 1080497-35-3". Pharmaffiliates.
  • Nature Reviews Drug Discovery. "Deuterium in drug discovery: progress, opportunities and challenges". PMC - NIH.
  • Santa Cruz Biotechnology. "1-Bromo-2-methylpropane-d9 | CAS 1080497-35-3". SCBT.
  • Isotope.com. "From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs". Isotope.com.
  • ClearSynth. "Overview for Deuterated Drug Discovery". ClearSynth Discovery.
  • Drug Target Review. "When chemistry corrects biology: the deuterated return of a MET inhibitor". Drug Target Review.
  • Heavy Water Board. "L15 Deuterium Labeled Compounds in Drug Discovery Process". HWB.gov.in.
  • GuideChem. "1-Bromo-2-methylpropane 78-77-3 wiki". GuideChem.
  • Fisher Scientific. "CAS RN 1080497-35-3". FisherSci.

Sources

Exploratory

Synthesis and Validation of 1-Bromo-2-methylpropane-d9: A Mechanistic and Practical Guide

Executive Summary The integration of deuterium into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, primarily to leverage the Deuterium Kinetic Isotope Effect (dKIE) for enhanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of deuterium into active pharmaceutical ingredients (APIs) has become a cornerstone of modern drug design, primarily to leverage the Deuterium Kinetic Isotope Effect (dKIE) for enhanced metabolic stability. 1-Bromo-2-methylpropane-d9 (Isobutyl bromide-d9, CAS: 1080497-35-3)[1] serves as a highly valuable electrophilic alkylating agent for introducing the isobutyl-d9 moiety into complex molecular architectures[2].

However, synthesizing primary branched alkyl halides presents a notorious chemical challenge: the propensity of the isobutyl system to undergo Wagner-Meerwein rearrangements. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind route selection, provide self-validating experimental protocols, and establish a framework for achieving >98% isotopic and chemical purity.

Mechanistic Causality: Navigating the Rearrangement Trap

The synthesis of 1-bromo-2-methylpropane-d9 fundamentally relies on the deoxygenative bromination of isobutanol-d10 (2-methyl-1-propanol-d10). The critical failure point in this transformation is the choice of the brominating agent.

When subjected to highly acidic conditions (e.g., aqueous Hydrobromic Acid / H₂SO₄), the primary alcohol is protonated to form an oxonium ion. Because the primary carbocation is highly unstable, the system undergoes a rapid 1,2-hydride (or deuteride, in this case) shift to form the significantly more stable tertiary carbocation. This results in the formation of 2-bromo-2-methylpropane-d9 (tert-butyl bromide-d9) as a major isobaric impurity, which is exceptionally difficult to separate via fractional distillation due to similar boiling points[3].

To circumvent this, we must utilize reagents that activate the hydroxyl group as a leaving group without generating a free carbocation, forcing the reaction through a concerted bimolecular nucleophilic substitution (Sₙ2) pathway[4].

G cluster_PBr3 Kinetic Sₙ2 Pathway (PBr3 / Appel) cluster_HBr Thermodynamic Sₙ1 Pathway (HBr / H⁺) Isobutanol Isobutanol-d10 (Primary Alcohol) Phosphite Activated Phosphite/Phosphonium (No Free Carbocation) Isobutanol->Phosphite PBr₃ or CBr₄/PPh₃ Protonated Protonated Oxonium Ion (-H₂O) Isobutanol->Protonated HBr / H₂SO₄ Target 1-Bromo-2-methylpropane-d9 (Target Product) Phosphite->Target Br⁻ Attack (Sₙ2) Rearrangement 1,2-Deuteride Shift (Wagner-Meerwein) Protonated->Rearrangement Carbocation Formation TertButyl 2-Bromo-2-methylpropane-d9 (Rearranged Impurity) Rearrangement->TertButyl Br⁻ Attack

Mechanistic divergence of isobutanol-d10 bromination highlighting the rearrangement risk.

Comparative Analysis of Synthetic Routes

To ensure scientific integrity and resource efficiency (given the high cost of deuterated starting materials), we must evaluate the available synthetic routes based on yield, purity, and scalability.

Synthesis RouteReagentsRearrangement RiskTypical YieldScalabilityBest Application
Acid-Catalyzed HBr (48%), H₂SO₄High (~20-30% tert-butyl)70 - 80%ExcellentUnlabeled bulk synthesis where distillation is viable[5].
Phosphorus Tribromide PBr₃, -10°C to RTLow (<5%)55 - 65%GoodStandard lab-scale isotopic synthesis[5].
Appel Reaction CBr₄, PPh₃, CH₂Cl₂Trace (<1%)85 - 95%Poor (Atom economy)High-value, small-scale deuterated synthesis[6].

Validated Experimental Protocols

Protocol A: Phosphorus Tribromide (PBr₃) Method

This protocol is adapted from established standards[5] and optimized for deuterated substrates to form a self-validating system.

Causality & Rationale: PBr₃ reacts with three equivalents of alcohol to form trialkyl phosphite and HBr. The subsequent cleavage by HBr must be carefully temperature-controlled to prevent localized exothermic spikes that could provide the activation energy necessary for carbocation rearrangement.

Step-by-Step Methodology:

  • Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, an addition funnel, and a low-temperature thermometer. Purge the system with dry N₂ to prevent hydrolysis of PBr₃.

  • Cooling: Add 1.0 equivalent of isobutanol-d10. Immerse the flask in a brine/ice bath to achieve an internal temperature of -10°C.

  • Addition: Charge the addition funnel with 0.36 equivalents of freshly distilled PBr₃. Add the PBr₃ dropwise over 2-3 hours.

    • Causality: Maintaining the internal temperature strictly below 0°C suppresses the formation of diisobutyl ether-d18 and prevents thermal rearrangement[5].

  • Maturation: Remove the cooling bath and allow the reaction to naturally warm to room temperature (20°C) with continuous stirring for 12 hours.

  • Primary Isolation: Equip the flask with a short-path distillation head. Distill the crude 1-bromo-2-methylpropane-d9 under reduced pressure (approx. 50°C at 200 mmHg) directly from the phosphorous acid residues[5].

  • Purification (The Self-Validating Step):

    • Wash the distillate with cold concentrated H₂SO₄ (3 × 10% volume). Causality: H₂SO₄ selectively protonates and dissolves unreacted isobutanol-d10 and ether byproducts, leaving the alkyl halide in the organic phase[7].

    • Wash with cold water, followed by saturated NaHCO₃ until pH is neutral.

    • Dry over anhydrous CaCl₂.

  • Final Fractionation: Distill through a Vigreux column at atmospheric pressure, collecting the fraction boiling at 90–92°C[7].

Workflow Step1 1. Substrate Cooling Isobutanol-d10 to -10°C under N₂ Step2 2. Controlled Addition PBr₃ added dropwise (T < 0°C) Step1->Step2 Step3 3. Reaction Maturation Stir at 20°C for 12 hours Step2->Step3 Step4 4. Vacuum Distillation Crude isolation at 50°C / 200 mmHg Step3->Step4 Step5 5. Acid Wash Conc. H₂SO₄ wash to remove ethers Step4->Step5 Step6 6. Neutralization & Drying NaHCO₃ wash, dry over CaCl₂ Step5->Step6 Step7 7. Fractional Distillation Collect pure product at 90-92°C Step6->Step7

Sequential workflow for the PBr₃-mediated synthesis of 1-bromo-2-methylpropane-d9.

Protocol B: Appel Reaction (High-Fidelity Method)

For ultra-high purity requirements where rearrangement must be absolute zero, the Appel reaction is preferred[6].

  • Dissolve 1.0 eq of isobutanol-d10 and 1.2 eq of triphenylphosphine (PPh₃) in anhydrous dichloromethane (CH₂Cl₂) at 0°C.

  • Add 1.1 eq of carbon tetrabromide (CBr₄) in small portions to control the mild exotherm.

  • Stir at room temperature for 2 hours until TLC confirms complete consumption of the alcohol.

  • Precipitate the triphenylphosphine oxide (OPPh₃) byproduct by adding cold pentane, filter through a celite pad, and carefully concentrate the filtrate (Note: product is volatile).

  • Purify via short-path distillation.

Analytical Validation and E-E-A-T Compliance

A protocol is only as trustworthy as its validation metrics. To confirm the structural integrity of 1-bromo-2-methylpropane-d9 and the absence of the tert-butyl isomer, the following analytical suite must be employed:

  • ²H NMR (Deuterium NMR): Utilized to confirm the isotopic enrichment (>98 atom % D). The spectrum should show two distinct broad signals corresponding to the -CD₃ groups and the -CD₂- group, with the -CD- multiplet often buried or distinctly shifted.

  • ¹³C NMR: Critical for ruling out rearrangement. 1-Bromo-2-methylpropane-d9 will display three carbon signals (with complex C-D coupling patterns). The presence of a quaternary carbon signal at ~68 ppm would indicate contamination by 2-bromo-2-methylpropane-d9.

  • GC-MS: Used to verify chemical purity (>99%) and confirm the molecular weight (MW = 146.07 g/mol )[2]. The fragmentation pattern will show a characteristic loss of a bromine radical, leaving a C₄D₉⁺ cation (m/z 66).

References

  • Organic Syntheses. Isobutyl Bromide (Propane, 1-bromo-2-methyl-). Org. Syn. Coll. Vol. 2, 358 (1943). Retrieved from[Link]

  • PrepChem. Preparation of isobutyl bromide (1-bromo-2-methylpropane). Retrieved from[Link]

  • Manac Inc. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols). Chemia (2023). Retrieved from[Link]

  • ResearchGate. Halogenation through Deoxygenation of Alcohols and Aldehydes. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of High-Purity Deuterated L-Leucine (d9/d10) via Diethyl Acetamidomalonate Alkylation and Enzymatic Resolution

Target Audience: Research Chemists, Isotope Labeling Specialists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale The demand for isoto...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Isotope Labeling Specialists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The demand for isotopically labeled branched-chain amino acids (BCAAs) has surged due to their critical role in metabolic flux analysis, quantitative proteomics (as MS internal standards), and emerging diagnostic techniques such as hyperpolarized 2 H/ 13 C Magnetic Resonance Imaging (MRI) [1].

Synthesizing enantiopure deuterated L-Leucine requires absolute control over both isotopic incorporation and stereochemistry. While catalytic deuteration of dehydroleucine is possible, it often yields incomplete isotopic enrichment. This application note details a highly robust, bottom-up synthetic route utilizing 1-Bromo-2-methylpropane-d9 (isobutyl-d9 bromide) and Diethyl Acetamidomalonate (DEAM) . By leveraging the DEAM pathway followed by enzymatic resolution with Acylase I, researchers can achieve >99.5% enantiomeric excess (ee) and strictly control whether the final product is L-Leucine-d9 or L-Leucine-d10.

Mechanistic Causality & Experimental Design

As a self-validating synthetic system, every reagent and condition in this workflow serves a precise mechanistic purpose:

  • The DEAM Alkylation Strategy: Diethyl acetamidomalonate acts as a protected, highly stable glycine equivalent. The dual ethyl ester groups acidify the central α -proton ( pKa​≈13 ), allowing for quantitative deprotonation using a mild base (Sodium Ethoxide) [2]. This prevents the base-catalyzed elimination side-reactions that commonly plague heavily deuterated alkyl halides when stronger bases (like LDA) are used. The resulting enolate undergoes a clean SN​2 displacement with 1-Bromo-2-methylpropane-d9.

  • Isotopic Control at the α -Carbon (d9 vs. d10): Following alkylation, the intermediate must be hydrolyzed and decarboxylated. This is the critical divergence point for isotopic control.

    • To synthesize L-Leucine-d9 (bearing a proton at the α -position), hydrolysis is performed in standard aqueous HCl .

    • To synthesize L-Leucine-d10 (fully deuterated side-chain and α -position), hydrolysis is performed in DCl/D2​O . During thermal decarboxylation, the transient enol intermediate is deuterated by the D2​O solvent, ensuring >98% deuterium incorporation at the α -carbon.

  • Enzymatic Resolution via Acylase I: The synthesis inherently produces a racemic mixture. Rather than relying on lossy chiral chromatography, we utilize Porcine Kidney Acylase I (L-Aminoacylase). After N-acetylating the racemate, Acylase I—a zinc metalloenzyme—stereospecifically hydrolyzes the amide bond of the L-enantiomer at pH 7.0. The D-enantiomer remains N-acetylated, allowing for straightforward separation via differential solubility [3].

Quantitative Data & Yield Summary

The following table summarizes the expected quantitative metrics for the synthesis of L-Leucine-d10 when executing this protocol at a 50 mmol scale.

Synthetic StageIntermediate / ProductExpected Yield (%)Isotopic Purity (atom % D)Enantiomeric Excess (ee %)
Step 1 Diethyl 2-acetamido-2-(isobutyl-d9)malonate78 - 85%> 98.0%N/A (Achiral)
Step 2 DL-Leucine-d1088 - 92%> 98.0%0% (Racemic)
Step 3 N-Acetyl-DL-Leucine-d1085 - 90%> 98.0%0% (Racemic)
Step 4 L-Leucine-d10 (Target) 42 - 48%*> 98.0%> 99.5%

*Note: The maximum theoretical yield for the enzymatic resolution of a racemate is 50%. A 48% yield represents near-quantitative recovery of the L-enantiomer.

Workflow Visualization

G DEAM Diethyl Acetamidomalonate + 1-Bromo-2-methylpropane-d9 Alkylation Alkylation (NaOEt, EtOH, Reflux) DEAM->Alkylation Intermediate1 Diethyl 2-acetamido-2-(isobutyl-d9)malonate Alkylation->Intermediate1 Hydrolysis Hydrolysis & Decarboxylation DCl / D2O (for d10) Intermediate1->Hydrolysis Racemate DL-Leucine-d10 Hydrolysis->Racemate Acetylation N-Acetylation (Ac2O, NaOH, pH 10) Racemate->Acetylation NAcetyl N-Acetyl-DL-Leucine-d10 Acetylation->NAcetyl Resolution Enzymatic Resolution (Acylase I, pH 7.0, 37°C) NAcetyl->Resolution LLeucine L-Leucine-d10 (Target Product) Resolution->LLeucine Hydrolyzed DLeucine N-Acetyl-D-Leucine-d10 (Recoverable Byproduct) Resolution->DLeucine Unreacted

Synthetic workflow for L-Leucine-d10 via DEAM alkylation and enzymatic resolution.

Step-by-Step Experimental Protocols

Step 1: Alkylation of Diethyl Acetamidomalonate

Causality Check: Absolute ethanol and freshly cut sodium must be used. Trace water will prematurely saponify the DEAM esters, destroying the active methylene site and drastically reducing yield.

  • Preparation of Alkoxide: In a flame-dried, argon-purged 250 mL round-bottom flask, add 75 mL of anhydrous absolute ethanol. Carefully add 1.22 g (53.0 mmol) of freshly cut sodium metal in small portions. Stir until completely dissolved to form a clear sodium ethoxide solution.

  • Enolate Formation: Add 11.5 g (53.0 mmol) of Diethyl Acetamidomalonate (DEAM) to the solution. Stir for 15 minutes at room temperature.

  • Alkylation: Dropwise, add 7.74 g (53.0 mmol) of 1-Bromo-2-methylpropane-d9 [4].

  • Reflux: Equip a reflux condenser and heat the mixture to a gentle reflux for 6-8 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the DEAM spot is fully consumed.

  • Workup: Cool to room temperature, filter the precipitated NaBr salts, and concentrate the filtrate under reduced pressure to yield crude diethyl 2-acetamido-2-(isobutyl-d9)malonate.

Step 2: Hydrolysis and Decarboxylation (Targeting d10)

Causality Check: Using DCl/D2​O forces deuterium incorporation at the α -carbon during the decarboxylation transition state.

  • Suspend the crude intermediate from Step 1 in 50 mL of 6N DCl in D2​O .

  • Heat the mixture to reflux (approx. 105°C) for 12 hours. The ester groups will hydrolyze, followed by the release of CO2​ gas (decarboxylation).

  • In-Process Validation: Take a small aliquot, neutralize, and perform 1 H-NMR. The complete absence of a singlet near 3.8 ppm confirms successful α -deuteration.

  • Evaporate the solvent to dryness under reduced pressure to yield DL-Leucine-d10 hydrochloride. Neutralize with NaOD to isolate the free amino acid.

Step 3: N-Acetylation of the Racemate

Causality Check: Acylase I strictly recognizes N-acetylated substrates. The reaction must be kept strongly alkaline to ensure the α -amino group remains deprotonated and nucleophilic.

  • Dissolve the DL-Leucine-d10 in 40 mL of water. Adjust the pH to 10.0 using 2N NaOH .

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add 6.0 mL of acetic anhydride dropwise over 30 minutes, simultaneously adding 2N NaOH to strictly maintain the pH between 9.5 and 10.5.

  • Stir for an additional 2 hours at room temperature.

  • Acidify the solution to pH 2.0 with concentrated HCl . Extract the precipitated N-Acetyl-DL-Leucine-d10 with ethyl acetate (3 x 50 mL). Dry over MgSO4​ and concentrate.

Step 4: Enzymatic Resolution via Acylase I

Causality Check: The pH must be meticulously adjusted to 7.0. Acylase I is highly sensitive to pH fluctuations; acidic environments will protonate the active site histidine residues, halting catalytic turnover.

  • Dissolve the N-Acetyl-DL-Leucine-d10 in 100 mL of distilled water.

  • Carefully adjust the pH to exactly 7.0 using dilute LiOH or NaOH .

  • Add 50 mg of Porcine Kidney Acylase I (L-Aminoacylase) and 1 mM CoCl2​ (acts as an enzymatic cofactor to boost kinetics).

  • Incubate the mixture at 37°C for 48 hours with gentle orbital shaking.

  • Workup & Separation: Acidify the mixture to pH 5.0 and add activated charcoal to denature and remove the enzyme. Filter through Celite.

  • Concentrate the filtrate to approx. 20 mL. Acidify further to pH 1.5.

  • Extract with ethyl acetate. The unreacted N-Acetyl-D-Leucine-d10 partitions into the organic layer (which can be saved for racemization and recycling).

  • The aqueous layer contains the target L-Leucine-d10 . Neutralize the aqueous layer to pH 6.0 (the isoelectric point of Leucine) and add cold ethanol to crystallize the highly pure L-Leucine-d10.

  • Final Validation: Confirm enantiopurity (>99.5% ee) via chiral HPLC and isotopic purity via LC-MS.

References

  • Taglang, C., et al. "Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation in Hyperpolarized 13C MRI." Google Patents (Cited Prior Art in US20220072162A1).
Application

preparation of Grignard reagents from 1-Bromo-2-methylpropane-d9

Application Note: High-Fidelity Synthesis of Isobutylmagnesium Bromide-d9 via Controlled Grignard Insertion Executive Summary The preparation of deuterated Grignard reagents, specifically isobutylmagnesium bromide-d9 fro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Isobutylmagnesium Bromide-d9 via Controlled Grignard Insertion

Executive Summary

The preparation of deuterated Grignard reagents, specifically isobutylmagnesium bromide-d9 from 1-bromo-2-methylpropane-d9, is a critical enabling step in the synthesis of isotopically labeled pharmaceuticals and mechanistic probes. This application note details an optimized, self-validating protocol designed to maximize isotopic fidelity while suppressing the primary failure mode associated with branched alkyl halides: Wurtz-type homocoupling.

Mechanistic Principles & Causality

The formation of a Grignard reagent does not proceed via a simple concerted insertion; rather, it occurs via a Single Electron Transfer (SET) mechanism at the surface of zero-valent magnesium[1]. For branched primary alkyl halides like 1-bromo-2-methylpropane-d9, the steric bulk and radical stability create a kinetic environment highly susceptible to side reactions.

The Wurtz Coupling Challenge: Once initiated, the reaction is highly exothermic. If the local concentration of the unreacted alkyl halide is too high, the newly formed Grignard reagent (a strong nucleophile) will attack the electrophilic C-Br bond of the starting material. This SN2-like pathway yields the homocoupled dimer, 2,5-dimethylhexane-d18, consuming both the product and the starting material[2].

Solvent Causality: Diethyl ether (Et₂O) is strictly preferred over Tetrahydrofuran (THF) for this specific substrate. THF strongly solvates the magnesium cation, creating a more "naked" and reactive carbanion, which drastically accelerates the unwanted Wurtz SN2 attack[2]. Et₂O maintains a tighter ion pair, attenuating nucleophilicity just enough to favor the SET insertion over the SN2 coupling.

Isotopic Integrity: Because Grignard reagents are exceptionally strong bases, any trace moisture in the system will not only quench the reagent but will protonate it, forming isobutane-d9(h1)[3]. This irreversibly destroys the -d9 isotopic purity of the batch.

SET_Mechanism A 1-Bromo-2-methylpropane-d9 + Mg(0) Surface B Single Electron Transfer (SET) Rate-Determining Step A->B Activation (I2 / Heat) C Radical Pair [Isobutyl-d9• + •MgBr] B->C C-Br Cleavage D Isobutylmagnesium Bromide-d9 (Desired Product) C->D Rapid Recombination E Wurtz Coupling Dimer (2,5-Dimethylhexane-d18) C->E Radical Dimerization (Minor) D->E Nucleophilic Attack on R-Br (Major)

Fig 1. SET mechanism of Grignard formation and competing Wurtz coupling pathways.

Quantitative Optimization Data

To demonstrate the causality of solvent and addition rate on product distribution, the following validation data summarizes the reaction outcomes based on solvent selection[2].

SolventAddition RateReaction TempYield of Desired Grignard (%)Wurtz Dimer Byproduct (%)
Tetrahydrofuran (THF)Rapid65 °C (Reflux)27> 50
Diethyl Ether (Et₂O)Slow (Dropwise)35 °C (Reflux)94Minimal (< 5)

Table 1: Impact of solvent and addition rate on Grignard fidelity vs. Wurtz coupling.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specific physical checkpoints are met.

Materials Required:

  • 1-Bromo-2-methylpropane-d9 (Isotopic purity >99 atom % D)

  • Magnesium turnings (dry, oxide-free)

  • Anhydrous Diethyl Ether (Et₂O, <10 ppm H₂O)

  • Iodine crystals (initiator)

  • 1,2-dibromoethane (troubleshooting initiator)

Workflow S1 1. System Purge Flame-dry under Argon S2 2. Mg Activation Stir with I2 crystal S1->S2 S3 3. Initiation Phase Add 5% R-Br-d9 in Et2O S2->S3 S4 Check: Exotherm? Color fades? S3->S4 S5 4. Sustained Addition Dropwise, gentle reflux S4->S5 Yes (Validated) S6 Troubleshoot: Add 1,2-dibromoethane S4->S6 No (Stalled) S7 5. Titration & QC Verify Molarity S5->S7 Reaction Complete S6->S3 Retry

Fig 2. Self-validating experimental workflow for isobutylmagnesium bromide-d9 synthesis.

Step-by-Step Methodology:

Step 1: Apparatus Preparation & Deoxygenation

  • Assemble a 3-neck round-bottom flask with a reflux condenser, an addition funnel, and a magnetic stir bar.

  • Flame-dry the entire apparatus under a continuous flow of high-purity Argon. Causality: Atmospheric moisture acts as a strong acid against the Grignard base, destroying the -d9 isotopic purity[3].

Step 2: Magnesium Activation

  • Add 1.2 equivalents of magnesium turnings to the flask.

  • Add a single crystal of iodine. Heat the flask gently with a heat gun under Argon until the iodine sublimes, coating the Mg turnings in a purple vapor. Allow to cool. Causality: Iodine reacts with the passivating magnesium oxide layer, exposing the highly reactive zero-valent magnesium surface required for the SET process[1].

Step 3: Initiation Phase (Critical Checkpoint)

  • Suspend the activated Mg in a minimal volume of anhydrous Et₂O (just enough to cover the turnings).

  • Prepare a solution of 1-bromo-2-methylpropane-d9 (1.0 eq) in anhydrous Et₂O (approx. 1 M concentration) in the addition funnel.

  • Add exactly 5% of the alkyl halide solution to the Mg suspension. Turn off stirring.

  • Self-Validation Checkpoint: Observe the mixture. Successful initiation is confirmed by three simultaneous events:

    • Fading of the brown/purple iodine color to colorless or pale gray.

    • Onset of localized boiling (exotherm) at the surface of the Mg turnings.

    • Cloudiness in the solvent. If these do not occur within 15 minutes, do NOT add more halide. Add 2 drops of 1,2-dibromoethane to chemically scrub the Mg surface, and wait for the exotherm.

Step 4: Sustained Addition & Thermal Control

  • Once initiation is validated, resume moderate stirring.

  • Begin dropwise addition of the remaining 1-bromo-2-methylpropane-d9 solution.

  • Causality of Rate: The addition rate must exactly match the reaction rate to maintain a gentle reflux (35 °C) without external heating. This ensures the local concentration of unreacted alkyl halide remains near zero, starving the Wurtz coupling pathway[2].

  • Upon completion of addition, reflux the mixture gently with a warm water bath for 1 hour to ensure complete consumption of the alkyl halide.

Step 5: Maturation and Storage

  • Allow the dark gray solution to cool to room temperature. The excess magnesium and trace salts will settle.

  • Transfer the supernatant via cannula under Argon into a dry, septum-sealed Schlenk flask for downstream use.

Analytical Validation

To ensure the trustworthiness of the reagent before downstream synthesis, the molarity must be accurately determined.

  • Titrate a 1.0 mL aliquot of the Grignard reagent against a standardized solution of salicylaldehyde phenylhydrazone in THF.

  • The endpoint is marked by a sharp color change from yellow to bright orange, confirming the active concentration of the isobutylmagnesium bromide-d9.

References[1] Title: Grignard Reaction

Sources

Method

using 1-Bromo-2-methylpropane-d9 as an NMR internal standard

Application Note: Quantitative 2 H NMR ( 2 H-qNMR) using 1-Bromo-2-methylpropane-d9 as an Internal Standard Executive Summary & Mechanistic Rationale The rapid expansion of deuterated active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative 2 H NMR ( 2 H-qNMR) using 1-Bromo-2-methylpropane-d9 as an Internal Standard

Executive Summary & Mechanistic Rationale

The rapid expansion of deuterated active pharmaceutical ingredients (APIs) and the increasing reliance on metabolic isotopic tracing have necessitated highly precise methods for quantifying deuterium enrichment[1]. While Mass Spectrometry (MS) provides isotopic distribution, Quantitative Deuterium Nuclear Magnetic Resonance ( 2 H-qNMR) is the gold standard for site-specific isotopic quantification[2].

However, 2 H-qNMR presents unique analytical challenges. The internal standard must not overlap with the analyte, must not interfere with the ubiquitous water signal (~4.8 ppm), and must provide a high signal-to-noise (S/N) ratio. 1-Bromo-2-methylpropane-d9 (Isobutyl bromide-d9)[3] is an exceptional, yet underutilized, internal standard that solves these challenges through its unique molecular architecture.

The Causality Behind the Choice:

  • Strategic Chemical Shifts: The molecule provides three distinct aliphatic signals ( −CD3​ at ~1.0 ppm, −CD− at ~1.9 ppm, and −CD2​Br at ~3.3 ppm). This completely avoids the crowded aromatic region and the HOD/D 2​ O solvent peak.

  • High Deuterium Density: With 9 deuterium atoms per molecule, it yields an exceptionally high S/N ratio even at micro-molar concentrations, minimizing the mass of standard required.

  • Intrinsic Self-Validation: Because the molecule contains three distinct deuterium environments, the integration ratio of its peaks must strictly equal 6:2:1 . This acts as an internal quality control metric. If the ratio deviates, it immediately flags incomplete relaxation, improper pulse calibration, or receiver overload, invalidating the run before erroneous data is reported.

Physicochemical & Spectroscopic Profile

To design a robust qNMR experiment, the physical and magnetic properties of the standard must be understood. Table 1 summarizes the critical data required for gravimetric calculations and spectral interpretation.

Table 1: Physicochemical and 2 H-NMR Spectroscopic Data for 1-Bromo-2-methylpropane-d9

ParameterValueRationale / Application
CAS Number 1080497-35-3Commercial identifier for high-purity procurement[3].
Molecular Weight 146.07 g/mol Required for absolute gravimetric qNMR calculations.
Deuterium Density 9 atoms / moleculeProvides maximum signal intensity per mole of standard.
δ −CD3​ ( 2 H) ~1.0 ppm (Integral: 6)Primary quantification peak; highest sensitivity.
δ −CD− ( 2 H) ~1.9 ppm (Integral: 1)Secondary validation peak.
δ −CD2​Br ( 2 H) ~3.3 ppm (Integral: 2)Tertiary validation peak.
T1​ Relaxation ( 2 H) < 100 msQuadrupolar relaxation allows for rapid acquisition[4].

Experimental Workflow

The following diagram illustrates the critical path for 2 H-qNMR, highlighting the non-standard spectrometer configurations required for this technique.

G A Gravimetric Preparation B Solvent Addition A->B Weigh IS & Analyte C Spectrometer Setup (Lock OFF) B->C Transfer to Tube D 2H-qNMR Acquisition C->D Tune & Match 2H E Integration & QC Validation D->E Verify 6:2:1 Ratio

Figure 1: End-to-end 2H-qNMR workflow emphasizing the critical lock-off and self-validation steps.

Step-by-Step Self-Validating Protocol

Phase 1: Gravimetric Sample Preparation

Causality: 2 H-qNMR requires the use of protonated (non-deuterated) solvents. If a standard deuterated solvent (e.g., CDCl3​ ) is used, its massive deuterium signal will saturate the receiver and obscure the micro-level signals of the standard and analyte[5].

  • Using a 5-decimal analytical balance, accurately weigh 5.0 - 10.0 mg of the deuterated analyte.

  • Accurately weigh 2.0 - 5.0 mg of 1-Bromo-2-methylpropane-d9 into the same vial.

  • Co-dissolve the mixture in 600 μL of a high-purity protonated solvent (e.g., CHCl3​ , CH3​OH , or DMSO ).

  • Transfer the homogenized solution to a high-precision 5 mm NMR tube.

Phase 2: Spectrometer Configuration

Causality: Standard NMR operations rely on the 2 H frequency of the solvent to "lock" and stabilize the magnetic field. Because we are actively pulsing the 2 H channel to acquire data in a protonated solvent, the lock must be disabled[5].

  • Insert the sample into the NMR spectrometer equipped with a broadband or dedicated 2 H probe.

  • Turn the Deuterium Lock OFF. (Alternatively, if the instrument and sample permit, utilize a 19 F lock system).

  • Tune and match the probe specifically to the 2 H frequency.

  • Shim the magnetic field manually using the Free Induction Decay (FID) of the analyte/standard, or recall a recent high-quality shim map.

Phase 3: Optimized Acquisition Parameters

Causality: Deuterium (Spin I=1 ) relaxes via a quadrupolar mechanism, resulting in very short longitudinal relaxation times ( T1​≈10−100 ms)[4]. While this allows for faster pulsing, a delay of 5×T1​ is still strictly required for 99.3% magnetization recovery to ensure quantitative accuracy.

Table 2: Optimized 2 H-qNMR Acquisition Parameters

ParameterSettingMechanistic Causality
Pulse Angle 90 Maximizes signal excitation for the highest possible S/N ratio.
Relaxation Delay ( D1​ ) 2.0 - 5.0 sEnsures >5×T1​ for complete quadrupolar relaxation[4].
Decoupling 1 H Inverse GatedCollapses 2 H- 1 H couplings to sharpen signals without NOE distortion.
Number of Scans (NS) 128 - 1024Adjusted to achieve an S/N ratio >250:1 for the analyte peak.

Data Processing & Self-Validating Quality Control

Step 1: The Internal QC Gate (Self-Validation)

Before calculating the purity or isotopic enrichment of the analyte, the integrity of the NMR experiment must be verified using the internal standard's intrinsic properties.

  • Phase and baseline-correct the 2 H spectrum.

  • Integrate the three signals of 1-Bromo-2-methylpropane-d9: ~1.0 ppm ( −CD3​ ), ~1.9 ppm ( −CD− ), and ~3.3 ppm ( −CD2​Br ).

  • Validation Check: The normalized integrals MUST equal 6.00 : 1.00 : 2.00 ( ±1.5% ).

    • Troubleshooting: If the −CD3​ peak integrates to less than 6.00 relative to the others, your D1​ relaxation delay is too short, or the receiver gain is set too high (clipping the FID). Do not proceed with quantification until this ratio is achieved.

Step 2: Absolute Quantification

Once the system is validated, use the −CD3​ peak (Integral = 6) as the primary reference for maximum statistical confidence. Calculate the isotopic purity/enrichment ( Px​ ) of the analyte using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​ = Integral of the analyte's 2 H signal

  • Istd​ = Integral of the −CD3​ standard signal

  • Nstd​ = Number of equivalent deuterons in the standard peak (6)

  • Nx​ = Number of equivalent deuterons in the analyte peak

  • Mx​ = Molecular weight of the analyte ( g/mol )

  • Mstd​ = Molecular weight of 1-Bromo-2-methylpropane-d9 (146.07 g/mol )

  • Wx​ = Gravimetric weight of the analyte (mg)

  • Wstd​ = Gravimetric weight of the internal standard (mg)

  • Pstd​ = Certified purity of the internal standard (expressed as a mass fraction, e.g., 0.995)

References[3] 1-Bromo-2-methylpropane-d9 | CAS 1080497-35-3. SCBT - Santa Cruz Biotechnology. Available at:https://www.scbt.com/p/1-bromo-2-methylpropane-d9-1080497-35-3[4] Feasibility of Deuterium Metabolic Magnetic Resonance Spectroscopy for the Investigation of Ischemia and Reperfusion in Rat Brain Slices Perfused Ex Vivo. National Center for Biotechnology Information (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10434567/[1] Precision Engineering: The Synthesis, Scale-Up, and Quality Control of Deuterated APIs. Cambridge Isotope Laboratories. Available at:https://isotope.com/precision-engineering-the-synthesis-scale-up-and-quality-control-of-deuterated-apis[5] A Comparative Guide to Deuterium NMR Calibration: Iodoethane-1,1-d2 as a Reference Standard. BenchChem. Available at:https://www.benchchem.com/document/iodoethane-11-d2-reference-standard[2] Site-specific hydrogen isotope measurements of vanillin by 2H-qNMR and GC-IRMS. National Center for Biotechnology Information (NIH). Available at:https://pubmed.ncbi.nlm.nih.gov/37452891/

Sources

Application

Application Note: Advanced Methodologies for the Incorporation of Isobutyl-d9 Moieties in Pharmaceutical Compounds

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacokineticists Document Type: Technical Application Note & Experimental Protocol Executive Summary The strategic incorporation of stable isotopes into ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Pharmacokineticists Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The strategic incorporation of stable isotopes into pharmaceutical compounds has revolutionized both bioanalytical quantification and drug design. The isobutyl-d9 moiety (—CD₂—CD(CD₃)₂) is of particular interest in the development and analysis of HIV-1 protease inhibitors, such as Darunavir and Amprenavir.

This application note details the mechanistic rationale, synthetic protocols, and analytical validation for incorporating the isobutyl-d9 group. By fully deuterating the isobutyl aliphatic chain, researchers achieve two primary objectives:

  • Analytical Superiority: Generating a robust +9 Da mass shift that eliminates isotopic overlap with the natural drug, creating an ideal Internal Standard (IS) for LC-MS/MS quantification [1].

  • Metabolic Stabilization (KIE): Exploiting the Kinetic Isotope Effect (KIE) to block Cytochrome P450 3A4 (CYP3A4)-mediated aliphatic hydroxylation, a primary metabolic clearance pathway for these pharmacophores[2].

Mechanistic Insights: The Causality of Isobutyl-d9 Integration

Overcoming CYP3A4-Mediated Clearance

In unboosted subjects, drugs like Darunavir and Amprenavir are extensively metabolized by hepatic CYP3A4. A well-characterized metabolic hotspot is the isobutyl aliphatic chain , which undergoes rapid aliphatic hydroxylation[3].

By replacing all nine hydrogen atoms on the isobutyl group with deuterium, the lower zero-point energy of the carbon-deuterium (C–D) bond increases the activation energy required for bond cleavage. This primary KIE effectively resists CYP3A4 oxidation at the methine and methyl carbons.

Why Complete Deuteration (d9)?

Partial deuteration (e.g., d3 or d6) often leads to metabolic shunting—where the enzyme simply oxidizes the remaining unprotected C–H bonds on the same moiety. Furthermore, for LC-MS/MS applications, a mass shift of at least +4 Da is required to prevent interference from the natural M+2 and M+4 isotopic contributions of sulfur (³⁴S) and carbon (¹³C). The d9 incorporation guarantees a pristine +9 Da shift, ensuring absolute positional specificity and preventing non-specific H/D exchange during synthesis [4].

Metabolism Drug Darunavir (Unlabeled) CYP CYP3A4 Oxidation Drug->CYP Met1 Isobutyl Aliphatic Hydroxylation (Major Clearance) CYP->Met1 DrugD9 Darunavir-d9 CYPD9 CYP3A4 Oxidation DrugD9->CYPD9 Met2 KIE Blockade (C-D Bond Cleavage Resisted) CYPD9->Met2 Met3 Metabolic Shunting (Alternative Minor Pathways) Met2->Met3 Shift in Clearance Profile

Caption: CYP3A4-mediated metabolic pathways comparing unlabeled Darunavir and the KIE blockade in Darunavir-d9.

Experimental Protocols: Synthesis of Isobutyl-d9 Intermediates

The most direct and regioselective route to incorporate the isobutyl-d9 moiety into HIV protease inhibitors utilizes isobutylamine-d9 as the key building block during the epoxide ring-opening phase[4].

Protocol 1: Epoxide Ring-Opening with Isobutylamine-d9

Objective: Synthesize the (2R,3S)-amino alcohol intermediate. Causality: We utilize a polar protic solvent (isopropanol) because its hydrogen-bonding capabilities activate the epoxide oxygen, stabilizing the transition state and driving the Sₙ2 nucleophilic attack exclusively at the less hindered carbon.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask under inert argon atmosphere, dissolve 10.0 g of (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane in 100 mL of anhydrous isopropanol.

  • Nucleophilic Addition: Add 1.5 equivalents of isobutylamine-d9 (commercially sourced, >98% isotopic purity).

  • Thermal Activation: Heat the reaction mixture to gentle reflux (approx. 80°C) for 12 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) until the complete disappearance of the epoxide spot.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude residue in dichloromethane (DCM) and wash twice with saturated aqueous NaHCO₃ to remove unreacted amine traces.

  • Self-Validation (NMR): Perform ¹H-NMR (CDCl₃). The successful opening is validated by the disappearance of the characteristic epoxide proton multiplets at δ 2.7–2.9 ppm. Crucially, the isobutyl protons (normally at δ 0.9, 1.8, and 2.4 ppm) will be absent , confirming the structural integrity of the d9 label without scrambling.

Protocol 2: Sulfonylation of the Sterically Hindered Amine

Objective: Form the sulfonamide core (e.g.,[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester) . Causality: The secondary amine generated in Protocol 1 is highly sterically hindered by both the adjacent chiral centers and the isobutyl-d9 group. N,N-diisopropylethylamine (DIPEA) is selected as the base over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring high yields.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified amino alcohol from Protocol 1 in 80 mL of anhydrous DCM. Cool to 0°C in an ice bath.

  • Base Addition: Add 2.0 equivalents of DIPEA dropwise, stirring for 15 minutes to ensure complete deprotonation of the secondary amine.

  • Sulfonylation: Slowly add 1.2 equivalents of 4-nitrobenzenesulfonyl chloride dissolved in 20 mL DCM.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the mixture, dilute in acetonitrile, and inject into the LC-MS. The mass spectrum must show the target intermediate with a strict +9 Da shift relative to the unlabeled standard, validating that no back-exchange of deuterium occurred during the basic sulfonylation conditions.

Synthesis A Epoxide Core (2S,3S)-1,2-epoxy-... C Ring-Opened Amino Alcohol A->C SN2 Ring Opening (Isopropanol, 80°C) B Isobutylamine-d9 (Isotopic Reagent) B->C D Sulfonylation (4-Nitrobenzenesulfonyl Cl) C->D DIPEA, DCM, 0°C to RT E Darunavir-d9 / Amprenavir-d9 (Final Labeled API) D->E 1. Nitro Reduction 2. Carbamate Coupling

Caption: Step-by-step synthetic workflow for the incorporation of the isobutyl-d9 moiety into protease inhibitors.

Quantitative Data Presentation

The successful incorporation of the isobutyl-d9 group fundamentally alters the mass spectrometric profile of the compound, making it an ideal internal standard. Below is a comparative analysis of the exact mass and MRM (Multiple Reaction Monitoring) transitions utilized in bioanalytical quantification.

Table 1: Comparative Mass Spectrometry & Pharmacokinetic Parameters

ParameterDarunavir (Unlabeled)Darunavir-d9 (Isobutyl-d9)
Molecular Formula C₂₇H₃₇N₃O₇SC₂₇H₂₈D₉N₃O₇S
Exact Mass 547.2345 Da556.2917 Da
Precursor Ion [M+H]⁺ m/z 548.24m/z 557.30
Primary MRM Transition 548.2 → 392.2557.3 → 401.3
Isotopic Purity Target N/A≥ 98 atom % D
CYP3A4 Metabolic Hotspot Isobutyl Aliphatic ChainBlocked via Kinetic Isotope Effect

Note: The MRM product ion for Darunavir-d9 (m/z 401.3) retains the fully deuterated isobutyl group attached to the sulfonamide core, ensuring that the +9 Da shift is preserved in the fragment ion for highly specific quantification.

References

  • ResearchGate. Absorption, Metabolism, and Excretion of Darunavir, a New Protease Inhibitor, Administered Alone and with Low-Dose Ritonavir in Healthy Subjects. Retrieved from[Link]

  • NIH PubChem. Darunavir | C27H37N3O7S | CID 213039. Retrieved from[Link]

Sources

Method

Application Note: Modulating Metabolic Stability via Deuteration with 1-Bromo-2-methylpropane-d9

Executive Summary In modern drug discovery, premature metabolic clearance often limits the systemic exposure and half-life of promising lead compounds. Cytochrome P450 (CYP450) enzymes frequently target exposed aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, premature metabolic clearance often limits the systemic exposure and half-life of promising lead compounds. Cytochrome P450 (CYP450) enzymes frequently target exposed aliphatic groups—such as the isobutyl moiety—for rapid hydroxylation and subsequent phase II elimination. This application note details the mechanistic rationale and experimental protocols for utilizing 1-Bromo-2-methylpropane-d9 as a synthetic building block to introduce a fully deuterated isobutyl group (-CD₂-CD(CD₃)₂). Furthermore, it provides a self-validating in vitro protocol using Human Liver Microsomes (HLMs) to quantify the resulting improvements in metabolic stability via the Kinetic Isotope Effect (KIE).

Mechanistic Rationale: The Kinetic Isotope Effect (KIE)

The strategic replacement of hydrogen with deuterium (²H) at metabolic "soft spots" is a proven technique to attenuate drug clearance [1]. The underlying biophysical principle is the primary Kinetic Isotope Effect (KIE) .

Because deuterium has twice the mass of protium, the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the corresponding C-H bond. Consequently, cleaving a C-D bond requires significantly higher activation energy. When a CYP450 enzyme attempts to oxidize a fully deuterated isobutyl group, the rate-limiting hydrogen abstraction step is severely hindered. This phenomenon, often referred to as "metabolic shunting" or "metabolic switching," forces the enzyme to either process the molecule at a drastically reduced rate or abandon the site entirely, thereby increasing the drug's half-life ( t1/2​ ) and decreasing its intrinsic clearance ( CLint​ ) [2].

KIE_Pathway cluster_H Standard Isobutyl Metabolism cluster_D Deuterated Isobutyl Metabolism (KIE) Drug Drug-Isobutyl (-CH2-CH(CH3)2) CYP CYP450 Enzyme (Aliphatic Hydroxylation) Drug->CYP Low Activation Energy Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Low Activation Energy DrugD9 Drug-Isobutyl-d9 (-CD2-CD(CD3)2) CYP_D CYP450 Enzyme (Oxidation Blocked/Slowed) DrugD9->CYP_D High Activation Energy Stable Parent Drug Retained (Increased Half-life) CYP_D->Stable High Activation Energy

CYP450-mediated oxidation pathway illustrating the Kinetic Isotope Effect (KIE) of deuteration.

Reagent Profile: 1-Bromo-2-methylpropane-d9

To exploit the KIE, medicinal chemists utilize isotopically labeled building blocks. 1-Bromo-2-methylpropane-d9 (CAS: 1080497-35-3) is the premier alkylating agent for installing a fully deuterated isobutyl moiety [3].

  • Chemical Formula: C₄D₉Br

  • Molecular Weight: 146.07 g/mol

  • Application: Typically deployed in Sₙ2 alkylation reactions (e.g., N-alkylation of amines or O-alkylation of phenols) in the presence of a mild base (K₂CO₃ or Cs₂CO₃) and a polar aprotic solvent (DMF or Acetonitrile). The resulting d9-isobutyl analog is then advanced to in vitro metabolic screening.

Experimental Protocol: HLM Metabolic Stability Assay

To empirically validate the metabolic stability gained from the d9-isobutyl substitution, the compound is subjected to a Human Liver Microsome (HLM) clearance assay. This protocol is designed as a self-validating system ; it includes specific controls to ensure that any observed compound depletion is strictly CYP450-mediated and not an artifact of chemical instability or non-specific binding [1].

Causality in Experimental Design
  • Thermal Equilibration: Pre-incubating the microsomes and substrate at 37°C before adding the cofactor prevents kinetic lag, ensuring the reaction rate is linear from t=0 .

  • Minus-NADPH Control: CYP450 enzymes are obligate NADPH-dependent oxidoreductases. Running a parallel incubation without NADPH confirms that compound disappearance is enzymatically driven.

  • Cold Acetonitrile (ACN) Quench: The addition of cold ACN instantaneously denatures microsomal proteins, halting the reaction with high temporal precision.

  • Formic Acid (0.1%): Added to the quench solution to protonate the analytes, significantly enhancing ionization efficiency in the positive electrospray ionization (+ESI) mode during LC-MS/MS analysis.

HLM_Workflow Start 1. Prepare Solutions Test Cpd (1 µM), HLMs (0.5 mg/mL) PreInc 2. Thermal Equilibration Pre-incubate at 37°C for 5 min Start->PreInc Init 3. Initiate Reaction Add NADPH Regenerating System PreInc->Init Control -NADPH Control Validates CYP-dependence PreInc->Control Sample 4. Kinetic Sampling Withdraw aliquots at 0, 5, 15, 30, 60 min Init->Sample Quench 5. Instant Quench Add to Cold ACN + 0.1% FA + IS Sample->Quench Centrifuge 6. Protein Precipitation Centrifuge at 15,000 x g for 10 min Quench->Centrifuge Analyze 7. LC-MS/MS Analysis Quantify Parent Depletion Centrifuge->Analyze

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of the non-deuterated lead and the d9-isobutyl analog in DMSO. Dilute to 100 µM in 50% Acetonitrile/water to minimize final DMSO concentration (<0.1%), preventing CYP inhibition.

  • Thaw HLMs on ice. Dilute in 100 mM Potassium Phosphate Buffer (pH 7.4) to a working concentration of 0.625 mg/mL protein.

  • Prepare a 10 mM NADPH regenerating system in phosphate buffer.

Step 2: Incubation Workflow

  • In a 96-well plate, combine 160 µL of the HLM suspension with 20 µL of the 100 µM test compound.

  • Control Step: For the minus-NADPH control wells, substitute NADPH with 20 µL of blank phosphate buffer.

  • Pre-incubate the plate in a shaking water bath at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the pre-warmed NADPH solution to the test wells (Final concentrations: 1 µM test compound, 0.5 mg/mL HLM, 1 mM NADPH).

Step 3: Kinetic Sampling & Quenching

  • At specific time points ( t = 0, 5, 15, 30, and 60 minutes), withdraw a 20 µL aliquot from the incubation mixture.

  • Immediately transfer the aliquot into a quenching plate containing 80 µL of ice-cold Acetonitrile spiked with 0.1% Formic Acid and an appropriate Internal Standard (IS) (e.g., 50 ng/mL Tolbutamide).

  • Vortex the quench plate for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Data Analysis & Interpretation

The LC-MS/MS peak area ratio (Analyte/Internal Standard) is plotted against time. The elimination rate constant ( k ) is derived from the negative slope of the natural log ( ln ) of the percentage of parent compound remaining versus time.

The half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following self-validating kinetic equations:

  • t1/2​=k0.693​

  • CLint​=Protein Concentrationk×V​ (where V is the incubation volume in µL)

Representative Quantitative Data

The following table summarizes a typical outcome when comparing a standard isobutyl-containing lead compound against its d9-isobutyl counterpart synthesized using 1-Bromo-2-methylpropane-d9. A kH​/kD​ ratio greater than 2.0 strongly indicates that aliphatic hydroxylation at the isobutyl site was the primary clearance mechanism [2].

CompoundSubstructureHLM t1/2​ (min) CLint​ (µL/min/mg) kH​/kD​ Ratio
Lead-Isobutyl -CH₂-CH(CH₃)₂15.291.2N/A
Lead-Isobutyl-d9 -CD₂-CD(CD₃)₂48.528.63.19
Minus-NADPH Control N/A>120.0<5.0N/A

Table 1: Comparative metabolic stability data demonstrating the successful application of the kinetic isotope effect. The >3-fold reduction in intrinsic clearance confirms the protective nature of the d9-isobutyl substitution.

References

  • Knutson, D. E., et al. "Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability." Journal of Medicinal Chemistry, vol. 61, no. 6, 2018, pp. 2422–2446.[Link]

Application

Advanced Reaction Conditions for 1-Bromo-2-methylpropane-d9 Coupling

Introduction & Scientific Rationale 1-Bromo-2-methylpropane-d9 (CAS: 1080497-35-3), commonly known as fully deuterated isobutyl bromide, is a critical electrophilic building block in modern medicinal chemistry[1]. The st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-Bromo-2-methylpropane-d9 (CAS: 1080497-35-3), commonly known as fully deuterated isobutyl bromide, is a critical electrophilic building block in modern medicinal chemistry[1]. The strategic incorporation of a deuterated isobutyl group (-C4D9) into active pharmaceutical ingredients (APIs) leverages the Kinetic Isotope Effect (KIE). Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, this substitution effectively blocks cytochrome P450-mediated metabolic oxidation at the vulnerable tertiary carbon, thereby extending the pharmacokinetic half-life of drug candidates[2].

However, utilizing 1-bromo-2-methylpropane-d9 in standard cross-coupling reactions presents a formidable synthetic challenge due to its highly branched aliphatic nature and propensity for side reactions.

Mechanistic Causality: The β -Elimination Challenge

The fundamental bottleneck in coupling β -branched primary alkyl halides lies in the behavior of the transition-metal intermediates. During palladium- or nickel-catalyzed cross-coupling, the oxidative addition of 1-bromo-2-methylpropane-d9 to the metal center generates an alkyl-metal species. Because the isobutyl group possesses a highly substituted β -carbon with available deuterium atoms, this intermediate is highly susceptible to β -deuteride elimination[3].

This parasitic pathway yields isobutylene-d8 and a metal-deuteride species, drastically reducing the yield of the desired cross-coupled product. A self-validating experimental system must account for this by employing internal controls (e.g., monitoring isobutylene-d8 gas evolution via GC-MS) and utilizing highly specific catalytic conditions that either accelerate reductive elimination or pivot to radical-based mechanisms that entirely bypass traditional two-electron β -elimination[4].

Optimized Coupling Modalities & Protocols

Modality A: Direct Nucleophilic Substitution (N-Alkylation)

Causality & Rationale: For the construction of C-N bonds (e.g., forming N-isobutyl-d9 APIs), direct SN​2 alkylation avoids transition metals entirely, effectively reducing the β -elimination risk to zero. However, the β -branching of the isobutyl group sterically hinders the SN​2 trajectory[5]. To force the reaction to completion, highly polar aprotic solvents (such as DMSO or DMF) must be used to desolvate the nucleophile and raise its ground-state energy, coupled with elevated temperatures.

Step-by-Step Protocol (Synthesis of N-isobutyl-d9 benzimidazoles)[6]:

  • Preparation: Charge a flame-dried Schlenk flask with the target benzimidazole or amine (1.0 equiv) and freshly pulverized KOH (1.5 equiv).

  • Activation: Add anhydrous DMSO to achieve a 0.2 M concentration. Stir vigorously at room temperature for 30 minutes to generate the active nucleophilic anion.

  • Electrophile Addition: Introduce 1-bromo-2-methylpropane-d9 (1.2 equiv) dropwise via a gas-tight syringe to prevent localized thermal spikes.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 8 hours under a continuous nitrogen atmosphere.

  • Workup: Cool the mixture to 0 °C and quench with ice water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers extensively with brine (5x) to remove residual DMSO.

  • Isolation: Dry over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Modality B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality & Rationale: Direct Suzuki coupling of unactivated alkyl bromides is notoriously inefficient. A robust workaround is the conversion of 1-bromo-2-methylpropane-d9 into a primary alkyltrifluoroborate, followed by coupling with an aryl chloride. Dreher et al. demonstrated that coupling primary alkyltrifluoroborates requires specific bulky ligands like RuPhos. The extreme steric bulk of RuPhos forces the palladium center into a conformation that accelerates reductive elimination at a rate faster than the competing β -deuteride elimination[7].

Step-by-Step Protocol[7]:

  • Pre-activation: Convert 1-bromo-2-methylpropane-d9 to potassium isobutyl-d9-trifluoroborate using standard borylation conditions followed by treatment with aqueous KHF2​ [2].

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a reaction vial with Pd(OAc)2​ (5 mol%), RuPhos (10 mol%), potassium isobutyl-d9-trifluoroborate (1.1 equiv), the target aryl chloride (1.0 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a rigorously degassed mixture of Toluene/ H2​O (3:1 v/v) to achieve a 0.2 M concentration. The biphasic system is crucial for dissolving both the organic electrophile and the inorganic borate/base.

  • Coupling: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 95 °C for 12–24 hours with vigorous stirring (1000 rpm).

  • Workup: Cool to room temperature, dilute with water, and extract with toluene. Filter through a short pad of silica gel prior to final chromatographic purification.

Modality C: Nickel-Catalyzed Reductive Cross-Coupling

Causality & Rationale: Reductive coupling avoids the preparation of sensitive organometallic reagents. By utilizing a Ni(II) precatalyst, a bisoxazoline (BiOX) ligand, and elemental Manganese as a stoichiometric reductant, the reaction proceeds via an alkyl radical intermediate ( C4​D9∙​ ). The capture of this radical by the Ni(II)-Ar species is a diffusion-controlled process that outcompetes β -deuteride elimination, making it ideal for highly branched alkyl bromides[3][4].

Step-by-Step Protocol[3][4]:

  • Setup: In a glovebox, combine NiCl2​(dme) (10 mol%), BiOX ligand (10 mol%), and activated Mn powder (2.0 equiv) in a 20 mL scintillation vial.

  • Reagent Addition: Add the aryl halide or aliphatic aldehyde (1.0 equiv) and 1-bromo-2-methylpropane-d9 (2.0 equiv).

  • Initiation: Add anhydrous DMA (0.1 M) and a catalytic amount of LiBr (20 mol%). LiBr is critical as it accelerates the single-electron transfer (SET) radical generation step.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (or up to 60 °C for deactivated electrophiles) for 24 hours.

  • Workup: Filter the crude mixture directly through a pad of Celite, eluting with ethyl acetate. Wash the filtrate with 1M HCl to remove manganese salts, dry, and concentrate.

Quantitative Data Summary

The following table synthesizes the operational parameters and expected outcomes for the three distinct coupling modalities, providing a quick-reference guide for process optimization.

Coupling ModalityCatalyst / Base SystemSolvent & TempExpected Yield Range β -Elimination Risk Profile
N-Alkylation ( SN​2 ) None / KOH or K2​CO3​ DMSO or DMF, 80 °C75–85%None (No transition metal involved)
Suzuki-Miyaura Pd(OAc)2​ , RuPhos / K2​CO3​ Toluene/ H2​O , 95 °C60–80%Moderate (Suppressed by RuPhos bulk)
Reductive Coupling NiCl2​(dme) , BiOX / Mn(0)DMA, 25–60 °C65–90%Low (Bypassed via radical capture)

Mechanistic Visualization

The diagram below illustrates the self-validating catalytic cycle of the Nickel-catalyzed reductive coupling, explicitly highlighting how the radical pathway circumvents the problematic β -deuteride elimination.

Ni_Catalytic_Cycle Ni0 Ni(0) Catalyst NiII Ni(II)(Ar)(Br) Oxidative Addition Ni0->NiII + Ar-X Radical Isobutyl-d9 Radical (C4D9•) NiII->Radical SET to C4D9-Br NiIII Ni(III)(Ar)(C4D9) Intermediate Radical->NiIII Radical Capture Product Cross-Coupled Target NiIII->Product Fast Reductive Elimination BetaElim Isobutylene-d8 (Suppressed Pathway) NiIII->BetaElim β-Deuteride Elimination Product->Ni0 Mn(0) Reduction

Figure 1: Ni-catalyzed reductive coupling cycle bypassing β-deuteride elimination via radical capture.

Comprehensive References

1.[1] 1-Bromo-2-methylpropane 78-77-3 Basic Information, Guidechem. 1 2.[3] Nickel-catalyzed reductive coupling of unactivated alkyl bromides and aliphatic aldehydes, Chemical Science (RSC Publishing). 3 3.[4] Nickel-Catalyzed Reductive Coupling of Unactivated Alkyl Bromides and Aliphatic Aldehydes, SciSpace. 4 4.[2] Carbene-Catalyzed α,γ-Deuteration of Enals under Oxidative Conditions, DR-NTU. 2 5.[5] The treatment of alkyl chlorides with aqueous KOH leads to the formation..., Filo. 5 6.[7] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides, Organic Chemistry Portal / J. Org. Chem. 7 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides, PMC. 8. Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling, Taylor & Francis. 9.[6] Cellular and Molecular Biology, CellMolBiol. 6

Sources

Method

Application Note: Asymmetric Synthesis of Deuterium-Labeled L-Leucine (L-Leucine-d9/d10) via Isobutyl Bromide-d9 Alkylation

Introduction Deuterium-labeled amino acids, particularly methyl-deuterated branched-chain amino acids like L-leucine, are indispensable tools in modern structural biology, metabolomics, and pharmacokinetics. In macromole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Deuterium-labeled amino acids, particularly methyl-deuterated branched-chain amino acids like L-leucine, are indispensable tools in modern structural biology, metabolomics, and pharmacokinetics. In macromolecular NMR spectroscopy, "local deuteration" of leucine methyl groups significantly reduces transverse relaxation rates. This enables the observation of high-molecular-weight protein complexes via Methyl-TROSY techniques without requiring global protein deuteration ().

The synthesis of L-Leucine-d9 (or L-Leucine-d10, if the α -position is also deuterated) relies on the precise alkylation of a glycine equivalent with isobutyl bromide-d9 . However, the steric bulk of the branched isobutyl electrophile makes standard SN​2 alkylations notoriously sluggish. While phase-transfer catalysts (e.g., Maruoka catalysts) can be used, they often require expensive stoichiometric loading to force the reaction to completion (). To overcome this, the Schöllkopf bis-lactim ether method provides a highly nucleophilic, sterically biased enolate that drives the SN​2 reaction while ensuring >95% enantiomeric excess (ee) ().

Mechanistic Causality & Experimental Design

The core of this protocol utilizes (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (the Schöllkopf reagent, derived from D-Valine and Glycine).

  • Enolate Formation: Treatment with n-Butyllithium (n-BuLi) at -78°C generates a planar lithium enolate. Causality: The ultra-low temperature is critical to prevent the auto-condensation of the enolate and to lock the conformation for maximum facial selectivity.

  • Stereocontrol: The bulky isopropyl group of the D-Valine auxiliary sterically shields the "top" face of the enolate. Consequently, the isobutyl bromide-d9 strictly approaches from the "bottom" face (trans-alkylation). This trans-addition establishes the (S)-configuration at the new stereocenter, yielding L-Leucine upon cleavage.

  • Hydrolysis & Cleavage: Mild acidic hydrolysis (e.g., 0.25 M TFA) selectively cleaves the bis-lactim ether without racemizing the newly formed α -chiral center.

Workflow and Mechanistic Visualizations

Workflow A Schöllkopf Reagent (D-Val-Gly derived) B Lithiation (n-BuLi, THF, -78°C) A->B C Alkylation (Isobutyl bromide-d9) B->C D Hydrolysis (0.25 M TFA or HCl) C->D E Purification (Dowex 50WX8 Resin) D->E F L-Leucine-d9 (>95% ee) E->F

Figure 1: Synthetic workflow for L-Leucine-d9 via Schöllkopf bis-lactim ether alkylation.

Mechanism A Chiral Bis-Lactim Ether D-Valine Auxiliary B Lithium Enolate Planar, Li+ Coordinated A->B n-BuLi, -78°C C Steric Shielding Isopropyl blocks Top Face B->C D Bottom-Face Attack SN2 on Isobutyl-d9-Br C->D Trans-addition E Alkylated Intermediate New (S)-Stereocenter D->E Isobutyl bromide-d9

Figure 2: Mechanistic pathway of stereocontrol during the S_N2 alkylation step.

Step-by-Step Experimental Protocol

Self-Validating System Note: Each step includes in-process analytical controls (TLC/NMR) to ensure intermediate integrity before proceeding to the next phase.

Step 1: Lithiation of the Chiral Auxiliary
  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 10.0 mmol of (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine and 30 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Deprotonation: Dropwise, add 10.5 mmol of n-BuLi (2.5 M in hexanes) over 10 minutes. The solution will turn a deep yellow/orange, indicating enolate formation.

  • Validation: Stir for 30 minutes at -78°C. Check: Quench a 0.1 mL aliquot in D2​O ; 1H -NMR should show complete disappearance of the α -proton of the glycine moiety.

Step 2: Asymmetric Alkylation
  • Electrophile Addition: To the enolate solution at -78°C, add 11.0 mmol of isobutyl bromide-d9 (neat, freshly distilled) dropwise over 5 minutes.

  • Reaction Progression: Maintain the reaction at -78°C for 2 hours, then slowly allow it to warm to -20°C over an additional 4 hours.

    • Causality: The slow warming compensates for the sluggish SN​2 reactivity of the sterically hindered branched bromide. Keeping the temperature below 0°C prevents unwanted E2​ elimination and preserves the stereochemical integrity.

  • Quenching: Quench the reaction with 2 mL of glacial acetic acid in 10 mL of THF at -20°C.

  • Workup: Evaporate the THF under reduced pressure. Partition the residue between diethyl ether (50 mL) and water (50 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Validation: Analyze the crude product via 1H -NMR. The diastereomeric ratio (d.r.) should be >95:5, confirming successful trans-alkylation.

Step 3: Acidic Hydrolysis
  • Cleavage: Dissolve the crude alkylated intermediate in 40 mL of 0.25 M trifluoroacetic acid (TFA) in water. (Note: To synthesize L-Leucine-d10, perform this step in D2​O /DCl to facilitate α -proton exchange).

  • Incubation: Stir at room temperature for 12 hours.

    • Causality: Mild acidic conditions hydrolyze the bis-lactim ether into the corresponding amino acid methyl esters without epimerizing the α -carbon.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL) to remove non-polar impurities. The aqueous layer now contains L-Leucine-d9 methyl ester and D-Valine methyl ester.

  • Saponification: Adjust the aqueous layer to pH 10 with 1 M NaOH and stir for 4 hours to yield the free amino acids, then neutralize to pH 6 (the isoelectric point of leucine).

Step 4: Purification via Ion-Exchange Chromatography
  • Resin Preparation: Load a column with Dowex 50WX8 cation-exchange resin ( H+ form). Wash with deionized water until the eluent is neutral.

  • Loading: Apply the neutralized aqueous mixture to the column.

  • Elution: Wash the column with 2 column volumes of distilled water to remove salts. Elute the amino acids using a 5% aqueous ammonia solution.

  • Separation: L-Leucine-d9 and D-Valine can be separated by preparative HPLC or fractional crystallization.

  • Validation: Lyophilize the pure fractions. Confirm the >95% ee via chiral HPLC and isotopic purity via LC-MS (Expected [M+H]+ for L-Leucine-d9 is 141.1 m/z).

Quantitative Data: Comparison of Synthetic Methods

Synthetic MethodChiral Auxiliary / CatalystAlkylating AgentYield (%)Enantiomeric Excess (ee)Cost Efficiency
Schöllkopf (This Protocol) (R)-Bis-lactim etherIsobutyl bromide-d975 - 82%> 95% (L-isomer)High
Maruoka Phase-Transfer Maruoka Catalyst (Stoichiometric)Isobutyl bromide-d940 - 50%> 98% (L-isomer)Low (Sluggish reaction)
Evans Oxazolidinone Chiral OxazolidinoneIsobutyl bromide-d965 - 70%> 94% (L-isomer)Moderate
DEAM Alkylation None (Diethyl acetamidomalonate)Isobutyl bromide-d980 - 85%0% (Racemic DL-Leu)Very High

Table 1: Comparison of methodologies for the synthesis of deuterium-labeled leucine. Data synthesized from Dubey et al. and standard peptide synthesis literature.

References

  • Dubey, A., et al. "Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell-Free Expression Systems." Angewandte Chemie International Edition, vol. 60, no. 25, 2021, pp. 13783-13787.[Link]

  • Schöllkopf, U., Groth, U., and Deng, C. "Enantioselective Syntheses of (R)- and (S)-Amino Acids via Bis-lactim Ethers." Angewandte Chemie International Edition in English, vol. 20, no. 9, 1981, pp. 798-799.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Bromo-2-methylpropane-d9 Alkylation Workflows

Welcome to the Technical Support Center for isotope-labeled alkylation workflows. This guide is specifically engineered for researchers and drug development professionals experiencing low yields or high elimination side...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isotope-labeled alkylation workflows. This guide is specifically engineered for researchers and drug development professionals experiencing low yields or high elimination side reactions when utilizing 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9) in nucleophilic substitution ( SN​2 ) reactions.

Below, you will find a mechanistic breakdown of the problem, a troubleshooting matrix, validated experimental protocols, and frequently asked questions to help you optimize your synthetic pathways.

Mechanistic Causality: The SN​2 vs. E2 Paradigm

To solve elimination issues, we must first understand the structural causality of the substrate. 1-Bromo-2-methylpropane is a primary alkyl halide, which theoretically favors bimolecular nucleophilic substitution ( SN​2 ). However, the branching at the β -carbon (the isobutyl group) introduces severe steric hindrance. This bulk physically obstructs the Bürgi-Dunitz trajectory required for the nucleophile's backside attack, causing the competing bimolecular elimination ( E2 ) pathway to become the predominant reaction when strong bases are present[1].

The Deuterium Advantage (DKIE)

Working with the fully deuterated (d9) variant provides a unique mechanistic advantage. The E2 mechanism requires the cleavage of a β -hydrogen (or in this case, a β -deuterium) during the rate-determining step. Because the C-D bond has a lower zero-point vibrational energy than a C-H bond, it is effectively stronger and requires more activation energy to break[2].

This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE) , results in a primary kinetic isotope effect ( kH​/kD​>1 ) that inherently suppresses the E2 elimination rate compared to non-deuterated isobutyl bromide[3]. While this widens your thermodynamic window to achieve substitution, strict control over reaction conditions is still mandatory.

SN2_E2_Competition Substrate 1-Bromo-2-methylpropane-d9 (Sterically Hindered Primary Halide) Nucleophile Nucleophilic / Basic Attack Substrate->Nucleophile SN2 S_N2 Pathway (Target Substitution) Nucleophile->SN2 Weak Base / Strong Nucleophile Polar Aprotic Solvent E2 E2 Pathway (Side Reaction: Elimination) Nucleophile->E2 Strong Base / High Temp Steric Clash DKIE Deuterium Kinetic Isotope Effect (Stronger C-D Bond) DKIE->E2 Inhibits E2 Rate

Logical pathway of SN2 vs E2 competition and the suppressive effect of DKIE.

Troubleshooting Matrix: Reaction Optimization

To shift the equilibrium away from elimination, you must manipulate the basicity, solvent environment, and thermodynamics of your reaction. Use the following data table to audit your current experimental setup.

Reaction VariableImpact on SN​2 (Substitution)Impact on E2 (Elimination)Recommended Action
Nucleophile Basicity High basicity does not improve SN​2 but increases side reactions.Strong bases readily abstract β -deuteriums, driving E2 .Use highly polarizable, less basic nucleophiles (e.g., thiolates, azides, cyanides).
Solvent Polarity Polar aprotic solvents strip the solvation shell from the nucleophile, accelerating SN​2 .Protic solvents hydrogen-bond to nucleophiles, requiring the use of stronger bases to achieve reaction.Strictly use anhydrous DMF, DMSO, or Acetonitrile. Avoid alcohols (EtOH, MeOH).
Temperature Lower temperatures preserve the kinetic SN​2 pathway.High temperatures exponentially increase E2 due to its higher entropy of activation ( ΔS‡ )[4].Keep reactions at or below room temperature ( 0∘ C to 25∘ C). Do not reflux.
Leaving Group Bromide requires moderate thermal energy to leave, which risks triggering E2 .Heating to force bromide departure heavily promotes E2 .Convert the bromide to an iodide (Finkelstein reaction) to allow SN​2 at 0∘ C.

Validated Experimental Protocols

If you are experiencing >30% elimination side products, abandon direct heating and implement one of the following self-validating protocols.

Protocol A: Direct Alkylation via Entropy Control

Use this protocol if your nucleophile is strong but weakly basic (e.g., sodium azide, sodium thiolate).

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Solvation: Dissolve the nucleophile (1.1 eq) in anhydrous DMF or DMSO to achieve a 0.5 M concentration.

  • Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to exactly 0∘ C. Causality: Suppressing thermal energy prevents the entropically favored E2 fragmentation.

  • Addition: Add 1-Bromo-2-methylpropane-d9 (1.0 eq) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Propagation: Stir at 0∘ C for 1 hour, then allow the system to slowly warm to room temperature ( 20∘ C). Monitor via GC-MS or TLC.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl to neutralize any residual base, then extract with Ethyl Acetate (EtOAc).

Protocol B: The Finkelstein Pre-Activation

Use this protocol if your nucleophile is a moderate-to-strong base (e.g., alkoxides, amines) where E2 is highly probable.

By converting the bromide to an iodide, you drastically increase the electrophilicity of the substrate, allowing the SN​2 reaction to occur at temperatures too low for E2 to compete.

  • Halogen Exchange: In a dry flask, dissolve Sodium Iodide (1.5 eq) in anhydrous acetone.

  • Addition: Add 1-Bromo-2-methylpropane-d9 (1.0 eq) to the solution.

  • Incubation: Stir at room temperature for 12–24 hours in the dark.

    • Self-Validation Check: The solution will become progressively cloudy. This is Sodium Bromide (NaBr) precipitating out of the acetone, which thermodynamically drives the equilibrium forward.

  • Isolation: Filter the precipitated NaBr through a Celite pad. Carefully concentrate the filtrate under reduced pressure in a cold water bath (do not apply heat, as the resulting alkyl iodide is volatile).

  • Alkylation: Immediately subject the resulting 1-Iodo-2-methylpropane-d9 to your target nucleophile at 0∘ C.

Finkelstein_Workflow Step1 1-Bromo-2-methylpropane-d9 (Moderate Electrophile) Step2 NaI / Dry Acetone (Finkelstein Reaction) Step1->Step2 Step3 1-Iodo-2-methylpropane-d9 (Highly Electrophilic) Step2->Step3 Precipitates NaBr (Drives Equilibrium) Step4 Target Nucleophile (Low Temp, Mild Conditions) Step3->Step4 Step5 Isotope-Labeled Target Compound Step4->Step5 Fast S_N2 (Avoids E2)

Finkelstein reaction workflow to enhance electrophilicity and bypass E2.

Frequently Asked Questions (FAQs)

Q: Why am I seeing isobutylene-d8 gas bubbling out of my reaction mixture? A: You are witnessing the E2 elimination product. If you are using a strong base like methoxide or ethoxide, the steric bulk of the isobutyl group prevents the base from reaching the electrophilic carbon. Instead, it acts purely as a base, abstracting a β -deuterium and collapsing the molecule into isobutylene-d8 gas and a bromide ion[1]. You must switch to a less basic nucleophile or utilize the Finkelstein pre-activation protocol.

Q: Can I just heat the reaction to force the substitution to happen faster? A: No. Heating is highly detrimental to this specific substrate. Elimination reactions have a higher entropy of activation ( ΔS‡ ) because one molecule splits into three distinct fragments (the alkene, the leaving group, and the protonated base). Therefore, applying heat disproportionately accelerates the E2 pathway over the SN​2 pathway[4].

Q: Does the d9 isotope labeling actually help or hurt my reaction yields? A: It actively helps. The Deuterium Kinetic Isotope Effect (DKIE) dictates that breaking a C-D bond requires more energy than breaking a C-H bond due to its lower zero-point energy[2]. Because C-D bond cleavage is the rate-determining step in E2 elimination, the d9 isotope inherently slows down the elimination side reaction, giving your desired SN​2 substitution a kinetic advantage compared to using standard, non-deuterated isobutyl bromide[3].

References

  • Wikipedia. "SN2 reaction - E2 competition." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Fiveable. "The E2 Reaction and the Deuterium Isotope Effect." Fiveable Organic Chemistry. Available at:[Link]

  • MDPI. "Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition." Molecules. Available at:[Link]

  • Purdue University. "Substitution Versus Elimination Reactions." Purdue Chemistry Department. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing 1-Bromo-2-methylpropane-d9 Alkylations

Welcome to the Advanced Isotopic Labeling Support Center. 1-Bromo-2-methylpropane-d9 (isobutyl-d9 bromide) is a critical reagent for introducing fully deuterated isobutyl groups in drug discovery to leverage the Kinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Isotopic Labeling Support Center. 1-Bromo-2-methylpropane-d9 (isobutyl-d9 bromide) is a critical reagent for introducing fully deuterated isobutyl groups in drug discovery to leverage the Kinetic Isotope Effect (KIE) and enhance metabolic stability. However, due to severe steric hindrance at the β -carbon and the inherent instability of its transition states, this reagent is notoriously prone to poor yields, elimination, and skeletal rearrangements.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity alkylations.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my SN​2 alkylation yield so low, and why is the reaction taking days? The Causality: The isobutyl group is β -branched, meaning the bulky -CD(CD 3​ ) 2​ moiety sterically blocks the nucleophile's trajectory toward the α -carbon. Furthermore, the presence of nine heavy deuterium atoms introduces a Secondary Kinetic Isotope Effect (SKIE). The heavier mass of deuterium slightly increases the activation energy required to reach the SN​2 transition state compared to the proteo-analog. The Solution: You must force the reaction kinetically. Switch to a highly polar aprotic solvent (DMF or DMA) and elevate the temperature to 100–120 °C[1]. To accelerate the reaction without increasing temperature further, add 0.1 to 0.5 equivalents of Sodium Iodide (NaI). This initiates an in situ Finkelstein reaction, temporarily converting the bromide into the highly reactive isobutyl-d9 iodide, which undergoes SN​2 substitution much faster.

Q2: My mass spectrometry confirms the correct mass (M+9), but the biological activity is wrong. Did the molecule rearrange? The Causality: You likely experienced a Wagner-Meerwein rearrangement. If your reaction conditions allow for any SN​1 character (e.g., using Lewis acids, or protic solvents with weak nucleophiles), the isobutyl-d9 bromide dissociates into a primary carbocation. This highly unstable intermediate instantly undergoes a 1,2-deuteride shift to form a thermodynamically stable tertiary carbocation, yielding a tert-butyl-d9 group instead of an isobutyl-d9 group[2]. The Solution: Strictly maintain bimolecular ( SN​2 ) conditions. Never use Lewis acids (like AlCl 3​ ) with this reagent unless a tert-butyl-d9 group is your actual goal[2].

Q3: I am using Sodium Hydride (NaH) to deprotonate my substrate, but I see massive gas evolution upon adding the isobutyl-d9 bromide and my mass balance is destroyed. What is happening? The Causality: The gas evolving is isobutylene-d8. Isobutyl bromide is highly susceptible to bimolecular elimination ( E2 ). Hard, strong, or bulky bases (like NaH, KOtBu, or LDA) will abstract a β -deuterium rather than allowing the nucleophile to attack the sterically hindered α -carbon, expelling the bromide leaving group and destroying your expensive isotopic reagent. The Solution: Switch to milder, more polarizable bases such as K 2​ CO 3​ or Cs 2​ CO 3​ [1]. If a strong base like n-Butyllithium is absolutely required to generate your nucleophile, the reaction must be kept strictly at 0 °C during the addition of the isobutyl-d9 bromide to suppress the E2 pathway[3].

ReactionPathways cluster_SN2 Desired Pathway (SN2) cluster_Side Side Reactions (Yield Killers) Start 1-Bromo-2-methylpropane-d9 (Isobutyl-d9 Bromide) SN2 Nucleophilic Substitution (Polar Aprotic, Mild Base) Start->SN2 Nucleophile SN1 Carbocation Rearrangement (Lewis Acids / SN1) Start->SN1 Lewis Acid / Heat E2 E2 Elimination (Strong/Bulky Bases) Start->E2 Strong Base Prod1 Isobutyl-d9 Alkylated Product (Target Molecule) SN2->Prod1 Prod2 tert-Butyl-d9 Product (Wagner-Meerwein Shift) SN1->Prod2 Prod3 Isobutylene-d8 (Gas) + Deuterated Base E2->Prod3

Mechanistic pathways of 1-Bromo-2-methylpropane-d9 highlighting desired SN2 vs. competing side reactions.

Part 2: Quantitative Condition Matrix

To optimize your specific workflow, consult the data matrix below summarizing how different reaction environments dictate the fate of the isobutyl-d9 radical/cation/electrophile.

Reaction ConditionPrimary MechanismExpected Alkylation YieldRearrangement (tert-butyl-d9)Elimination (Isobutylene-d8)
DMF, K 2​ CO 3​ , 120 °C [1] SN​2 45–65%< 2%15–25%
DMF, K 2​ CO 3​ , NaI, 100 °C SN​2 (Finkelstein)75–85% < 1% 5–10%
THF, NaH, 60 °C E2≫SN​2 < 15%< 2%> 80% (Severe)
CH 2​ Cl 2​ , AlCl 3​ , 25 °C [2]Friedel-Crafts ( SN​1 )> 80% (as rearranged)> 95% < 5%
Et 2​ O, n-BuLi, 0 °C [3] SN​2 (Carbanion)70–80%< 1%< 5%

Part 3: Self-Validating Experimental Protocol

The following is a highly optimized, step-by-step methodology for the N-alkylation or O-alkylation of heterocyclic/aryl substrates using Finkelstein catalysis to maximize yield and suppress rearrangement.

Phase 1: Preparation and Activation
  • Substrate Deprotonation: In a flame-dried flask under inert atmosphere (N 2​ or Ar), dissolve 1.0 equivalent of the substrate (e.g., an indazole or phenol) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of finely milled, anhydrous K 2​ CO 3​ . Stir at 20 °C for 30 minutes to ensure complete deprotonation[1].

  • Catalyst Introduction: Add 0.2 equivalents of anhydrous Sodium Iodide (NaI). Expert Note: The NaI must be strictly anhydrous; moisture will poison the SN​2 trajectory by hydrating the nucleophile.

Phase 2: Alkylation
  • Reagent Addition: Dropwise, add 1.2 equivalents of 1-Bromo-2-methylpropane-d9 via syringe.

  • Thermal Cycling: Heat the reaction mixture to 100 °C. Maintain vigorous stirring (500 rpm) to overcome the biphasic nature of the forming inorganic salts[1].

Phase 3: Self-Validation Checkpoints (Critical)
  • LC-MS Monitoring: After 4 hours, pull a 20 μ L aliquot. Quench in MeCN:H 2​ O (4:1) and run LC-MS[1].

    • Validation: You must observe the Target Mass + 9 Da. If you see Target Mass + 8 Da, extensive deuterium exchange or elimination/re-addition has occurred.

  • 2 H (Deuterium) NMR Verification: Once the product is isolated via standard aqueous workup and silica gel chromatography, run a 2 H NMR (not 1 H NMR, as the fully deuterated alkyl chain is invisible to proton NMR).

    • Validation: An intact isobutyl-d9 group will show three distinct deuterium signals (ratio 6:1:2). If the spectrum shows a single massive singlet (9D integration), the molecule has rearranged to a tert-butyl-d9 group.

ProtocolWorkflow Step1 1. Deprotonation Mix Substrate + K2CO3 in DMF (20 °C) Step2 2. Activation Add NaI (0.2 eq) Finkelstein Catalysis Step1->Step2 Step3 3. Alkylation Add Isobutyl-d9 Bromide Heat to 100 °C Step2->Step3 Step4 4. Validation 2H NMR Check (Verify 3 distinct peaks) Step3->Step4 Step5 5. Isolation Aqueous Workup & Chromatography Step4->Step5

Optimized Finkelstein-assisted alkylation workflow with integrated self-validation checkpoints.

References

  • Title: Data-Driven Development of a Selective and Scalable N1-Indazole Alkylation Source: The Royal Society of Chemistry URL: [Link]

  • Title: Preparation of Aryl Alkyl Ketenes Source: Organic Syntheses URL: [Link]

  • Title: US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process for producing the same Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Storage Stability &amp; Degradation of 1-Bromo-2-methylpropane-d9

Welcome to the Technical Support Center for 1-Bromo-2-methylpropane-d9 (Isobutyl bromide-d9, CAS: 1080497-35-3). As a high-value isotopically labeled reagent utilized in pharmaceutical synthesis and mechanistic drug meta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Bromo-2-methylpropane-d9 (Isobutyl bromide-d9, CAS: 1080497-35-3). As a high-value isotopically labeled reagent utilized in pharmaceutical synthesis and mechanistic drug metabolism studies, maintaining its chemical and isotopic integrity is paramount.

This guide provides researchers and drug development professionals with actionable troubleshooting frameworks, validated analytical protocols, and mechanistic insights to diagnose and prevent degradation.

Frequently Asked Questions (FAQs): Storage & Handling Fundamentals

Q: What are the optimal storage conditions for 1-Bromo-2-methylpropane-d9? A: Store the reagent at 2–8 °C (refrigerated) in a tightly sealed, light-resistant container under an inert atmosphere such as argon or nitrogen (). While unlabeled isobutyl bromide is occasionally stored at room temperature, the deuterated analogue represents a critical analytical asset. Suppressing thermal kinetic pathways is necessary to prevent slow hydrolysis and isotopic scrambling over time.

Q: My reagent has developed a pale yellow tint. Is it still usable? A: The yellowing indicates photolytic or thermal degradation. The C–Br bond has a relatively low bond dissociation energy (~68 kcal/mol). Exposure to ultraviolet light or excess heat induces homolytic cleavage, generating alkyl radicals and trace bromine gas (Br₂), which imparts the yellow/brown color (). Depending on your application's sensitivity, the reagent may require redistillation before use.

Q: Does moisture affect the isotopic fidelity of the compound? A: Yes. Moisture introduces two distinct failure modes. First, it initiates a slow nucleophilic substitution (Sₙ2) hydrolysis, converting the halide to isobutanol-d9 and hydrobromic acid (HBr) (). Second, the generated acidic environment can catalyze deuterium-protium (D-H) exchange if protic solvents are present, degrading the isotopic purity from -d9 to -d8 or lower.

Troubleshooting Guide: Identifying & Resolving Degradation Issues

When experimental yields drop or isotopic signatures become convoluted, use this guide to diagnose the root cause of the reagent's degradation.

  • Symptom 1: Pressure buildup in the storage bottle upon opening.

    • Root Cause: E2 Elimination.

    • Mechanism: In the presence of trace bases, impurities, or elevated temperatures, the compound undergoes dehydrohalogenation. Because the isobutyl group is sterically hindered, elimination easily competes with substitution, forming isobutylene-d8 (a gas) and DBr.

    • Resolution: Vent safely in a fume hood. Discard the batch if GC-MS shows >2% isobutylene. Store future batches strictly below 8 °C.

  • Symptom 2: Appearance of a broad -OH peak in IR or anomalous signals in ¹H-NMR.

    • Root Cause: Hydrolysis and Isotopic Scrambling.

    • Mechanism: Water acts as a nucleophile. Although the primary alpha-carbon is sterically hindered by the adjacent branched methyl groups (making Sₙ2 slow), prolonged moisture exposure leads to isobutanol-d9 formation. The resulting acidic byproduct autocatalyzes further degradation.

    • Resolution: Verify moisture content using Karl Fischer titration. Dry the reagent over activated 4Å molecular sieves under argon.

DegradationPathways Isobutyl 1-Bromo-2-methylpropane-d9 (Stable Precursor) Hydrolysis Hydrolysis (Moisture) SN2 Pathway Isobutyl->Hydrolysis Elimination Elimination (Heat/Base) E2 Pathway Isobutyl->Elimination Exchange Isotopic Scrambling (Protic Solvents) Isobutyl->Exchange Photolysis Photolytic Cleavage (UV/Light Exposure) Isobutyl->Photolysis Isobutanol Isobutanol-d9 + HBr (Alcohol Impurity) Hydrolysis->Isobutanol Isobutylene Isobutylene-d8 + DBr (Gas Buildup) Elimination->Isobutylene Impurity Isotopic Impurities (-d8, -d7 species) Exchange->Impurity Radicals Alkyl Radicals + Br2 (Yellow Discoloration) Photolysis->Radicals

Mechanistic degradation pathways of 1-Bromo-2-methylpropane-d9 under suboptimal storage.

Quantitative Data: Stability Metrics & Storage Parameters

The following table synthesizes quantitative stability data based on varying storage environments to help laboratories establish proper inventory controls ().

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation PathwayEst. Degradation Rate
2–8 °C (Recommended) Argon/NitrogenDark> 24 monthsNone (Stable)< 0.1% / month
25 °C (Ambient) AirDark12 monthsHydrolysis / Oxidation~0.5% / month
25 °C (Ambient) AirAmbient Light< 3 monthsPhotolysis (Br₂ formation)> 2.0% / month
> 50 °C (Heat Stress) AirDark< 1 monthE2 Elimination / Isomerization> 5.0% / month

Experimental Protocol: Purity & Isotopic Fidelity Verification

To ensure the self-validating integrity of your experiments, perform the following quality control workflow before utilizing 1-Bromo-2-methylpropane-d9 that has been stored for >6 months. This multiplexed approach ensures both chemical purity and isotopic fidelity.

Step-by-Step Methodology:

  • Sample Preparation (Self-Validating Standard):

    • Aliquot 10 µL of the reagent into a dry GC vial containing 990 µL of anhydrous dichloromethane (DCM).

    • Add 1 µL of dodecane as an internal standard to normalize peak areas and validate injection consistency.

  • Karl Fischer Titration (Moisture Assessment):

    • Inject a separate 100 µL aliquot directly into a coulometric Karl Fischer titrator.

    • Causality Check: Moisture levels >100 ppm indicate a high risk of ongoing hydrolysis. If failed, the reagent must be dried over molecular sieves prior to use.

  • GC-MS Analysis (Chemical Purity):

    • Hardware: DB-5 capillary column (30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 40 °C (hold 2 min), ramp 10 °C/min to 150 °C.

    • Detection: Electron Ionization (EI) mode. Look for the molecular ion [M]⁺ at m/z 145/147 (representing the ⁷⁹Br/⁸¹Br isotopes).

    • Diagnostic Check: A peak at a lower retention time with m/z 64 identifies isobutylene-d8, confirming that E2 elimination has occurred.

  • ¹H and ²H NMR (Isotopic Purity):

    • Dissolve 20 µL of the sample in 500 µL of CDCl₃.

    • Run a ¹H-NMR to detect protium leakage. The absence of significant signals at δ 3.3 (CH₂), 1.9 (CH), and 1.0 (CH₃) confirms high isotopic purity.

    • Run a ²H-NMR (using CHCl₃ as an internal reference) to verify the structural integrity and position of the deuterium labels.

AnalyticalWorkflow Start Reagent Aliquot (QC Sampling) GCMS GC-MS Analysis (Chemical Purity >98%) Start->GCMS NMR 1H/2H NMR (Isotopic Purity >99% D) Start->NMR KF Karl Fischer Titration (Moisture <100 ppm) Start->KF Eval Data Synthesis & Evaluation GCMS->Eval NMR->Eval KF->Eval Pass PASS Approved for Synthesis Eval->Pass Fail FAIL Redistill or Discard Eval->Fail

Multiplexed analytical workflow for verifying chemical and isotopic integrity.

References

  • Material Safety Data Sheet - 1-Bromo-2-methylpropane, 98+% - Cole-Parmer.[Link]

  • Free radical chain reaction in the radiolysis and photolysis of isobutyl bromide - The Journal of Physical Chemistry.[Link]

  • Further Inverse Gamma-Deuterium Isotope Effects in Solvolytic Reactions - Canadian Journal of Chemistry.[Link]

Optimization

Technical Support Center: Minimizing Isotopic Scrambling in 1-Bromo-2-methylpropane-d9 Workflows

Welcome to the Technical Support Center for researchers and drug development professionals utilizing 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9). This guide addresses the critical challenge of minimizing Hydrogen/De...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers and drug development professionals utilizing 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9). This guide addresses the critical challenge of minimizing Hydrogen/Deuterium (H/D) exchange—specifically, the loss of isotopic purity via unwanted protonation or radical abstraction—during organometallic reactions such as Grignard formation and subsequent electrophilic coupling.

Part 1: Mechanistic FAQs – The Causality of Isotopic Scrambling

Q: Why does my 1-bromo-2-methylpropane-d9 lose deuterium at the C1 position during Grignard formation? A: The formation of Grignard reagents proceeds via a Single Electron Transfer (SET) mechanism at the magnesium surface, generating a transient alkyl radical (isobutyl-d9 radical). If this radical diffuses from the Mg surface before reduction to the carbanion, it can abstract a hydrogen atom from the solvent (e.g., THF or diethyl ether), resulting in isobutane-d9-1-H and the loss of the reactive Grignard species. [1] demonstrated that these surface-adherent radicals are highly susceptible to solvent abstraction if not rapidly recombined. [2] further validated the existence of these free alkyl radical intermediates using TEMPO trapping.

Q: How does temperature influence H/D scrambling in alkyl-d9 bromides? A: Higher temperatures increase the rate of radical diffusion into the bulk solvent relative to the rate of the second electron transfer at the Mg surface. This exacerbates solvent H-abstraction. Additionally, elevated temperatures promote E2 elimination pathways, yielding isobutylene-d8, which can undergo further scrambling. Maintaining temperatures strictly between 0 °C and 5 °C minimizes these side reactions.

Q: Is the electrophile quenching step a risk for isotopic dilution? A: Yes. If the electrophile contains trace moisture or acidic alpha-protons, the highly basic isobutyl-d9 Grignard reagent will act as a base rather than a nucleophile, abstracting a protium (H) atom and forming the protonated alkane. Strict anhydrous conditions and careful electrophile selection are mandatory.

Mechanism SM 1-Bromo-2-methylpropane-d9 (CD3)2CDCD2Br Mg Mg Surface (SET) SM->Mg Initiation Radical Isobutyl-d9 Radical (CD3)2CDCD2• Mg->Radical Electron Transfer Grignard Grignard Reagent (CD3)2CDCD2MgBr Radical->Grignard Fast Recombination (Desired) Byproduct Scrambled Byproduct (CD3)2CDCD2H Radical->Byproduct Solvent H-Abstraction (Undesired)

Mechanistic pathways of 1-bromo-2-methylpropane-d9 during Grignard formation.

Part 2: Troubleshooting Guide

Symptom 1: High H-incorporation in the final coupled product
  • Diagnosis: The isobutyl-d9 radical abstracted a protium (H) atom from the solvent (THF or Et2O) during the SET initiation phase, or the Grignard reagent reacted with trace moisture.

  • Solution: Switch to fully deuterated solvents (e.g., THF-d8 or Et2O-d10) to eliminate the primary source of abstractable protons. Ensure all glassware is flame-dried and the system is operated under ultra-high purity Argon.

Symptom 2: Significant formation of isobutylene-d8 (detected by NMR)
  • Diagnosis: E2 elimination caused by localized overheating (exotherms) during Grignard formation. The basic Grignard reagent or unreacted Mg surface acts as a base, abstracting a beta-deuterium.

  • Solution: Control the exotherm during Mg insertion. Maintain the reaction temperature at 0 °C during the propagation phase and use a syringe pump for the dropwise addition of the alkyl bromide.

Symptom 3: Sluggish initiation leading to Wurtz coupling
  • Diagnosis: A passivated magnesium surface delays the SET process, allowing radical intermediates to accumulate and dimerize (Wurtz coupling) or abstract solvent protons.

  • Solution: Mechanically activate the magnesium turnings via dry-stirring with a crystal of iodine prior to solvent addition.

Part 3: Quantitative Data on Scrambling

The choice of solvent and temperature profoundly impacts the isotopic purity of the resulting Grignard reagent. The table below summarizes the causality between reaction conditions and deuterium retention at the C1 position.

Table 1: Impact of Reaction Conditions on Isotopic Purity of Isobutyl-d9 Grignard

SolventMg Activation MethodTemp (°C)% D-Retention at C1Major Scrambled Byproduct
THF (Standard)None2582%Isobutane-d9-1-H
THF (Standard)I2 / Dry Stir089%Isobutane-d9-1-H
THF-d8I2 / Dry Stir098%Isobutylene-d8 (Trace)
Et2O-d10I2 / Dry Stir0>99%None Detected

Part 4: Standardized Protocol

Ultra-Dry, Low-Temperature Grignard Preparation

This self-validating protocol utilizes Et2O-d10 to prevent solvent H-abstraction and an iodine-activated magnesium surface to ensure rapid SET kinetics, thereby minimizing the lifetime of the radical intermediate.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 2-neck Schlenk flask equipped with a reflux condenser and magnetic stir bar under high vacuum. Backfill with ultra-high purity (UHP) Argon. Repeat the vacuum/Argon cycle three times.

  • Magnesium Activation: Add 1.5 equivalents of magnesium turnings and a single crystal of iodine to the flask. Dry-stir under Argon for 30 minutes until the Mg surface is lightly coated and activated (indicated by a slight brownish hue on the metal).

  • Solvent Addition: Suspend the activated Mg in anhydrous Et2O-d10 (0.5 M relative to the alkyl bromide). Chill the suspension to 0 °C using an ice-water bath.

  • Initiation: Add 5% of the total volume of 1-bromo-2-methylpropane-d9 neat. Remove the ice bath briefly to allow the localized exotherm to initiate the reaction (indicated by the disappearance of the iodine color and slight bubbling).

  • Propagation: Immediately return the flask to the 0 °C bath. Add the remaining 1-bromo-2-methylpropane-d9 dropwise via a syringe pump over 1 hour to prevent thermal spikes.

  • Maturation: Stir the mixture at 0 °C for an additional 2 hours to ensure complete consumption of the alkyl halide.

  • Electrophile Quench: Introduce the pre-dried electrophile (e.g., D2O or a deuterated carbonyl compound) dropwise at -78 °C to prevent any thermal degradation or alpha-deprotonation side reactions.

Workflow Step1 Flame Dry Schlenk Flask Step2 Add Mg Turnings & I2 Crystal Step1->Step2 Step3 Suspend in Et2O-d10 Step2->Step3 Step4 Slow Addition of Alkyl Bromide-d9 Step3->Step4 Step5 Electrophile Quench Step4->Step5

Workflow for anhydrous Grignard synthesis using deuterated solvents.

References

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. URL:[Link]

  • Root, K. S., Hill, C. L., Lawrence, L. M., & Whitesides, G. M. (1989). The mechanism of formation of Grignard reagents: trapping of free alkyl radical intermediates by reaction with tetramethylpiperidine-N-oxyl. Journal of the American Chemical Society, 111(14), 5405–5412. URL:[Link]

Troubleshooting

Technical Support Center: Deuterated Isobutyl Bromide Grignard Workflows

Target Audience: Researchers, scientists, and drug development professionals. Subject: Troubleshooting the initiation, yield optimization, and validation of Grignard reagents derived from deuterated isobutyl bromide (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Subject: Troubleshooting the initiation, yield optimization, and validation of Grignard reagents derived from deuterated isobutyl bromide (e.g., isobutyl- d9​ bromide).

As a Senior Application Scientist, I frequently encounter researchers struggling to translate standard Grignard protocols to heavily deuterated analogs. Deuteration fundamentally alters the kinetic landscape of the Single Electron Transfer (SET) mechanism. This guide provides field-proven, self-validating workflows to overcome these isotopic barriers.

Mechanistic Overview & Failure Pathways

To troubleshoot effectively, we must first map the causality of the reaction. The diagram below illustrates the competing pathways during the formation of a deuterated Grignard reagent, highlighting where isotopic substitution exacerbates standard failure modes.

GrignardTroubleshooting Start Deuterated Isobutyl Bromide + Mg(0) in Anhydrous THF SET Single Electron Transfer (SET) Rate-Determining Step Start->SET Surface Activation Radical Radical Intermediate [iBu-d9•] + [MgBr•] SET->Radical Successful SET Fail1 Sluggish Initiation (Normal KIE & Oxide Layer) SET->Fail1 High Activation Energy Success Successful Insertion iBu-d9-MgBr Radical->Success Rapid Recombination (Controlled Temp) Fail2 Wurtz Homocoupling (Excess Halide Conc.) Radical->Fail2 Radical Diffusion (High Local Conc.) Fail3 Disproportionation (Extended Radical Lifetime) Radical->Fail3 H/D Abstraction

Caption: Competing reaction pathways and failure points in deuterated Grignard formation.

Frequently Asked Questions (FAQs)

Q1: Why does my deuterated isobutyl bromide fail to initiate even when the non-deuterated analog works perfectly?

The Causality: The formation of Grignard reagents occurs through successive Single Electron Transfer (SET) events[1]. During this rate-determining step, an electron is transferred from the magnesium surface to the alkyl halide to form a radical intermediate[2]. The primary distinction in reactivity between a deuterated and a standard alkyl halide arises from the kinetic isotope effect (KIE)[3]. Because deuterium is heavier than hydrogen, it lowers the zero-point energy of the molecule. Reagents that transfer an electron to an alkyl halide to produce a radical show large normal KIEs (up to 20% per α -Deuterium)[4]. This increased activation energy barrier, combined with the standard passivating magnesium oxide layer, often stalls initiation completely.

The Actionable Fix: Do not rely solely on iodine activation. Use a highly reactive chemical entrainment strategy. Add 5 mol% of 1,2-dibromoethane to the magnesium turnings before adding your deuterated halide. The 1,2-dibromoethane reacts rapidly to form ethylene gas and magnesium bromide, continuously exposing fresh, unoxidized Mg(0) surfaces that can overcome the KIE barrier.

Q2: I successfully initiated the reaction, but my yield is low and I see a large amount of a volatile byproduct. What happened?

The Causality: You are observing Wurtz homocoupling and disproportionation. Once the SET occurs, the intermediate isobutyl- d9​ radical must remain near the magnesium surface long enough to recombine with the surface-bound MgBr species[2]. Because of the altered vibrational frequencies in the deuterated radical, its recombination kinetics are subtly perturbed. If the localized concentration of unreacted isobutyl- d9​ bromide is too high, the radical diffuses into the bulk solution and reacts with another halide to form the Wurtz coupling product (e.g., 2,5-dimethylhexane- d18​ )[5].

The Actionable Fix: Strictly control the addition rate. Use a syringe pump to add the deuterated isobutyl bromide over 90–120 minutes, ensuring the localized concentration of the halide remains near zero. Maintain the internal reaction temperature between 30–35 °C; higher temperatures favor radical diffusion and homocoupling[6].

Q3: How do I accurately validate the molarity of my deuterated Grignard reagent without wasting it?

The Causality: Standard NMR analysis requires deuterated solvents, which complicates the integration of a heavily deuterated Grignard reagent. Furthermore, basicity titrations (like using water and pH indicators) cannot distinguish between the active carbon-magnesium bond and residual basic alkoxides formed from oxygen contamination.

The Actionable Fix: Use No-Deuterium (No-D) Proton NMR to analyze the active species directly in the undeuterated reaction solvent by gradient shimming on the hydrogen signal[7]. Alternatively, perform a colorimetric titration against 8 in anhydrous THF. This provides a sharp, self-validating endpoint (colorless to yellow dianion) that accurately reports the true Grignard concentration[8].

Self-Validating Experimental Protocol: Synthesis of Isobutyl- d9​ -magnesium Bromide

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the specific validation criteria are met.

Step 1: Mechanical and Chemical Surface Activation

  • Add 1.5 equivalents of magnesium turnings to a flame-dried Schlenk flask under a strict argon atmosphere.

  • Add a single crystal of iodine ( I2​ ) and heat the flask gently with a heat gun until the iodine sublimes, coating the magnesium.

  • Validation Checkpoint: The magnesium surface must visually transition from a dull, oxidized grey to a slightly pitted, golden hue. This confirms the initial disruption of the MgO passivation layer.

Step 2: Entrainment Initiation

  • Suspend the activated magnesium in anhydrous THF (volume sufficient to make a 1.0 M final solution).

  • Add 0.05 equivalents of 1,2-dibromoethane.

  • Validation Checkpoint: Observe the surface of the magnesium turnings. The evolution of fine bubbles (ethylene gas) must be visible. If no bubbles appear, the surface is still passivated; do not add the deuterated halide yet.

Step 3: Halide Addition and Thermal Validation

  • Dilute the isobutyl- d9​ bromide in anhydrous THF (1:1 v/v).

  • Add 5% of this solution to the actively bubbling magnesium suspension.

  • Validation Checkpoint: Monitor the internal temperature. A distinct exothermic spike (typically 5–10 °C) and the complete fading of any residual iodine color confirm successful SET initiation[9].

  • Only after this exotherm is observed, add the remaining halide solution dropwise via a syringe pump over 90 minutes, maintaining the internal temperature at 30 °C.

Step 4: Maturation and Active-Molarity Titration

  • Stir the mixture for 1 hour at room temperature to ensure complete consumption of the halide.

  • Withdraw a 1.00 mL aliquot and titrate against a known mass of diphenylacetic acid dissolved in THF[8].

  • Validation Checkpoint: The solution will remain colorless until all diphenylacetic acid is deprotonated. The first drop of excess Grignard reagent will form the yellow dianion, signaling the exact endpoint[8]. Calculate the molarity based on this volume.

Quantitative Data: Initiation & Yield Parameters

The following table summarizes the comparative kinetic and yield differences driven by isotopic substitution:

ParameterStandard Isobutyl BromideDeuterated Isobutyl Bromide ( d9​ )Mechanistic Rationale
Initiation Time (Avg) < 5 minutes15 - 45 minutesNormal KIE increases the activation energy barrier for the initial SET[3][4].
Optimal Addition Rate 30 - 45 minutes90 - 120 minutesSlower addition prevents the buildup of unreacted halide, suppressing Wurtz coupling[5][6].
Wurtz Homocoupling Yield 2 - 5%8 - 15%Altered radical recombination kinetics allow greater diffusion and homocoupling[2][5].
Typical Active Yield 85 - 90%70 - 75%Extended radical lifetimes lead to increased disproportionation side reactions[1].

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-2-methylpropane-d9

Introduction 1-Bromo-2-methylpropane-d9 ((CD₃)₂CDCD₂Br) is a deuterated alkyl halide essential for introducing isotopically labeled isobutyl groups in organic synthesis.[1][2] Its applications are prominent in pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Bromo-2-methylpropane-d9 ((CD₃)₂CDCD₂Br) is a deuterated alkyl halide essential for introducing isotopically labeled isobutyl groups in organic synthesis.[1][2] Its applications are prominent in pharmaceutical research and drug development, particularly in metabolic studies where the kinetic isotope effect of deuterium can alter a drug candidate's pharmacokinetic profile.[3][4] The chemical purity of this reagent is paramount; impurities can lead to ambiguous analytical results, introduce unwanted side reactions, and compromise the isotopic enrichment of the final product.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and removing common impurities from 1-Bromo-2-methylpropane-d9 samples. The protocols and explanations herein are grounded in established chemical principles to ensure both efficacy and safety in your laboratory operations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in 1-Bromo-2-methylpropane-d9 and where do they come from?

A1: Impurities in 1-Bromo-2-methylpropane-d9 typically arise from its synthesis or subsequent degradation.

  • Acidic Impurities: Hydrogen bromide (HBr) is the most common impurity. It forms from the decomposition (elimination reaction) of the alkyl halide, especially when exposed to heat, light, or moisture.[5][6] Residual acidic catalysts from synthesis, such as sulfuric acid, may also be present.[7]

  • Olefinic Impurities: 2-Methylpropene-d8 (isobutylene-d8) is the primary byproduct of the elimination reaction that also produces HBr.[6][8]

  • Alcohol Precursors: Unreacted isobutanol-d9 from the synthesis process is a frequent contaminant.[7]

  • Water: Moisture can be introduced during synthesis, workup, or from improper storage. Water can promote hydrolysis of the alkyl halide back to isobutanol-d9 and HBr.

  • Isomeric Byproducts: The synthesis may produce small amounts of isomeric bromides, such as 2-Bromo-2-methylpropane-d9 (tert-butyl bromide-d9), through carbocation rearrangement, depending on the synthetic route.[7]

Q2: How should I properly store my 1-Bromo-2-methylpropane-d9 to maintain its purity?

A2: Proper storage is critical to prevent degradation. Store the compound in a tightly sealed, amber glass bottle to protect it from light and moisture.[5] The storage area should be cool, dry, and well-ventilated, away from heat sources or open flames, as the compound is highly flammable.[9] While room temperature storage is generally acceptable, refrigeration can further slow decomposition, provided the container is sealed to prevent condensation upon removal.[10]

Q3: My sample is several years old. Is it still usable?

A3: While the compound is relatively stable under proper storage conditions, its purity should be re-analyzed before use if it has been stored for an extended period (e.g., more than three years).[10] A simple Gas Chromatography (GC) analysis can verify its chemical purity. Discoloration (yellowing) or a sharp, acidic odor are indicators of significant degradation.

Q4: Does the deuterium labeling affect the standard purification procedures used for the non-labeled compound?

A4: No, the deuterium labeling does not significantly alter the macroscopic physical properties (boiling point, solubility, density) of the molecule. Therefore, the standard purification protocols for 1-Bromo-2-methylpropane are fully applicable to its deuterated analogue. The primary difference is the higher molecular weight (approx. 146.07 g/mol for d9 vs. 137.02 g/mol for d0).[1][11]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter with your 1-Bromo-2-methylpropane-d9 sample, providing the underlying cause and a validated protocol for purification.

Problem 1: My sample is discolored (yellow to brown) and has a sharp, acidic odor.
  • Likely Cause: The presence of acidic impurities, primarily hydrogen bromide (HBr), resulting from decomposition.

  • Scientific Principle: HBr can be neutralized by washing the organic sample with a mild aqueous base, such as sodium bicarbonate or sodium carbonate. The resulting salt (NaBr) is water-soluble and is easily removed with the aqueous phase.

  • Solution: Mild Alkaline Wash

    Protocol:

    • Place the 1-Bromo-2-methylpropane-d9 in a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake gently, venting frequently to release the pressure from the CO₂ gas that is generated.

    • Continue shaking for 2-3 minutes.

    • Allow the layers to separate completely. The denser alkyl halide will be the bottom layer.

    • Drain and discard the upper aqueous layer.

    • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution or salts.

    • Separate and discard the aqueous layer.

    • Proceed to the drying step (see Problem 3 ).

Problem 2: GC or ¹H NMR analysis indicates the presence of an olefin impurity.
  • Likely Cause: Contamination with 2-methylpropene-d8 (isobutylene-d8), the elimination byproduct.

  • Scientific Principle: While washing with cold, concentrated sulfuric acid is a classic method for removing alkenes, it is extremely hazardous and can cause charring. A much safer and often sufficient method is careful fractional distillation, which separates compounds based on their boiling points.

  • Solution: Fractional Distillation (See comprehensive protocol in Section 3)

Problem 3: The sample appears cloudy or contains a separate aqueous phase.
  • Likely Cause: Contamination with water.

  • Scientific Principle: Water must be removed before distillation to prevent co-distillation (azeotrope formation) and potential side reactions at high temperatures. Anhydrous inorganic salts are used to bind with water, forming hydrates that can be physically separated from the dry organic liquid.[12]

  • Solution: Drying with an Anhydrous Salt

    Protocol:

    • After any aqueous washing steps, transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂), in small portions.[13] Start with about 1-2 grams per 10 mL of liquid.

    • Gently swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing, indicating that all the water has been absorbed.

    • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

    • Separate the dried liquid from the solid drying agent by decanting or gravity filtering into a clean, dry distillation flask.

Problem 4: My sample contains multiple impurities.
  • Likely Cause: Significant degradation or contamination from synthesis.

  • Scientific Principle: A multi-step approach is required to systematically remove different classes of impurities. This involves sequential washing to remove acids, drying to remove water, and finally, fractional distillation to separate the pure product based on its unique boiling point.

  • Solution: Comprehensive Purification Workflow (See Protocol in Section 3)

Section 3: Protocols & Data

Protocol 1: Comprehensive Purification of 1-Bromo-2-methylpropane-d9

This protocol combines washing, drying, and fractional distillation for the highest purity results.

  • Acid Removal: Perform the mild alkaline wash as described in the solution to Problem 1 , including the final water wash.

  • Drying: Dry the washed organic layer with anhydrous magnesium sulfate or calcium chloride as described in the solution to Problem 3 .

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a fractionating column (e.g., a Vigreux column) to ensure good separation.

    • Add a few boiling chips to the distillation flask containing the dried 1-Bromo-2-methylpropane-d9.

    • Slowly heat the flask.

    • Discard any initial low-boiling fraction (forerun), which may contain residual olefin impurities.

    • Collect the fraction that distills at a constant temperature, corresponding to the boiling point of 1-Bromo-2-methylpropane (approx. 92 °C at atmospheric pressure).

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

    • Transfer the purified, clear liquid to a clean, dry, and properly labeled amber bottle for storage.

Table 1: Physical Properties of 1-Bromo-2-methylpropane-d9 and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Bromo-2-methylpropane-d9 C₄D₉Br146.07[1]~92
2-Methylpropene-d8 (Isobutylene-d8)C₄D₈64.18~ -7
Isobutanol-d9C₄D₉OH83.18~108
WaterH₂O18.02100

Note: Boiling points are for non-deuterated analogues at standard pressure and serve as excellent approximations.

Table 2: Comparison of Common Drying Agents for Alkyl Halides
Drying AgentCapacityEfficiencySpeedCompatibility Notes
Anhydrous MgSO₄ ModerateHighFastSlightly acidic. Excellent general-purpose choice.[13]
Anhydrous CaCl₂ HighHighModerateBasic impurities can react with acidic compounds. Not for use with alcohols, amines, or some carbonyls.[13][14]
Anhydrous Na₂SO₄ HighLowSlowNeutral, but slow and leaves a higher residual water content. Best for pre-drying very wet solutions.[13]
Anhydrous K₂CO₃ ModerateModerateModerateBasic. Useful for drying and neutralizing trace acidic impurities simultaneously.[15]

Section 4: Visual Guides

Purification_Workflow cluster_0 Purification Process Crude Crude Sample (1-Bromo-2-methylpropane-d9) Wash 1. Aqueous Wash (5% NaHCO₃, then H₂O) Crude->Wash Remove HBr Dry 2. Drying (Anhydrous MgSO₄) Wash->Dry Remove H₂O Filter 3. Filtration/Decanting Dry->Filter Distill 4. Fractional Distillation (Collect at ~92°C) Filter->Distill Separate by B.P. Pure Pure Product Distill->Pure

Caption: General workflow for comprehensive purification.

Neutralization_Reaction cluster_1 Chemical Basis for Acid Removal reactants HBr(org) + NaHCO₃(aq) arrow reactants->arrow products NaBr(aq) + H₂O(l) + CO₂(g) arrow->products

Caption: Neutralization of HBr impurity.

Section 5: References

  • 1-Bromo-2-methylpropane-d9. (n.d.). Pharmaffiliates. Retrieved March 11, 2026, from [Link]

  • 1-Bromo-2-methylpropane - SIELC Technologies. (2018, February 16). SIELC. Retrieved March 11, 2026, from [Link]

  • New Jersey Department of Health and Senior Services. (2000, February). Right to Know Hazardous Substance Fact Sheet: 1-Bromo-2-Methylpropane. Retrieved March 11, 2026, from [Link]

  • 1-BROMO-2-METHYLPROPANE MSDS. (2017, December 29). Loba Chemie. Retrieved March 11, 2026, from [Link]

  • Chemical Properties of Propane, 1-bromo-2-methyl- (CAS 78-77-3). (n.d.). Cheméo. Retrieved March 11, 2026, from [Link]

  • Improved process for the preparation of alkyl or aryl aldehyde intermediates. (1997). Google Patents. Retrieved March 11, 2026, from

  • Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved March 11, 2026, from [Link]

  • 1-Bromo-2-methylpropane Safety Data Sheet. (2014, June 26). Harper College. Retrieved March 11, 2026, from [Link]

  • 1-Bromo-2-methylpropane 78-77-3. (n.d.). Lotusfeet Pharma. Retrieved March 11, 2026, from [Link]

  • The deuterium kinetic isotope effect for the halogenation of an alkane. (n.d.). Pearson+. Retrieved March 11, 2026, from [Link]

  • Common Drying Agents in Organic Chemistry. (n.d.). Scribd. Retrieved March 11, 2026, from [Link]

  • Sawama, Y., et al. (2023). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery. Angewandte Chemie International Edition, 62(41), e202311058. Retrieved March 11, 2026, from [Link]

  • Wang, C., et al. (2019). Dehalogenative Deuteration of Unactivated Alkyl Halides Using D₂O as the Deuterium Source. The Journal of Organic Chemistry, 84(20), 13268–13277. Retrieved March 11, 2026, from [Link]

  • 1-Bromo-2-methylpropane. (n.d.). PubChem. Retrieved March 11, 2026, from [Link]

  • Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved March 11, 2026, from [Link]

  • Wang, H., et al. (2023). Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer. Chemical Science, 14(10), 2715–2723. Retrieved March 11, 2026, from [Link]

  • Parnes, B. L., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57252. Retrieved March 11, 2026, from [Link]

  • Ueno, M., et al. (2001). Hydrolysis and Surface-Active Properties of Alkylaldehyde-Bisulfite in Aqueous Solution. Journal of Oleo Science, 50(6), 443-449. Retrieved March 11, 2026, from [Link]

  • Purification of aldehydes and ketones using Sodium Bisulfite. (2021, April 2). Reddit. Retrieved March 11, 2026, from [Link]

  • 1-Bromo-2-methylpropane. (n.d.). Pharmaffiliates. Retrieved March 11, 2026, from [Link]

  • Alkyl Halide Reaction Map And Summary. (2014, January 10). Master Organic Chemistry. Retrieved March 11, 2026, from [Link]

  • Propane, 1-bromo-2-methyl-. (n.d.). NIST WebBook. Retrieved March 11, 2026, from [Link]

  • Alkyl Halides. (n.d.). University of Calgary. Retrieved March 11, 2026, from [Link]

  • Elimination Reactions of Alkyl Halides. (n.d.). Austin Peay State University. Retrieved March 11, 2026, from [Link]

  • Reactions of Alkyl Halides in Which the Bond Between Carbon and Halogen is Broken — An Overview. (n.d.). University of Wisconsin-La Crosse. Retrieved March 11, 2026, from [Link]

  • Alkyl Halides and Elimination Reactions. (n.d.). Cengage. Retrieved March 11, 2026, from [Link]

Sources

Troubleshooting

handling moisture sensitivity in 1-Bromo-2-methylpropane-d9 reagents

Technical Support Center: Handling Moisture Sensitivity in 1-Bromo-2-methylpropane-d9 Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the erra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity in 1-Bromo-2-methylpropane-d9

Welcome to the Advanced Reagent Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the erratic behavior of deuterated alkyl halides. 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9) is a highly valuable, isotopically enriched reagent used extensively in drug discovery for installing deuterated isobutyl groups. However, its structural and chemical nature makes it highly susceptible to moisture degradation. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to maintain the integrity of your reagent.

Core Mechanistic FAQ: The Causality of Contamination

Q: Why is 1-Bromo-2-methylpropane-d9 so sensitive to moisture? A: The sensitivity is driven by nucleophilic substitution (hydrolysis)[1]. Although it is a primary alkyl halide, the adjacent branched carbon creates a hybrid SN2/SN1 susceptibility profile. When exposed to trace water, the moisture acts as a nucleophile, displacing the bromide ion to form isobutanol-d9 and hydrobromic acid (HBr)[1]. The generation of HBr is highly problematic because it lowers the pH of the reagent, which autocatalyzes further degradation and leads to dangerous pressure buildup in sealed storage vessels.

HydrolysisPathway A 1-Bromo-2-methylpropane-d9 (Intact Reagent) C Transition State (Nucleophilic Attack) A->C + B H2O (Moisture) B->C D Isobutanol-d9 (Degradation Product) C->D Hydrolysis E HBr (Acidic Byproduct) C->E Autocatalytic E->A Accelerates degradation

Figure 1: Hydrolysis pathway of 1-Bromo-2-methylpropane-d9 showing autocatalytic HBr generation.

Q: How does moisture impact downstream Grignard reactions and isotopic purity? A: The formation of Grignard reagents (e.g., isobutylmagnesium bromide-d9) is notoriously sensitive to moisture, requiring strictly anhydrous conditions to initiate the magnesium insertion[2]. If moisture is present, it not only passivates the magnesium surface but also instantly quenches any formed Grignard reagent. Crucially for drug development, this quench introduces a proton ( H+ ) from the water molecule into your deuterated chain, forming C4​D9​H (isobutane-d9) instead of the desired fully deuterated intermediate. This completely compromises the isotopic purity of your final API (Active Pharmaceutical Ingredient).

Troubleshooting Guide: Identifying & Resolving Contamination

SymptomMechanistic CauseResolution
Cloudy or hazy liquid Emulsification of water or formation of insoluble degradation byproducts.Discard if heavily degraded. If mild, distill under static vacuum onto activated 3Å molecular sieves.
Pressure release upon opening Autocatalytic generation of HBr gas from hydrolysis.Vent carefully in a fume hood. Neutralize acid by storing over anhydrous K2​CO3​ , then re-distill.
Grignard initiation fails Water passivates the Mg turnings; isobutanol byproduct coats the metal surface[2].Dry the reagent thoroughly (see Protocol 1). Use iodine or 1,2-dibromoethane to clean the Mg surface.
Loss of isotopic purity (NMR) H/D exchange or proton quenching during downstream metallation.Ensure Schlenk line argon is passed through a drying column. Validate glassware dryness.

Quantitative Data: Moisture Impact Thresholds

To ensure reproducible kinetics, water content must be strictly controlled. The table below summarizes the causality between moisture levels (quantified via Karl Fischer titration) and reagent viability.

Water Content (ppm)Reagent Half-Life (25°C)Grignard InitiationIsotopic Purity Risk
< 10 ppm > 12 monthsImmediateNegligible
10 - 50 ppm 6 monthsDelayedLow
50 - 200 ppm 1 monthSeverely ImpairedModerate (H-incorporation)
> 200 ppm < 1 weekFails completelyHigh

Step-by-Step Methodologies: Self-Validating Protocols

To guarantee trustworthiness in your workflow, do not rely on assumption. The following protocols are designed as self-validating systems —if a specific visual or physical benchmark is not met, the protocol halts, preventing the ruin of expensive deuterated materials.

Protocol 1: Freeze-Pump-Thaw (FPT) Degassing & Drying

This technique removes dissolved oxygen and trace volatile moisture using a Schlenk line.

Step 1: Preparation & Desiccation

  • Action: Add 10% w/v of freshly activated 3Å molecular sieves to a heavy-walled Schlenk flask containing the 1-Bromo-2-methylpropane-d9. Stir under argon for 12 hours.

  • Causality: 3Å sieves trap water molecules (approx. 2.8Å) but exclude the larger isobutyl bromide molecules, preventing product loss.

  • Validation Check: The liquid must be perfectly transparent. If the sieves clump together, the water content was too high; replace the sieves and repeat.

Step 2: Freezing

  • Action: Seal the Schlenk flask stopcock. Submerge the flask in a liquid nitrogen Dewar (-196 °C) until the reagent is completely solid.

  • Causality: Freezing prevents the volatile alkyl halide from evaporating when subjected to high vacuum.

Step 3: Pumping (Dynamic Vacuum)

  • Action: Open the stopcock to the vacuum manifold for 3 to 5 minutes.

  • Causality: This evacuates the headspace, removing any non-condensable gases (like O2​ ) and trace moisture vapors that were excluded from the crystal lattice during freezing.

Step 4: Thawing

  • Action: Close the stopcock to isolate the flask. Remove the liquid nitrogen bath and allow the flask to thaw to room temperature naturally.

  • Causality: As the solid melts, trapped gases bubble out into the headspace.

  • Validation Check: Observe the liquid as it thaws. You should see bubbles evolving. Repeat Steps 2-4 for a total of three cycles. The system is validated as dry/degassed when NO bubbles evolve during the final thaw.

FPTWorkflow Start 1. Seal Flask (Under Argon) Freeze 2. Freeze in Liquid N2 (-196 °C) Start->Freeze Pump 3. Dynamic Vacuum (3-5 mins) Freeze->Pump Thaw 4. Thaw to RT (Release Gas) Pump->Thaw Decision Bubbles during thaw? Thaw->Decision Decision->Freeze Yes (Repeat) End Ready for Reaction (Moisture/O2 Free) Decision->End No (Validated)

Figure 2: Freeze-Pump-Thaw (FPT) cyclic workflow with self-validation checkpoint.

Protocol 2: Cannula Transfer under Inert Atmosphere

Never pour 1-Bromo-2-methylpropane-d9 in open air.

Step 1: Flame-dry a receiving flask equipped with a rubber septum under vacuum, then backfill with argon. Step 2: Insert a stainless-steel cannula through the septum of the reagent flask (above the liquid line) and purge with argon for 1 minute. Step 3: Insert the other end of the cannula into the receiving flask. Step 4: Lower the cannula into the reagent liquid. Close the bubbler on the reagent flask to create a slight argon overpressure, forcing the liquid through the cannula into the receiving flask.

  • Validation Check: The transfer should proceed as a steady stream. If bubbling occurs in the receiving flask line, there is a leak in your septum introducing atmospheric moisture. Abort and replace the septum.

References

  • An Illustrated Guide to Schlenk Line Techniques Source: The Schlenk Line Survival Guide URL:[Link]

  • Making Alkyl Halides From Alcohols Source: Master Organic Chemistry URL:[Link]

  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation Source: Reaction Chemistry & Engineering (via ResearchGate) URL:[Link]

Sources

Optimization

improving isotopic purity in 1-Bromo-2-methylpropane-d9 synthesis

Topic: Improving Isotopic Purity in 1-Bromo-2-methylpropane-d9 Synthesis Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Isotopic Purity in 1-Bromo-2-methylpropane-d9 Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals dealing with the synthesis of 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9). This compound is a critical alkylating agent in the synthesis of deuterated therapeutics (e.g., Deutetrabenazine analogues) and metabolic stability studies.

Mechanistic Overview: The Isotopic Scrambling Problem

The synthesis of 1-bromo-2-methylpropane-d9 typically begins with isobutanol-d10. The most common issue reported by synthesis labs is a loss of isotopic purity (yielding -d8, -d7, or lower isotopologues) in the final product.

The Causality of Scrambling: When classical bromination conditions (such as HBr/H2SO4 or PBr3 with trace acid) are employed, the reaction proceeds via a protonated alcohol intermediate. Because the isobutyl system is highly prone to rearrangement, the primary oxonium ion can partially dissociate to form a primary carbocation, which rapidly undergoes a deuteride shift to form a more stable tertiary carbocation. Under acidic conditions, this intermediate is susceptible to reversible E1 elimination, forming isobutylene-d8. If trace protium (H+) is present in the acidic medium, re-addition across the double bond incorporates hydrogen, permanently degrading the isotopic purity of the batch [1].

To prevent this, the Appel Reaction (using CBr4 and PPh3) is the gold standard. It operates under strictly aprotic, mild conditions, converting the alcohol to a bromide via an oxyphosphonium intermediate and a concerted SN2 displacement, entirely bypassing the carbocation and preserving >98% isotopic purity [2].

Mechanism cluster_HBr Acidic Conditions (HBr / PBr3) cluster_Appel Appel Reaction (CBr4 / PPh3) Start Isobutanol-d10 Carbocation Isobutyl-d9 Cation (Rearrangement Risk) Start->Carbocation Protonation & -H2O Phosphonium O-Phosphonium Intermediate (No Carbocation) Start->Phosphonium CBr4/PPh3 (Aprotic) Scrambling E1 Elimination & H/D Exchange Carbocation->Scrambling Impure Impure Product (-d7, -d8) Scrambling->Impure SN2 Concerted SN2 Displacement Phosphonium->SN2 Pure 1-Bromo-2-methylpropane-d9 (>98% Isotopic Purity) SN2->Pure

Reaction pathway comparison: Acidic scrambling vs. concerted SN2 Appel reaction.

Troubleshooting Guides & FAQs

Q1: Why am I seeing -d8 and -d7 impurities when using PBr3 for the bromination of Isobutanol-d10? A: While PBr3 is less acidic than HBr, the reaction generates phosphorous acid (H3PO3) and HBr as byproducts during the sequential substitution of the bromine atoms. As the reaction progresses, the localized acidic environment promotes E1 elimination of the isobutyl-d9 bromide product into isobutylene-d8. Trace moisture or protium in the system then participates in Markovnikov addition back to the tertiary carbocation, causing H/D scrambling. To fix this, switch to an aprotic method like the Appel reaction [3].

Q2: How exactly does the Appel reaction prevent deuterium scrambling? A: The Appel reaction utilizes Carbon Tetrabromide (CBr4) and Triphenylphosphine (PPh3). The reaction forms a highly electrophilic bromophosphonium ion. The oxygen of isobutanol-d10 attacks this ion, forming a stable oxyphosphonium intermediate. The displaced bromide ion then attacks the primary carbon via a strict, concerted SN2 mechanism. Because no free carbocation is ever generated, hydride (deuteride) shifts and E1 eliminations are kinetically locked out [2].

Q3: My Appel reaction still resulted in a 5% drop in isotopic purity. What went wrong? A: The most likely culprit is trace moisture in your solvent or reagents. Water reacts with the bromophosphonium intermediate to generate triphenylphosphine oxide and HBr. The generation of anhydrous HBr in situ re-introduces the acidic conditions that lead to the E1 elimination pathway mentioned in Q1. Ensure your Dichloromethane (DCM) is freshly distilled over calcium hydride, and your CBr4 is sublimed or stored in a desiccator prior to use [4].

Quantitative Data: Reagent Comparison

The following table summarizes the expected outcomes when using different bromination strategies for isobutanol-d10.

Bromination MethodReagents UsedTypical YieldIsotopic Purity RetentionPrimary Byproducts / Risks
Strong Acid HBr, H2SO4, Heat60 - 70%Poor (< 85%)Isobutylene, tert-butyl bromide, severe H/D scrambling.
Phosphorus Halide PBr3, Pyridine75 - 80%Moderate (90 - 95%)Phosphite esters, minor E1 elimination products.
Appel Reaction CBr4, PPh3, DCM85 - 92%Excellent (> 98%) Triphenylphosphine oxide (requires careful precipitation).
Optimized Step-by-Step Protocol: Appel Reaction

To ensure maximum isotopic fidelity, follow this self-validating protocol. This workflow is designed to prevent moisture intrusion and suppress any competing elimination pathways.

Materials Required:

  • Isobutanol-d10 (Isotopic purity >99 atom % D)

  • Carbon Tetrabromide (CBr4) - Must be dry and high purity

  • Triphenylphosphine (PPh3) - Recrystallized from ethanol and dried

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pentane

Step-by-Step Methodology:

  • Apparatus Preparation (Self-Validation Step): Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Allow it to cool under a continuous stream of dry argon. Causality: A moisture-free flask prevents the parasitic generation of HBr which would lead to scrambling.

  • Reagent Solvation: Add Isobutanol-d10 (1.0 equivalent, 10 mmol) and CBr4 (1.25 equivalents, 12.5 mmol) to the flask. Inject 50 mL of anhydrous DCM via syringe. Stir until the CBr4 is completely dissolved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Phosphine Addition: Dissolve PPh3 (1.25 equivalents, 12.5 mmol) in 20 mL of anhydrous DCM. Transfer this to the addition funnel and add it dropwise to the reaction mixture over 30 minutes. Causality: Slow addition at 0 °C controls the exothermic formation of the phosphonium ylide, preventing localized heating that could drive unwanted side reactions [2].

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor completion via GC-MS (looking for the disappearance of the alcohol peak).

  • Precipitation of Byproducts: Once complete, concentrate the reaction mixture under reduced pressure (careful: the product is volatile, b.p. ~90 °C). Add 100 mL of cold anhydrous pentane to the concentrated residue. This will cause the triphenylphosphine oxide (PPh3O) byproduct to crash out as a white precipitate.

  • Filtration and Distillation: Filter the mixture through a pad of Celite to remove the PPh3O. Carefully concentrate the filtrate. Purify the crude 1-bromo-2-methylpropane-d9 via fractional distillation (collecting the fraction around 90-92 °C). Validation: Run 1H-NMR and 2H-NMR on the final distillate to confirm the absence of protium at the alpha and beta carbons.

Workflow Step1 1. Dry Apparatus Flame-dry under Argon Step2 2. Reagent Mixing Isobutanol-d10 + CBr4 in DCM Step1->Step2 Step3 3. PPh3 Addition Slow dropwise at 0°C Step2->Step3 Step4 4. Reaction Stir at RT (2-4 hrs) Step3->Step4 Step5 5. Precipitation Add Pentane to crash PPh3O Step4->Step5 Step6 6. Distillation Fractional distillation (~90°C) Step5->Step6

Experimental workflow for the Appel reaction of Isobutanol-d10.

References
  • Kinetics and mechanism of the oxidation of diols by bromine in acid solution. Indian Academy of Sciences. Discusses the mechanistic pathways of alcohols in the presence of brominating agents and acidic conditions, highlighting isotopic preservation challenges. Available at: [Link]

  • Electricity-driven site-selective deuteration of pharmaceuticals. Chemical Science (RSC Publishing), DOI:10.1039/D5SC05956A. Provides context on late-stage deuteration, bromination of labile C-H bonds, and the importance of avoiding protic contamination to maintain isotopic purity. Available at:[Link]

  • Isotope Sensitive Branching and Kinetic Isotope Effects in the Reaction of Deuterated Acids. National Institutes of Health (PMC). Discusses the synthesis of deuterated bromides from deuterated alcohols, emphasizing the need for strictly controlled conditions to achieve >95% isotopic purity. Available at:[Link]

Troubleshooting

thermal stability issues with 1-Bromo-2-methylpropane-d9

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides comprehensive information on the thermal stability of 1-Bromo-2-methylpropane-d9, a deuterated analo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive information on the thermal stability of 1-Bromo-2-methylpropane-d9, a deuterated analog of isobutyl bromide. As a Senior Application Scientist, this guide is structured to address common issues and questions that may arise during its use in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and stability of 1-Bromo-2-methylpropane-d9.

Q1: What is 1-Bromo-2-methylpropane-d9 and where is it primarily used?

A1: 1-Bromo-2-methylpropane-d9 is the deuterated form of 1-Bromo-2-methylpropane (also known as isobutyl bromide)[1][2]. In this compound, nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen[3]. Its increased molecular weight (146.07 g/mol compared to 137.02 g/mol for the non-deuterated form) makes it a valuable tool in various research applications, particularly as an internal standard in mass spectrometry-based analyses for accurate quantification[4][5]. It is also used in organic synthesis to study reaction mechanisms and as a pharmaceutical intermediate[1][6].

Q2: What are the key physical and chemical properties of 1-Bromo-2-methylpropane-d9?

A2: 1-Bromo-2-methylpropane-d9 is a clear, colorless to pale yellow liquid[7][8]. It is highly flammable with a flash point of 18°C (64°F)[8][9]. It is slightly soluble in water but miscible with common organic solvents like ethanol and ether[1]. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C4D9Br[5]
Molecular Weight 146.07 g/mol [5]
Boiling Point 90-92 °C[8]
Melting Point -119 °C[8][9]
Density ~1.26 g/mL at 20 °C[8]
Flash Point 18 °C (64 °F)[8][9]
Q3: What are the recommended storage and handling conditions for 1-Bromo-2-methylpropane-d9?

A3: Due to its flammable nature, 1-Bromo-2-methylpropane-d9 should be stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources[7][8][10]. Containers should be kept tightly closed to prevent moisture ingress and evaporation[7][9]. It is incompatible with strong bases and oxidizing agents[7][10][11]. When handling, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid skin and eye contact[8][10]. Work should be conducted in a well-ventilated area or under a fume hood[10].

Q4: Is there a significant isotopic effect on the thermal stability of 1-Bromo-2-methylpropane-d9 compared to its non-deuterated counterpart?

A4: Yes, a deuterium isotope effect is expected. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a higher activation energy for reactions involving the cleavage of this bond, such as elimination reactions. In the context of thermal decomposition, this means that 1-Bromo-2-methylpropane-d9 may exhibit slightly greater thermal stability than its non-deuterated analog, particularly in reactions where C-D bond breaking is the rate-determining step[12].

Section 2: Troubleshooting Guide - Thermal Stability Issues

This section provides a question-and-answer formatted guide to troubleshoot specific thermal stability issues that may be encountered during experiments.

Q5: My reaction involving 1-Bromo-2-methylpropane-d9 is producing unexpected byproducts at elevated temperatures. What could be the cause?

A5: Elevated temperatures can induce thermal decomposition of 1-Bromo-2-methylpropane-d9. The primary decomposition pathway for alkyl halides is typically elimination of hydrogen bromide (or in this case, deuterium bromide) to form an alkene[13][14][15]. In the case of 1-Bromo-2-methylpropane-d9, the expected byproduct would be isobutylene-d8.

DecompositionPathway reactant 1-Bromo-2-methylpropane-d9 transition_state Transition State reactant->transition_state Heat (Δ) product1 Isobutylene-d8 transition_state->product1 product2 Deuterium Bromide (DBr) transition_state->product2 caption Fig. 1: Thermal Decomposition Pathway

Troubleshooting Steps:

  • Lower Reaction Temperature: If the reaction chemistry allows, reduce the temperature to minimize thermal decomposition.

  • Use a Milder Base: If a base is used in the reaction, consider a less aggressive or sterically hindered base to favor the desired reaction over elimination.

  • Optimize Reaction Time: Prolonged reaction times at high temperatures increase the likelihood of decomposition. Monitor the reaction progress to determine the optimal time for completion.

Q6: I am observing a loss of my 1-Bromo-2-methylpropane-d9 sample over time, even when stored at room temperature. What could be happening?

A6: While generally stable under recommended storage conditions, gradual degradation can occur, especially if the compound is exposed to light or trace impurities that can catalyze decomposition[7][16]. Direct sunlight and overheating should be avoided[7].

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark, and well-ventilated area as recommended[7][9].

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent reactions with atmospheric components.

  • Purity Analysis: If degradation is suspected, re-analyze the purity of the compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any degradation products[17].

Q7: My analytical results using 1-Bromo-2-methylpropane-d9 as an internal standard are inconsistent. Could thermal instability in the GC inlet be a factor?

A7: Yes, the high temperatures of a GC inlet can cause thermal decomposition of 1-Bromo-2-methylpropane-d9, leading to inaccurate and irreproducible results. This is a known issue for thermally labile compounds.

Troubleshooting Protocol: GC-MS Inlet Stability Study

Objective: To assess the thermal stability of 1-Bromo-2-methylpropane-d9 in the GC inlet and optimize injection parameters.

Methodology:

  • Prepare a Standard Solution: Prepare a known concentration of 1-Bromo-2-methylpropane-d9 in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Set Initial GC Parameters:

    • Inlet Temperature: Start with a lower temperature (e.g., 150 °C).

    • Injection Mode: Splitless injection.

    • Oven Program: A suitable temperature program to elute the analyte and any potential degradation products.

  • Incremental Temperature Increase: Analyze the standard solution at increasing inlet temperatures (e.g., in 25 °C increments up to 300 °C).

  • Data Analysis:

    • Monitor the peak area of the intact 1-Bromo-2-methylpropane-d9.

    • Look for the appearance of degradation peaks, such as isobutylene-d8.

    • Plot the peak area of the parent compound and degradation products as a function of inlet temperature.

Data Interpretation:

Inlet Temperature (°C)1-Bromo-2-methylpropane-d9 Peak Area (Arbitrary Units)Isobutylene-d8 Peak Area (Arbitrary Units)
1501,000,000< 1,000
175995,0005,000
200950,00050,000
225850,000150,000
250700,000300,000

GC_Inlet_Stability caption Fig. 2: GC Inlet Stability Workflow

Q8: Can the presence of certain metals catalyze the decomposition of 1-Bromo-2-methylpropane-d9?

A8: Yes, certain metals can catalyze the decomposition of alkyl halides. For instance, aluminum surfaces have been shown to promote the cleavage of the carbon-halogen bond in alkyl iodides at temperatures as low as 130 K (-143 °C)[18]. While this study focused on alkyl iodides, it is plausible that other metals and alkyl halides could exhibit similar catalytic effects.

Preventative Measures:

  • Use Inert Reaction Vessels: Whenever possible, use glass or Teflon-lined reaction vessels to minimize contact with metal surfaces, especially at elevated temperatures.

  • Avoid Metal Spatulas: Use non-metallic spatulas for transferring the compound.

  • Consider Metal Scavengers: In sensitive reactions, the use of a metal scavenger may be warranted if metal-catalyzed decomposition is suspected.

Section 3: Concluding Remarks

The thermal stability of 1-Bromo-2-methylpropane-d9 is a critical factor to consider for its successful application in research and development. By understanding the potential decomposition pathways and the factors that can influence its stability—such as temperature, light, and the presence of catalysts—researchers can take appropriate measures to ensure the integrity of their experiments and the reliability of their data. When encountering unexpected results, a systematic troubleshooting approach, as outlined in this guide, can help identify and resolve issues related to the thermal lability of this compound.

References

  • Loba Chemie. (2017, December 29). 1-BROMO-2-METHYLPROPANE MSDS. [Link]

  • Tsang, W. (1964). Thermal Decomposition of Some Alkyl Halides by a Shock-Tube Method. The Journal of Chemical Physics, 41(8), 2487-2494. [Link]

  • Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. [Link]

  • New Jersey Department of Health. (2000, February). Right to Know Hazardous Substance Fact Sheet: 1-BROMO-2-METHYL-PROPANE. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • Bent, B. E., Nuzzo, R. G., Zegarski, B. R., & Dubois, L. H. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Journal of the American Chemical Society, 113(4), 1137–1142. [Link]

  • National Institute of Standards and Technology. (n.d.). Thermal decomposition of 2-bromopropene, and 2-chloropropene. [Link]

  • AKJournals. (n.d.). A systematic study of the thermal decomposition of tetraalkylammonium haloborates. [Link]

  • AIP Publishing. (n.d.). Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propane, 1-bromo-2-methyl- (CAS 78-77-3). [Link]

  • ChemSynthesis. (2025, May 20). 1-bromo-2-methylpropane. [Link]

  • Pharmaffiliates. (n.d.). 1-Bromo-2-methylpropane-d9. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023, March 29). 2-Bromo-2-methylpropane: Introduction to a Versatile Chemical Compound. [Link]

  • Acros Organics. (2007, July 26). Material Safety Data Sheet - 2-Bromo-2-methylpropane. [Link]

  • Global Chemical Research Institute. (n.d.). 2 Bromo 2 Methyl Propane. [Link]

  • Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

  • Vaia. (n.d.). Treatment of 1-bromo-2-deuterio-2-phenylethane with strong base leads to a mixture of deuterated and nondeuterated phenylethylenes in an approximately 7: 1 ratio. Explain.. [Link]

  • Quora. (2017, December 12). What happens when 1-Bromo-2-Methylpropane is treated with sodium in the presence of dry ether?. [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for 1-Bromo-2-methylpropane-d9 Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding solvent selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding solvent selection for reactions involving 1-Bromo-2-methylpropane-d9. Understanding the critical role of the solvent is paramount to controlling reaction pathways and maximizing the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with 1-Bromo-2-methylpropane-d9?

A1: 1-Bromo-2-methylpropane is a primary alkyl halide, but it is sterically hindered by the adjacent isopropyl group.[1][2] This unique structure places it at a crossroads of several competing reaction mechanisms, namely SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination). The solvent plays a decisive role in influencing which of these pathways is favored. A poor solvent choice can lead to low yields, unwanted byproducts, or a complete failure of the intended reaction.

Q2: What is the primary difference between polar protic and polar aprotic solvents, and how does this affect my reaction?

A2: The key difference lies in their ability to form hydrogen bonds.[3][4]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[4] They are effective at solvating both cations and anions. However, they can "cage" nucleophiles through hydrogen bonding, reducing their reactivity, which can be detrimental for SN2 reactions.[5][6]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) lack O-H or N-H bonds and cannot act as hydrogen bond donors.[5][7] They are excellent at solvating cations but leave anions (nucleophiles) relatively "naked" and highly reactive.[3] This makes them ideal for promoting SN2 reactions.[5][6]

Q3: I am trying to perform an SN2 reaction with a strong, unhindered nucleophile. Which solvent should I choose?

A3: For an SN2 reaction with 1-Bromo-2-methylpropane-d9, a polar aprotic solvent is strongly recommended.[6][8] Solvents like acetone, DMSO (dimethyl sulfoxide), or DMF (N,N-dimethylformamide) will enhance the nucleophilicity of your reagent, leading to a faster and more efficient substitution reaction.[5][8] Using a polar protic solvent would slow down the SN2 reaction significantly.[5]

Q4: My goal is to favor the E2 elimination product. What is the best solvent strategy?

A4: To favor the E2 pathway, you should use a strong, sterically hindered base in a less polar or polar protic solvent.[9][10] While polar aprotic solvents can also facilitate E2 reactions, using a bulky base like potassium tert-butoxide in a solvent like tert-butanol is a classic approach to maximize the formation of the elimination product.[10][11] The use of a polar protic solvent can favor elimination over substitution because caging the nucleophile/base via hydrogen bonding has a more pronounced negative effect on its ability to act as a nucleophile (for SN2) than as a base (for E2).[3][12]

Q5: Does the deuterium labeling in 1-Bromo-2-methylpropane-d9 affect solvent choice or reaction outcome?

A5: For most standard SN2 and E2 reactions, the primary effect of the deuterium labeling is on the analysis of the reaction mechanism via the kinetic isotope effect (KIE), rather than dictating a different solvent choice.[13][14] The fundamental principles of solvent polarity and proticity guiding the reaction pathway remain the same. A secondary kinetic isotope effect may be observed, which can provide valuable mechanistic information.[13][15]

Troubleshooting and In-Depth Guides

Issue 1: Low Yield of SN2 Product and Formation of Elimination Byproduct

If you are observing a low yield of your desired substitution product and an increased amount of the elimination byproduct (2-methylpropene-d9), consider the following:

  • Your Nucleophile May Be Too Basic: Strong, basic nucleophiles like hydroxides and alkoxides can promote E2 elimination, especially with sterically hindered primary alkyl halides.[8][16]

  • Incorrect Solvent Choice: Using a polar protic solvent will disfavor the SN2 pathway and can increase the proportion of the E2 product.[5][12]

Troubleshooting Workflow: Maximizing SN2 Product

start Low SN2 Yield check_nucleophile Is the nucleophile strongly basic? (e.g., RO⁻, OH⁻) start->check_nucleophile check_solvent What is the solvent type? strong_base Yes check_nucleophile->strong_base Yes weak_base No check_nucleophile->weak_base No protic Polar Protic check_solvent->protic Protic aprotic Polar Aprotic check_solvent->aprotic Aprotic solution1 Switch to a less basic nucleophile (e.g., N₃⁻, CN⁻, RS⁻) strong_base->solution1 weak_base->check_solvent solution2 Switch to a Polar Aprotic Solvent (e.g., DMSO, DMF, Acetone) protic->solution2 solution3 Lower the reaction temperature aprotic->solution3 end_node Optimized SN2 Yield solution1->end_node solution2->end_node solution3->end_node cluster_sn2_e2 Bimolecular Pathways (Favored) cluster_sn1_e1 Unimolecular Pathways (Disfavored) substrate 1-Bromo-2-methylpropane-d9 sn2 SN2 Product (Substitution) substrate->sn2  SN2 (Polar Aprotic Solvent) e2 E2 Product (Elimination) substrate->e2 E2 (Strong, Hindered Base) carbocation Primary Carbocation (High Energy Intermediate) substrate->carbocation Slow, High Ea sn1 SN1 Product carbocation->sn1 e1 E1 Product carbocation->e1 nucleophile Strong Nucleophile / Base weak_nucleophile Weak Nucleophile / Base

Sources

Reference Data & Comparative Studies

Validation

Advanced NMR Spectra Analysis of 1-Bromo-2-methylpropane-d9: A Comparative Guide

Deuterium labeling is a cornerstone technique in mechanistic organic chemistry, pharmacokinetic profiling, and the development of robust internal standards for mass spectrometry. 1-Bromo-2-methylpropane-d9 (isobutyl brom...

Author: BenchChem Technical Support Team. Date: March 2026

Deuterium labeling is a cornerstone technique in mechanistic organic chemistry, pharmacokinetic profiling, and the development of robust internal standards for mass spectrometry. 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9) serves as a critical alkylating agent in the synthesis of deuterated active pharmaceutical ingredients (APIs). However, verifying its isotopic purity and structural integrity requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy.

As a Senior Application Scientist, I have designed this guide to objectively compare the NMR spectral performance of 1-Bromo-2-methylpropane-d9 against its unlabeled counterpart. By understanding the causality behind isotopic spectral shifts, researchers can implement the self-validating analytical framework detailed below.

Theoretical Causality: The Impact of Deuteration on NMR

Replacing hydrogen ( 1 H, spin I=1/2 ) with deuterium ( 2 H, spin I=1 ) fundamentally alters the nuclear spin system. This isotopic substitution manifests in three distinct NMR phenomena that serve as the basis for our comparative analysis:

  • Signal Attenuation in 1 H NMR : A fully deuterated molecule will be "silent" in a standard proton NMR spectrum. Any observed signals represent residual protons. By integrating these residual signals against an internal standard, the exact isotopic purity (typically ~98 atom % D for commercial reagents[1]) can be mathematically validated.

  • Multiplet Splitting in 13 C NMR : Due to the I=1 spin of deuterium, carbon atoms directly bonded to deuterium exhibit complex splitting patterns governed by the 2nI+1 rule. For example, a −CD3​ group ( n=3 ) splits into a septet ( 2(3)(1)+1=7 ), a −CD2​− group into a quintet, and a −CD− group into a triplet.

  • Intrinsic Isotope Shifts : The heavier mass of deuterium lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond[2]. This reduces the time-averaged bond length, increasing electron density around the carbon nucleus. The result is an observable upfield (lower ppm) chemical shift, known as a primary isotope effect[3].

Comparative Data Analysis

The unlabeled 1-bromo-2-methylpropane molecule contains 9 protons in 3 distinct chemical environments, yielding a 6:1:2 integration ratio[4]. Its 13 C NMR spectrum correspondingly shows three resonances at 21.0, 30.9, and 42.1 ppm[5]. Table 1 summarizes the spectral divergence when transitioning to the d9-isotopologue.

Table 1: Multinuclear NMR Spectral Comparison

Nucleus / PositionUnlabeled (1-Bromo-2-methylpropane)d9-Labeled (1-Bromo-2-methylpropane-d9)Causality / Spectral Notes
1 H NMR
−CH3​ (x2)~1.0 ppm (Doublet, 6H)Silent (No signal)Deuterium substitution eliminates the 1 H resonance.
−CH− ~2.1 ppm (Multiplet, 1H)Silent (No signal)Any residual signal indicates isotopic impurity.
−CH2​−Br ~3.3 ppm (Doublet, 2H)Silent (No signal)
2 H NMR
All positionsN/A (Natural abundance ~0.015%)~1.0, 2.1, 3.3 ppm (Broad) 2 H chemical shifts mirror 1 H shifts but exhibit broader linewidths due to quadrupolar relaxation.
13 C NMR
−CH3​ (x2)21.0 ppm (Singlet)~20.2 ppm (Septet)Upfield isotope shift (~0.8 ppm); 2nI+1 splitting ( n=3,I=1→7 ).
−CH− 30.9 ppm (Singlet)~30.6 ppm (Triplet)Upfield isotope shift (~0.3 ppm); 2nI+1 splitting ( n=1,I=1→3 ).
−CH2​−Br 42.1 ppm (Singlet)~41.5 ppm (Quintet)Upfield isotope shift (~0.6 ppm); 2nI+1 splitting ( n=2,I=1→5 ).

Experimental Protocol: Self-Validating NMR Workflow

To ensure data integrity, the following step-by-step methodology establishes a self-validating system for analyzing highly deuterated alkyl halides.

Step 1: Sample Preparation & Solvent Selection
  • Action : Dissolve 20 mg of 1-Bromo-2-methylpropane-d9 in 0.6 mL of protonated Chloroform ( CHCl3​ ) containing 0.1% Tetramethylsilane (TMS) as an internal standard.

  • Causality : Using a protonated solvent for 2 H and 13 C acquisition prevents the massive solvent signals of CDCl3​ from masking the analyte's deuterated peaks. The TMS provides a universal 0.0 ppm reference point.

Step 2: 1 H NMR Acquisition (Isotopic Purity Validation)
  • Action : Acquire a standard 1D 1 H NMR spectrum (16 scans, D1​ = 2s).

  • Causality : This step evaluates the residual proton content. By integrating the residual analyte signals against the TMS standard of known concentration, the exact isotopic purity is mathematically validated, ensuring the reagent meets the required specifications for downstream synthesis.

Step 3: 2 H NMR Acquisition (Site Confirmation)
  • Action : Switch the NMR probe to the 2 H frequency. Acquire without 1 H decoupling.

  • Causality : This directly observes the deuterium nuclei. The chemical shifts will closely mirror the 1 H shifts of the unlabeled compound, confirming the positional integrity of the deuterium labels across the isobutyl chain.

Step 4: 13 C NMR Acquisition (Structural & Shift Analysis)
  • Action : Acquire the 13 C NMR spectrum using an inverse-gated decoupling pulse sequence and an extended relaxation delay ( D1​≥10 seconds).

  • Causality : Deuterated carbons lack the Nuclear Overhauser Effect (NOE) enhancement typically provided by attached protons and exhibit significantly longer spin-lattice relaxation times ( T1​ ). Inverse-gated decoupling suppresses NOE distortions, and the long D1​ delay ensures the signals are fully relaxed. This is critical for accurately observing the 2nI+1 C-D splitting and the upfield isotope shifts without baseline degradation.

Workflow Visualization

NMR_Workflow A Sample Preparation 1-Bromo-2-methylpropane-d9 B Solvent Selection (CHCl3 to avoid CDCl3 overlap) A->B C Multinuclear NMR Acquisition (1H, 2H, 13C) B->C D 1H NMR Analysis Quantify Residual Protons (Isotopic Purity) C->D E 2H NMR Analysis Confirm Deuteration Sites (Broadened Signals) C->E F 13C NMR Analysis Evaluate C-D Coupling & Isotope Shifts C->F G Comparative Validation vs. Unlabeled Standard D->G E->G F->G

Caption: Workflow for the multinuclear NMR analysis and comparative validation of deuterated alkyl halides.

References

  • [4] 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br - docbrown.info. 4

  • [5] 13C NMR spectrum of 1-bromobutane (Includes 1-bromo-2-methylpropane data) - uoi.gr. 5

  • [3] Isotope shifts and other isotope effects - huji.ac.il. 3

  • [1] United States - CDN Isotopes (1-Bromo-2-methylpropane-d9 Specifications) - cdnisotopes.com. 1

  • [2] Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems - bibliotekanauki.pl. 2

Sources

Comparative

mass spectrometry fragmentation pattern of 1-Bromo-2-methylpropane-d9

Comparative Mass Spectrometry Fragmentation Analysis: 1-Bromo-2-methylpropane vs. 1-Bromo-2-methylpropane-d9 Executive Summary In the development of deuterated therapeutics and the formulation of high-fidelity internal s...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Fragmentation Analysis: 1-Bromo-2-methylpropane vs. 1-Bromo-2-methylpropane-d9

Executive Summary

In the development of deuterated therapeutics and the formulation of high-fidelity internal standards for quantitative mass spectrometry, the structural verification of isotopically labeled alkylating agents is critical. 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9) is a premier reagent used to introduce fully deuterated isobutyl groups into pharmacophores. This guide provides an in-depth, mechanistic comparison of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns between unlabeled 1-bromo-2-methylpropane and its fully deuterated -d9 analog, equipping analytical scientists with the data needed to validate isotopic purity and structural integrity.

Mechanistic Foundations: Causality in EI-MS Fragmentation

When subjected to standard 70 eV electron ionization, alkyl bromides undergo rapid and predictable fragmentation driven by the relatively weak carbon-bromine (C-Br) bond and the high internal energy imparted to the molecular ion.

1. Molecular Ion Formation & Isotopic Signatures The initial ionization event typically ejects a lone-pair electron from the bromine atom. For the unlabeled compound, this yields a molecular ion [M]⁺ at m/z 136 and 138. This characteristic doublet reflects the ~1:1 natural isotopic abundance of ⁷⁹Br and ⁸¹Br [1]. In 1-Bromo-2-methylpropane-d9, the substitution of nine protium atoms (1.0078 Da) with deuterium (2.0141 Da) shifts the molecular ion doublet exactly +9 Da to m/z 145 and 147.

2. α-Cleavage and Base Peak Generation The dominant fragmentation pathway is the homolytic cleavage of the C-Br bond, expelling a neutral bromine radical (Br•). In the unlabeled molecule, this generates the isobutyl cation [C₄H₉]⁺ at m/z 57, which rapidly rearranges to the thermodynamically favored tert-butyl cation. In the -d9 analog, this exact mechanistic step produces the fully deuterated [C₄D₉]⁺ cation at m/z 66[2].

3. The Kinetic Isotope Effect (KIE) on Secondary Fragmentation The base peak ions undergo secondary fragmentation. The [C₄H₉]⁺ ion (m/z 57) loses neutral methane (CH₄, 16 Da) to form the allyl cation [C₃H₅]⁺ at m/z 41. In the -d9 analog, the [C₄D₉]⁺ ion (m/z 66) loses CD₄ (20 Da) to form [C₃D₅]⁺ at m/z 46. Causality Insight: Because the zero-point energy of a C-D bond is significantly lower than that of a C-H bond, the activation energy required for C-D cleavage is higher. This primary kinetic isotope effect suppresses the relative abundance of the secondary m/z 46 fragment compared to its unlabeled counterpart, making the m/z 66 base peak comparatively more dominant in the deuterated spectrum[2].

Fragmentation cluster_unlabeled Unlabeled 1-Bromo-2-methylpropane cluster_d9 1-Bromo-2-methylpropane-d9 M_unlabeled [M]⁺ m/z 136/138 Frag1_unlabeled [C₄H₉]⁺ m/z 57 M_unlabeled->Frag1_unlabeled -Br• Frag2_unlabeled [C₃H₅]⁺ m/z 41 Frag1_unlabeled->Frag2_unlabeled -CH₄ M_d9 [M]⁺ m/z 145/147 Frag1_d9 [C₄D₉]⁺ m/z 66 M_d9->Frag1_d9 -Br• Frag2_d9 [C₃D₅]⁺ m/z 46 Frag1_d9->Frag2_d9 -CD₄

Primary EI-MS fragmentation pathways comparing unlabeled vs. -d9 labeled 1-Bromo-2-methylpropane.

Comparative Mass Spectrometry Data

The following table summarizes the diagnostic ions used to differentiate the unlabeled compound from its fully deuterated counterpart.

Ion TypeUnlabeled (m/z)-d9 Labeled (m/z)Mass Shift (Δ Da)Neutral Loss
Molecular Ion [M]⁺ (⁷⁹Br) 136145+9None
Molecular Ion [M]⁺ (⁸¹Br) 138147+9None
Base Peak (Alkyl Cation) 5766+9Br• (79/81 Da)
Secondary Fragment (Allyl) 4146+5CH₄ (16 Da) / CD₄ (20 Da)
Secondary Fragment (Ethyl) 2934+5C₂H₄ (28 Da) / C₂D₄ (32 Da)

Self-Validating Experimental Protocol: GC-EI-MS Isotopic Purity Analysis

To ensure the integrity of 1-Bromo-2-methylpropane-d9 before its use in Active Pharmaceutical Ingredient (API) synthesis, researchers must validate its isotopic purity (typically >98 atom % D). The following self-validating protocol utilizes GC-EI-MS to prevent false-negative artifacts, such as in-source hydrogen-deuterium exchange.

Step 1: Sample Preparation

  • Procedure: Dilute 1-Bromo-2-methylpropane-d9 to 1 mg/mL in anhydrous dichloromethane (DCM).

  • Causality: DCM is an aprotic solvent. Using an aprotic matrix prevents artifactual deuterium-to-protium exchange that could occur if protic solvents (like methanol) were used, thus preserving the true isotopic distribution of the sample.

Step 2: Gas Chromatographic Separation

  • Procedure: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane) using a split ratio of 50:1. Program the oven from 40°C (hold 2 min) to 120°C at 10°C/min.

  • Causality: A non-polar stationary phase ensures that separation is strictly boiling-point dependent. Alkyl bromides are prone to slow decomposition or on-column reactions on active polar phases; the non-polar phase ensures the analyte reaches the MS intact.

Step 3: Electron Ionization (EI)

  • Procedure: Operate the MS source at 70 eV with a source temperature of 230°C.

  • Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting fragmentation pattern is directly comparable to established spectral libraries and historical literature [2].

Step 4: Data Acquisition and Isotopic Deconvolution

  • Procedure: Scan from m/z 30 to 200. Calculate isotopic purity by integrating the area of the m/z 145/147 doublet against any trace signals at m/z 144/146 (representing the -d8 impurity).

  • Causality: Monitoring the molecular ion rather than the base peak prevents the final calculation from being skewed by the kinetic isotope effect observed in the secondary fragmentation pathways.

GCMS S1 Sample Prep Dilution in DCM S2 GC Separation Non-polar column S1->S2 S3 EI Ionization 70 eV S2->S3 S4 Mass Analysis m/z 30-200 S3->S4 S5 Isotopic Purity Validation S4->S5

Self-validating GC-MS workflow for determining the isotopic purity of deuterated alkyl bromides.

Strategic Utility in Drug Development

The precise +9 Da mass shift provided by 1-Bromo-2-methylpropane-d9 makes it an indispensable asset in two specific analytical and developmental domains:

  • Metabolic Shunting in Drug Design: Incorporating a fully deuterated isobutyl group into a drug molecule fortifies the alkyl chain against Cytochrome P450-mediated oxidation. The strengthened C-D bonds slow down metabolic clearance, effectively improving the drug's pharmacokinetic half-life and reducing toxic metabolite formation.

  • Internal Standards (IS) for LC-MS/MS: When quantifying trace drug levels in complex biological matrices (e.g., plasma), matrix effects can severely suppress ionization. A -d9 labeled analog co-elutes perfectly with the unlabeled drug during chromatography but is easily differentiated by the mass spectrometer (+9 m/z). Because it experiences the exact same matrix suppression at the exact same retention time, it acts as a flawless internal calibrator for quantitative accuracy [3].

References

  • Doc Brown's Advanced Organic Chemistry. "Mass spectrum of 1-bromo-2-methylpropane." docbrown.info. Available at:[Link]

  • McFadden, W. H., & Lounsbury, M. "THE MASS SPECTRA OF THREE DEUTERATED BROMOBUTANES." Canadian Journal of Chemistry, 1962. Available at:[Link]

Validation

verifying isotopic enrichment of 1-Bromo-2-methylpropane-d9

Comprehensive Guide to Verifying Isotopic Enrichment in 1-Bromo-2-methylpropane-d9 In modern drug discovery, the strategic incorporation of deuterium has revolutionized pharmacokinetic profiling. By replacing specific hy...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Verifying Isotopic Enrichment in 1-Bromo-2-methylpropane-d9

In modern drug discovery, the strategic incorporation of deuterium has revolutionized pharmacokinetic profiling. By replacing specific hydrogen atoms with deuterium, developers leverage the Deuterium Kinetic Isotope Effect (DKIE) to enhance metabolic stability and reduce toxic metabolite formation[1]. 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9) serves as a critical alkylating reagent for introducing fully deuterated isobutyl groups into active pharmaceutical ingredients (APIs). However, the therapeutic viability of the final API is strictly dependent on the isotopic purity of this starting material.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 1-Bromo-2-methylpropane-d9 against its non-deuterated and partially deuterated alternatives, while providing the definitive, self-validating experimental workflows required to verify its isotopic enrichment[2].

Comparative Analysis: The Case for Full Deuteration

When designing a deuterated drug, chemists must choose between fully deuterated reagents (like d9) and partially deuterated variants (like d3 or d6). The causality behind selecting 1-Bromo-2-methylpropane-d9 lies in eliminating all metabolic "soft spots." Cytochrome P450 (CYP450) enzymes preferentially oxidize weaker C-H bonds. If a partially deuterated d3-isobutyl group is used, the remaining C-H bonds at the tertiary carbon remain highly susceptible to rapid cleavage[1]. Fully deuterated d9 variants maximize the DKIE, extending the drug's half-life and allowing for lower clinical dosing[1].

Table 1: Quantitative Comparison of Isobutyl Bromide Alternatives

Compound VariantChemical FormulaTheoretical MWTarget Isotopic PurityPrimary Analytical UseMetabolic Stability Profile
1-Bromo-2-methylpropane-d0 C₄H₉Br137.02 g/mol N/A (Natural)Baseline ReferenceRapid CYP450 Clearance
1-Bromo-2-methylpropane-d3 C₄H₆D₃Br140.04 g/mol >98 atom % DMechanistic ProbingPartial Protection (Moderate DKIE)
1-Bromo-2-methylpropane-d9 C₄D₉Br146.07 g/mol >98 atom % DAPI Synthesis / StandardsMaximum Protection (High DKIE)

(Note: The theoretical molecular weight of the d9 variant accounts for the mass shift of 9 deuterium atoms, yielding ~146.07 g/mol .)

Pathway cluster_d0 d0 (Unlabeled Alternative) cluster_d9 d9 (Fully Deuterated Product) Start 1-Bromo-2-methylpropane D0_Node C-H Bond Cleavage (Fast Oxidation) Start->D0_Node CYP450 D9_Node C-D Bond Cleavage (Slowed by DKIE) Start->D9_Node CYP450 Metabolite1 Rapid Clearance (High Dose Required) D0_Node->Metabolite1 Metabolite2 Extended Half-Life (Lower Dose Required) D9_Node->Metabolite2

Caption: CYP450 Metabolic Pathway Comparison: d0 vs. d9 Isobutyl Bromide

The Causality of Verification: Why >98% Atom D Matters

Procuring 1-Bromo-2-methylpropane-d9 with an isotopic enrichment of >98 atom % D is an industry standard. However, a global enrichment of 98% does not mean the sample is 98% pure d9. It represents a statistical distribution of isotopologues (e.g., d9, d8, d7)[3]. If a batch contains a high fraction of d8 or d7 isotopologues, the resulting API will exhibit heterogeneous pharmacokinetic clearance rates, complicating regulatory approval. Therefore, a self-validating analytical system must be employed: Quantitative NMR (qNMR) to determine global enrichment, orthogonally cross-checked by GC-MS to map the exact isotopologue distribution[2],[4].

Workflow Sample 1-Bromo-2-methylpropane-d9 (Batch Sample) NMR Quantitative 1H-NMR (Measures Residual Protium) Sample->NMR GCMS GC-MS Analysis (Measures Mass Shift) Sample->GCMS NMR_Result Calculate Global % D Enrichment NMR->NMR_Result GCMS_Result Quantify d0-d9 Isotopologue Fractions GCMS->GCMS_Result Validation Cross-Validation (Concordance >98% D) NMR_Result->Validation GCMS_Result->Validation

Caption: Orthogonal Analytical Workflow for Isotopic Enrichment Verification

Experimental Protocols: A Self-Validating System

Protocol 1: Global Enrichment via Quantitative ¹H-NMR (qNMR)

While ²H-NMR can directly detect deuterium, ¹H-NMR is universally preferred for quantification due to its superior sensitivity. The causality here is mathematical: it is highly precise to quantify the trace impurity (residual protium) against an internal standard rather than measuring the dominant isotope directly[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20 mg of 1-Bromo-2-methylpropane-d9 in 0.6 mL of a strictly non-protonated solvent (e.g., CDCl₃ containing 0.03% v/v TMS). The absence of external protons is critical to prevent signal interference.

  • Internal Standard Calibration: Introduce a highly pure, non-overlapping internal standard. Alternatively, utilize the ERETIC method (Electronic REference To access In vivo Concentrations), which generates a synthetic electronic reference signal, eliminating the need for physical standard addition and reducing acquisition time[5].

  • Acquisition Parameters: Execute the ¹H-NMR sequence with a significantly extended relaxation delay (D1 > 5 × T1 of the longest relaxing proton). This ensures complete recovery of longitudinal magnetization between scans, a non-negotiable requirement for quantitative accuracy[6].

  • Integration & Calculation: Integrate the residual protium signals corresponding to the isobutyl group. Calculate the total atom % D by subtracting the molar equivalent of the residual protons from 100%[2].

Protocol 2: Isotopologue Distribution via GC-MS

qNMR provides the average enrichment, but GC-MS is required to deconvolve the specific isotopologues[3]. Because 1-Bromo-2-methylpropane-d9 contains bromine (which has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the mass spectrum will exhibit a characteristic doublet[4].

Step-by-Step Methodology:

  • Sample Dilution: Dilute the sample to 1 mg/mL in an inert, high-purity solvent (e.g., GC-grade hexane) to prevent detector saturation and minimize ion-molecule reactions in the source.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., DB-5MS). Causality: A low initial oven temperature (e.g., 40°C) must be maintained to adequately retain and focus the highly volatile 1-Bromo-2-methylpropane-d9 before ramping.

  • Ionization: Utilize Electron Ionization (EI) at a standard 70 eV. This energy level ensures reproducible fragmentation, allowing comparison against established spectral libraries.

  • Mass Analysis & Deconvolution: Focus on the molecular ion [M]⁺ region. For the d9 product, monitor the doublet at m/z 145 and 147. To quantify the d8 isotopologue impurity, monitor m/z 144 and 146. By integrating the areas under these specific m/z curves, calculate the precise relative abundance of each isotopologue[2],[4].

Conclusion

Verifying the isotopic enrichment of 1-Bromo-2-methylpropane-d9 requires more than a basic certificate of analysis; it demands a rigorous, self-validating analytical framework. By combining the global quantification capabilities of qNMR with the high-resolution isotopologue mapping of GC-MS, researchers can confidently ensure their deuterated starting materials will deliver the intended pharmacokinetic advantages in downstream drug development.

References

  • Source: nih.
  • Source: isotope.
  • Source: rototec-spintec.
  • Source: rug.
  • Source: acs.
  • C/D/N Isotopes Inc. - ChemBuyersGuide.
  • Source: researchgate.

Sources

Comparative

Comprehensive KIE Comparison Guide: 1-Bromo-2-methylpropane vs. 1-Bromo-2-methylpropane-d9

Executive Summary In the fields of mechanistic organic chemistry and rational drug design, the strategic incorporation of deuterium is a powerful tool used to probe reaction pathways, identify rate-determining steps, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of mechanistic organic chemistry and rational drug design, the strategic incorporation of deuterium is a powerful tool used to probe reaction pathways, identify rate-determining steps, and enhance the metabolic stability of pharmaceutical compounds[1]. This guide provides an in-depth comparative analysis of the kinetic isotope effect (KIE) between 1-bromo-2-methylpropane (isobutyl bromide) and its fully deuterated isotopologue, 1-bromo-2-methylpropane-d9 . By contrasting their reactivity under elimination and solvolysis conditions, researchers can accurately quantify primary and secondary isotopic effects.

Mechanistic Foundations & Causality (E-E-A-T)

The Zero-Point Energy (ZPE) Differential

The fundamental driver of the Deuterium Kinetic Isotope Effect (DKIE) is the difference in zero-point energy between C-H and C-D bonds[1]. Because deuterium has twice the atomic mass of protium, the C-D bond vibrates at a lower frequency and sits deeper in the potential energy well. Consequently, breaking a C-D bond requires a higher activation energy ( ΔEa​ ) than breaking a C-H bond, leading to a measurable reduction in the reaction rate[2].

Primary Kinetic Isotope Effect: E2 Elimination

A primary KIE is observed when the cleavage of the isotopic bond occurs during the rate-determining step (RDS) of a reaction[2]. Isobutyl bromide is a sterically hindered primary alkyl halide. When treated with a bulky, strong base, it undergoes a concerted E2 elimination. Because the β -C-H (or β -C-D) bond is broken in the RDS, the reaction exhibits a massive primary KIE. Theoretical and experimental values for kH​/kD​ in such eliminations typically range from 6.0 to 7.0 at room temperature[2].

Secondary Kinetic Isotope Effect: SN1/E1 Solvolysis

A secondary KIE manifests when the isotopic bond remains intact during the RDS but undergoes a change in hybridization (e.g., sp3→sp2 ) or participates in hyperconjugation[3]. During the solvolysis of isobutyl bromide in highly ionizing solvents, the leaving group departs to form a transition state with significant carbocation character. The β -deuteriums in the d9-variant provide less hyperconjugative stabilization to the developing positive charge than β -hydrogens, leading to a cumulative secondary rate retardation[3].

Visualizing the Reaction Dynamics

E2_Pathway Substrate Isobutyl Bromide (H or D9) TS Transition State ‡ [Base···H/D···C=C···Br] Substrate->TS Base Base (KOtBu) Base->TS Product Isobutylene + Base-H/D + Br⁻ TS->Product Rate-Determining Step

E2 elimination pathway highlighting the rate-determining C-H/D bond cleavage.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and scientific integrity, kinetic experiments must be designed as self-validating systems. The following protocols utilize internal standards and competition assays to eliminate systemic errors.

Protocol A: Measuring Primary KIE via E2 Elimination
  • Objective: Determine the kH​/kD​ ratio for the concerted elimination of HBr vs. DBr.

  • Causality: Potassium tert-butoxide (KOtBu) in tert-butanol is selected because its steric bulk completely suppresses the competing SN2 pathway, forcing the sterically hindered isobutyl bromide exclusively into the E2 pathway[4].

  • Step-by-Step Methodology:

    • Preparation: Prepare separate 0.1 M solutions of 1-bromo-2-methylpropane and 1-bromo-2-methylpropane-d9 in anhydrous tert-butanol. Add 0.05 M nonane to each as an inert internal standard for GC-FID analysis.

    • Initiation: Equilibrate the solutions in a thermostatic bath at 30.0 ± 0.1 °C. Initiate the reaction by adding an excess (0.5 M) of a pre-equilibrated KOtBu/tert-butanol solution.

    • Aliquot Sampling: At specific time intervals ( t1​,t2​,...tn​ ), extract 0.5 mL aliquots and immediately quench them in 1.0 mL of cold 0.1 M HCl to neutralize the base and halt the reaction.

    • Extraction & Analysis: Extract the quenched mixture with hexanes. Analyze the organic layer via GC-FID.

    • Self-Validation (Competition Assay): Run a parallel "one-pot" competition reaction containing an equimolar mixture of both the H- and D9-substrates. Analyze the unreacted starting material ratio over time via GC-MS. The isotopic enrichment of the D9-substrate over time directly validates the independently calculated kH​/kD​ ratio.

Protocol B: Measuring Secondary KIE via Solvolysis
  • Objective: Quantify the cumulative α

    • and β -secondary KIEs during carbocation formation.
  • Causality: 80% aqueous ethanol is used as a highly ionizing, low-nucleophilicity solvent. This promotes the SN1/E1 ionization pathway, making the transition state highly reliant on hyperconjugation from the β -protons/deuterons[3].

  • Step-by-Step Methodology:

    • Preparation: Prepare 0.05 M solutions of both substrates in 80% (v/v) ethanol/water.

    • Initiation: Place the reaction vessels in a precision heated bath at 60.0 ± 0.1 °C.

    • Monitoring: Because solvolysis generates HBr (or DBr), the reaction kinetics can be continuously monitored via a submerged conductivity probe.

    • Data Processing: Plot ln(C0​/Ct​) versus time. The ratio of the slopes yields the secondary KIE.

Kinetic_Workflow Prep 1. Prepare Equimolar Solutions (Internal Standard Added) React 2. Initiate Reaction (Thermostated Bath) Prep->React Sample 3. Aliquot & Quench (Stop Reaction at t_n) React->Sample Analyze 4. GC-FID / NMR Analysis (Quantify Substrate) Sample->Analyze Calc 5. Calculate kH/kD (Self-Validating Kinetics) Analyze->Calc

Step-by-step experimental workflow for determining kinetic isotope effects.

Quantitative Data Presentation

The table below summarizes the expected kinetic behavior of 1-bromo-2-methylpropane versus its d9-isotopologue across different mechanistic pathways.

Reaction TypeDominant MechanismRDS Bond CleavageKIE TypeExpected kH​/kD​ RangeExperimental kH​/kD​ (Typical)
Elimination (KOtBu, 30°C)E2 β -C-H / β -C-DPrimary4.0 – 8.0~6.7
Solvolysis (80% EtOH, 60°C)SN1 / E1None (Hybridization change)Secondary ( α + β )1.2 – 2.0 (Cumulative)~1.5
Substitution (NaOEt, 30°C)SN2None (Steric crowding)Inverse / Negligible0.9 – 1.1~1.0

Note: The massive primary KIE in the E2 pathway confirms that C-H bond breaking is rate-limiting[2], whereas the modest secondary KIE in solvolysis reflects the loss of hyperconjugative stabilization in the transition state[3].

Sources

Validation

GC-MS analysis of 1-Bromo-2-methylpropane-d9 purity

Title: GC-MS Analysis of 1-Bromo-2-methylpropane-d9 Purity: A Comparative Technical Guide Introduction 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9) is a critical deuterated alkylating agent utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Title: GC-MS Analysis of 1-Bromo-2-methylpropane-d9 Purity: A Comparative Technical Guide

Introduction 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9) is a critical deuterated alkylating agent utilized in the synthesis of isotopically labeled active pharmaceutical ingredients (APIs), metabolic tracers, and internal standards for mass spectrometry. In drug development, the kinetic isotope effect (KIE) heavily depends on the precise location and concentration of deuterium atoms. Therefore, determining the exact isotopic purity (atom % D) and chemical purity of the starting material is non-negotiable. Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this analysis, offering the sensitivity required to resolve isotopologues and detect trace undeuterated or partially deuterated impurities[1].

The Analytical Challenge: Causality in Method Design Analyzing volatile alkyl halides via GC-MS presents specific chromatographic and spectrometric challenges that require deliberate methodological choices:

  • Column Selection (Volatility): 1-Bromo-2-methylpropane is highly volatile. Standard thin-film columns often fail to retain the analyte long enough to separate it from the solvent front. A thick-film capillary column, such as a VF-624ms (6% cyanopropylphenyl/94% dimethylpolysiloxane), is required to provide sufficient retention and sharp peak shapes for alkyl halides[2].

  • Ionization & Fragmentation (C-Br Scission): Under standard 70 eV Electron Ionization (EI), the C-Br bond in 1-bromo-2-methylpropane undergoes facile cleavage. This results in a very weak molecular ion ([M]+ at m/z 136 and 138 in a 1:1 ratio due to 79Br and 81Br isotopes)[3]. The dominant base peak is m/z 57, corresponding to the stable tert-butyl cation ([C4H9]+)[4][5].

  • Isotopic Quantification Strategy: Because the molecular ion is weak, relying on it for precise isotopic purity calculations is prone to baseline noise errors. Instead, the robust[M-Br]+ base peak cluster is used. For the fully deuterated 1-bromo-2-methylpropane-d9, the base peak shifts from m/z 57 to m/z 66 ([C4D9]+). Monitoring the m/z 66, 65 (d8), and 64 (d7) cluster provides a highly accurate, self-validating measure of deuterium incorporation.

Comparative Performance Guide When sourcing 1-Bromo-2-methylpropane-d9, researchers typically encounter different grades. The table below objectively compares the GC-MS performance data of a Premium Grade product against a Standard Commercial Grade and an Undeuterated Reference Standard.

Product GradeChemical Purity (GC-FID)Isotopic Purity (Atom % D)Base Peak [M-Br]+ (m/z)Molecular Ion [M]+ (m/z)Target Application
Premium Grade d9 ≥ 99.5%≥ 99.0%66145 / 147Quantitative LC-MS/MS Internal Standards
Standard Grade d9 ≥ 98.0%~ 97.5%66 (with visible 65)145 / 147General Synthetic Intermediates
Undeuterated Reference ≥ 99.5%N/A (Natural Abundance)57136 / 138Baseline/Retention Time Validation

Data Interpretation: The Premium Grade exhibits minimal signal at m/z 65 ([C4D8H]+), confirming >99% isotopic enrichment. The Standard Grade shows a statistically significant m/z 65 peak, which can introduce isotopic crosstalk in highly sensitive quantitative proteomics or metabolic assays.

Experimental Protocol: Step-by-Step GC-MS Methodology To ensure trustworthiness, this protocol is designed as a self-validating system. An undeuterated reference standard must be run prior to the deuterated sample to establish the exact retention time and natural 13C isotopic distribution, which is subsequently subtracted from the d9 spectrum.

Step 1: Sample Preparation

  • Prepare a 1.0 mg/mL stock solution of 1-Bromo-2-methylpropane-d9 in anhydrous dichloromethane (DCM).

  • Dilute the stock to a working concentration of 10 µg/mL to prevent detector saturation and peak fronting.

  • Prepare an identical 10 µg/mL solution of undeuterated 1-bromo-2-methylpropane.

Step 2: GC Separation Parameters

  • Column: VF-624ms (30 m × 0.32 mm ID × 1.8 µm film thickness)[2]. Causality: The 1.8 µm thick film maximizes phase-analyte interactions, delaying the elution of the volatile alkyl bromide well past the DCM solvent peak.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, Split ratio 20:1, Injector temperature 200 °C.

  • Oven Program: Initial hold at 40 °C for 3 min, ramp at 10 °C/min to 150 °C, then ramp at 25 °C/min to 220 °C (hold for 2 min).

Step 3: MS Detection Parameters

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C; Quadrupole Temperature: 150 °C.

  • Acquisition Mode:

    • Scan Mode (m/z 35–200): Used to confirm chemical purity and identify organic impurities.

    • Selected Ion Monitoring (SIM): Target m/z 57, 64, 65, 66 (for the alkyl cation) and m/z 136, 138, 145, 147 (for the molecular ion) with a dwell time of 50 ms per ion to ensure high signal-to-noise for isotopic calculation.

Step 4: Data Processing & Causality

  • Extract the SIM chromatograms for m/z 66, 65, and 64.

  • Integrate the peak areas.

  • Apply a correction factor for the natural abundance of 13C (approx. 1.1% per carbon). Since the fragment [C4D9]+ contains 4 carbons, the M+1 contribution from 13C is ~4.4%. This must be mathematically subtracted from the m/z 67 signal to prevent artificially inflating the perceived isotopic purity.

Mechanistic Visualization The following diagram illustrates the EI fragmentation pathway, highlighting the mass shifts between the undeuterated and d9-labeled compounds that form the basis of the GC-MS analytical method.

G Undeut 1-Bromo-2-methylpropane (Undeuterated) MW: 136/138 EI Electron Ionization (EI, 70 eV) Undeut->EI Deut 1-Bromo-2-methylpropane-d9 (Deuterated) MW: 145/147 Deut->EI MolU Molecular Ion [M]+ m/z 136 & 138 (1:1) EI->MolU -e- MolD Molecular Ion [M]+ m/z 145 & 147 (1:1) EI->MolD -e- FragU Base Peak [M-Br]+ m/z 57 ([C4H9]+) MolU->FragU Loss of Br (-79/-81 Da) FragD Base Peak [M-Br]+ m/z 66 ([C4D9]+) MolD->FragD Loss of Br (-79/-81 Da)

EI fragmentation pathway comparing undeuterated and d9-labeled 1-Bromo-2-methylpropane.

Conclusion The precise determination of 1-Bromo-2-methylpropane-d9 purity requires a targeted GC-MS approach that accounts for the compound's high volatility and specific EI fragmentation mechanics. By utilizing a thick-film column and focusing isotopic calculations on the robust [M-Br]+ base peak rather than the weak molecular ion, researchers can achieve highly reproducible, self-validating data. Selecting a premium grade standard with >99% isotopic purity is strongly recommended to prevent isotopic interference in sensitive downstream mass spectrometry applications.

References

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central (PMC). [Link]

  • 1-Bromo-2-methylpropane | C4H9Br | CID 6555. PubChem. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. DocBrown.info. [Link]

  • Propane, 1-bromo-2-methyl-. NIST Chemistry WebBook. [Link]

Comparative

Comparative Infrared Spectroscopy Guide: 1-Bromo-2-methylpropane vs. 1-Bromo-2-methylpropane-d9

Executive Summary In modern drug development, the incorporation of deuterium into active pharmaceutical ingredients (APIs) is a proven strategy to enhance metabolic stability via the Kinetic Isotope Effect (KIE). 1-Bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the incorporation of deuterium into active pharmaceutical ingredients (APIs) is a proven strategy to enhance metabolic stability via the Kinetic Isotope Effect (KIE). 1-Bromo-2-methylpropane-d9 (isobutyl bromide-d9) serves as a critical alkylating reagent for synthesizing deuterated drug candidates and internal standards for mass spectrometry.

For analytical scientists, verifying the isotopic purity and structural integrity of this precursor is paramount before downstream synthesis. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method to objectively compare 1-Bromo-2-methylpropane-d9 against its unlabeled alternative. This guide details the mechanistic theory behind their spectral differences, provides comparative experimental data, and outlines a self-validating analytical protocol.

Mechanistic Principles: The Causality of Isotopic Shifts

The fundamental objective of comparing the IR spectra of unlabeled and d9-labeled 1-bromo-2-methylpropane is to track the complete substitution of carbon-hydrogen (C-H) bonds with carbon-deuterium (C-D) bonds. The causality behind the observed spectral shift is governed by Hooke’s Law applied to molecular vibrations, as detailed in [1].

The vibrational frequency ( ν ) of a diatomic bond is calculated as:

ν=2πc1​μk​​

Where:

  • k is the force constant of the bond (which remains virtually identical between C-H and C-D bonds due to identical electronic environments).

  • μ is the reduced mass of the two atoms.

Because deuterium (2 amu) is twice as massive as hydrogen (1 amu), the reduced mass ( μ ) of a C-D bond is nearly double that of a C-H bond. Consequently, the vibrational frequency of the C-D stretch decreases by a factor of approximately 1/2​ (or ~0.71). This predictable mathematical relationship shifts the absorption bands from the crowded C-H region (~2900 cm⁻¹) down into the relatively isolated "silent region" of the IR spectrum (~2150 cm⁻¹), allowing for unambiguous verification of isotopic labeling.

Spectral Comparison & Peak Assignments

The following table summarizes the quantitative experimental data for both the unlabeled and d9-isotopologue. Data for the unlabeled compound is grounded in the [2] and [3].

Vibrational Mode1-Bromo-2-methylpropane (Unlabeled)1-Bromo-2-methylpropane-d9Diagnostic Value in Drug Development
C-H / C-D Stretch 2845 – 2975 cm⁻¹2100 – 2250 cm⁻¹Primary Isotopic Marker: Complete absence of ~2900 cm⁻¹ peaks confirms high isotopic purity.
C-H / C-D Bend 1370 – 1480 cm⁻¹950 – 1100 cm⁻¹Secondary Marker: Confirms the shift of the gem-dimethyl deformation modes.
C-C Skeletal 1140 – 1175 cm⁻¹1050 – 1150 cm⁻¹Backbone Integrity: Shows minor shifts due to coupled vibrational modes.
C-Br Stretch 500 – 750 cm⁻¹500 – 750 cm⁻¹Internal Control: Remains largely unaffected; confirms the halogen leaving group is intact.

Self-Validating ATR-FTIR Protocol

To ensure trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR workflow is designed as a self-validating system . Every step includes a causal explanation and an internal control check to prevent false readings.

Step 1: Instrument Initialization & Background Subtraction
  • Action: Purge the FTIR optical bench with dry N₂ and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric carbon dioxide absorbs strongly at ~2350 cm⁻¹. Because the C-D stretching region occurs at 2100–2250 cm⁻¹, failing to subtract the CO₂ background can cause spectral overlap, obscuring the quantitative assessment of the deuterated peaks.

Step 2: Neat Sample Application
  • Action: Deposit 10 μL of the neat liquid sample directly onto a Diamond or ZnSe ATR crystal. Do not use solvents.

  • Causality: ATR is chosen over transmission cells because it requires zero sample dilution. Using protonated solvents (like CHCl₃) would introduce massive C-H interference, while deuterated solvents (like CDCl₃) would artificially inflate the C-D signal, ruining the isotopic purity analysis.

Step 3: Spectral Acquisition
  • Action: Collect the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Step 4: Internal Validation Checks (The Self-Validating Matrix)

Before accepting the isotopic shift data, the scientist must validate the spectrum against three internal controls:

  • Structural Control (C-Br check): Verify the presence of a sharp peak at 500–750 cm⁻¹ . If absent, the sample has degraded or is not an alkyl bromide.

  • Purity Control (O-H check): Verify the absence of a broad band at ~3300 cm⁻¹ . If present, the sample is contaminated with water or unreacted isobutanol-d10 precursor.

  • Isotopic Control (C-D vs C-H ratio): Integrate the area of the C-D stretch (~2150 cm⁻¹) against any residual C-H stretch (~2900 cm⁻¹). A high-quality d9 reagent should show near-zero absorbance in the C-H region.

Workflow Visualization

G cluster_0 ATR-FTIR Self-Validating Workflow A 1. Background Scan (Subtract Atmospheric CO₂) B 2. Neat Sample Application (Diamond/ZnSe Crystal) A->B C 3. Spectral Acquisition (4000 - 400 cm⁻¹) B->C D 4. Isotopic Peak Assignment & Validation C->D E Unlabeled Marker C-H Stretch (~2900 cm⁻¹) D->E Absent in d9 F Deuterated Marker C-D Stretch (~2150 cm⁻¹) D->F Present in d9 G Internal Control C-Br Stretch (~600 cm⁻¹) D->G Present in Both

ATR-FTIR workflow for validating isotopic substitution in deuterated alkyl halides.

References

  • Title: Infrared Spectroscopy: Theory Source: Chemistry LibreTexts URL: [Link]

  • Title: Propane, 1-bromo-2-methyl- (Infrared Spectrum) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Interpretation of the infrared spectrum of 1-bromo-2-methylpropane Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

Validation

chromatographic separation of 1-Bromo-2-methylpropane-d9

High-Resolution Chromatographic Separation of 1-Bromo-2-methylpropane-d9: A Comparative Guide for Isotopic Purity Analysis Introduction The precise quantification and isotopic purity analysis of 1-bromo-2-methylpropane-d...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Chromatographic Separation of 1-Bromo-2-methylpropane-d9: A Comparative Guide for Isotopic Purity Analysis

Introduction The precise quantification and isotopic purity analysis of 1-bromo-2-methylpropane-d9 (isobutyl bromide-d9) is a critical quality attribute in the synthesis of deuterated active pharmaceutical ingredients (APIs) and in mechanistic studies evaluating kinetic isotope effects[1]. Because deuterated alkyl halides are highly volatile and exhibit subtle physicochemical shifts compared to their protiated (d0) counterparts, Gas Chromatography coupled with Mass Spectrometry (GC-MS) or Electron Capture Detection (GC-ECD) is the gold standard for their characterization[2][3].

This guide objectively compares the performance of various stationary phases for the chromatographic separation of 1-bromo-2-methylpropane-d9 from its d0 isotopologue and its structural isomers (e.g., sec-butyl bromide, n-butyl bromide). By understanding the causality behind isotope effects in chromatography, scientists can design self-validating workflows that ensure absolute structural and isotopic authenticity.

The Mechanistic Causality of Isotopic Separation

Why do isotopologues separate on a GC column when they share the exact same chemical connectivity? The answer lies in the zero-point energy of the chemical bonds.

The carbon-deuterium (C-D) bond has a lower zero-point energy than the carbon-hydrogen (C-H) bond, making it shorter and stiffer. This structural compaction reduces the overall polarizability of the deuterated molecule[4].

  • On Non-Polar Columns (e.g., 5% Phenyl-polysiloxane): Dispersion forces dominate retention. Because 1-bromo-2-methylpropane-d9 is less polarizable than the d0 form, it experiences weaker transient dipole interactions with the stationary phase. Consequently, it exhibits a higher vapor pressure and elutes earlier. This phenomenon is known as the Inverse Isotope Effect [1][4].

  • On Polar Columns (e.g., PEG or Ionic Liquids): Dipole-dipole and hydrogen-bonding interactions become significant. In some highly polar environments, the deuterated compound may interact more strongly with the stationary phase, leading to a Normal Isotope Effect where the heavier d9 isotopologue elutes after the d0 form[1].

Logic A Select Stationary Phase for Isotopic Separation B Non-Polar Phase (e.g., DB-5, SPB-5) A->B C Polar Phase (e.g., DB-WAX, IL111i) A->C F Dispersion Forces Dominate (Higher Vapor Pressure) B->F G Dipole Interactions Dominate (Stronger Phase Affinity) C->G D Inverse Isotope Effect (d9 elutes BEFORE d0) E Normal Isotope Effect (d9 elutes AFTER d0) F->D G->E

Mechanistic logic of stationary phase polarity on the elution order of deuterated isotopologues.

Comparative Product Performance: Stationary Phase Selection

When analyzing 1-bromo-2-methylpropane-d9, the analyst faces a dual challenge: separating the d9/d0 isotopologues, and resolving structural isomers (isobutyl bromide vs. sec-butyl bromide) which have nearly identical boiling points (~91 °C).

Table 1: Comparative Performance of GC Columns for Alkyl Bromide Analysis

Column Type (Example)PolarityIsotopic Resolution (d9 vs d0)Isomer Resolution (isoBuBr vs secBuBr)Isotope Effect Observed
5% Phenyl-methylpolysiloxane (DB-5 / SPB-5)Non-PolarExcellent (Baseline at low temp)Poor (Co-elution common)Inverse (d9 < d0)
6% Cyanopropyl-phenyl (DB-624)IntermediateModerateExcellent (Baseline achievable)Inverse / Mixed
Ionic Liquid (IL111i)Highly PolarExcellentGoodNormal (d9 > d0)

Performance Insights:

  • DB-5 / SPB-5: Ideal for pure isotopic analysis where structural isomers are absent. The inverse isotope effect is maximized here, providing crisp baseline separation of d9 and d0 at sub-ambient or low isothermal temperatures (e.g., 40 °C)[4].

  • DB-624: The superior choice for complex API impurity profiling. It provides the necessary selectivity to separate isobutyl bromide from sec-butyl bromide, which is notoriously difficult on non-polar phases[3].

  • Ionic Liquids (IL111i): Emerging as highly effective phases for isotopic separations, offering unique selectivity and a normal isotope effect for aliphatic deuterated compounds[1].

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure trustworthiness in the data, the following protocol incorporates a System Suitability Test (SST) designed to validate both isomer resolution and isotopic mass discrimination prior to running unknown samples.

Materials & Reagents:

  • Analyte: 1-Bromo-2-methylpropane-d9.

  • Reference Standards: 1-Bromo-2-methylpropane (d0), 2-Bromobutane (sec-butyl bromide).

  • Extraction Solvent: High-purity Hexane or Dichloromethane (DCM)[2].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh the sample and dilute in hexane to a target concentration of 20 µg/mL. For API matrices, utilize a static headspace (HS) sampling approach (extraction at 120 °C for 5 min) to isolate the volatile bromides without matrix interference[3].

  • System Suitability Preparation (The Self-Validating Step): Prepare a resolution mixture containing 10 µg/mL each of isobutyl bromide-d9, isobutyl bromide-d0, and sec-butyl bromide.

  • GC-MS Configuration:

    • Column: DB-624 (30 m × 0.32 mm, 1.8 µm film thickness) to balance isomer and isotope resolution[3].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: Splitless mode, 200 °C inlet temperature to prevent thermal degradation of the alkyl halide[2].

    • Oven Program: Isothermal hold at 35 °C for 15 minutes (critical for resolving the d9/d0 vapor pressure differences), then ramp at 15 °C/min to 200 °C.

  • Mass Spectrometry (SIM Mode):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Target Ions: Monitor m/z 57 (C₄H₉⁺ base peak for d0) and m/z 66 (C₄D₉⁺ base peak for d9). Monitoring the alkyl cation rather than the molecular ion (m/z 136/145) significantly enhances sensitivity due to the rapid loss of the bromine radical in the EI source[5].

  • Data Evaluation: The system is deemed suitable only if the resolution (Rs) between sec-butyl bromide and isobutyl bromide is ≥ 1.5, and the m/z 66 peak (d9) elutes distinctly from the m/z 57 peak (d0).

G Prep Sample Prep (Hexane Dilution or HS) SST System Suitability (d9, d0, sec-BuBr mix) Prep->SST Inject GC Injection (Splitless, 200°C) SST->Inject Column DB-624 Column (Isothermal 35°C) Inject->Column Detect MS Detection (SIM: m/z 57 & 66) Column->Detect

GC-MS workflow for the extraction and isotopic analysis of 1-bromo-2-methylpropane-d9.

Conclusion & Best Practices

For researchers characterizing 1-bromo-2-methylpropane-d9, column selection dictates analytical success. If the sole objective is determining the d9/d0 isotopic ratio, a non-polar column (DB-5) operated at low temperatures leverages the inverse isotope effect for optimal separation[4]. However, if the sample matrix contains structural isomers like sec-butyl bromide—a common byproduct in alkyl halide synthesis—an intermediate polarity column like the DB-624 is mandatory to prevent co-elution and ensure accurate quantification[3]. Always employ SIM mode targeting the respective alkyl cations (m/z 57 and 66) to achieve the sensitivity required for trace isotopic impurity profiling[2][5].

References

  • BenchChem.Data Presentation: Physicochemical Properties of Deuterated Alkyl Halide Standards.
  • GCMS.cz.Application Note: Gas chromatography separation of isotopically labeled molecules.
  • National Institutes of Health (NIH).Evaluation of gas chromatography for the separation of a broad range of isotopic compounds.
  • MDPI.Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD.
  • ResolveMass Laboratories Inc.Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.